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Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Here is an in-depth technical guide on the synthesis and process optimization of Methyl 4-(5-aminopyridin-2-yloxy)benzoate , a critical diaryl ether intermediate frequently utilized in the development of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the synthesis and process optimization of Methyl 4-(5-aminopyridin-2-yloxy)benzoate , a critical diaryl ether intermediate frequently utilized in the development of kinase inhibitors and advanced oncological therapeutics.

Retrosynthetic Analysis & Pathway Design

The construction of the target molecule, methyl 4-(5-aminopyridin-2-yloxy)benzoate, hinges on the formation of a central diaryl ether linkage (C–O bond). Disconnecting this bond reveals two primary synthons: a nucleophilic phenol (methyl 4-hydroxybenzoate) and an electrophilic pyridine derivative.

A direct cross-coupling attempt using an aminopyridine electrophile is fundamentally flawed. The free primary amine would act as a competing nucleophile, leading to unwanted C–N bond formation (diarylamines) and complex oligomeric mixtures. To circumvent this chemoselectivity issue, the amino group must be masked as a nitro group during the etherification step.

The use of 2-chloro-5-nitropyridine serves a dual mechanistic purpose:

  • Protection: It masks the reactive amine, ensuring exclusive C–O bond formation.

  • Electronic Activation: The strongly electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This highly activates the C2 position for a Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex intermediate[1].

Following the SNAr reaction, a highly controlled, chemoselective reduction of the nitro group yields the final aminopyridine product.

SynthesisPathway A Methyl 4-hydroxybenzoate (Nucleophile) C Methyl 4-(5-nitropyridin-2-yloxy)benzoate (Intermediate) A->C SNAr Reaction Base, Solvent, Heat B 2-Chloro-5-nitropyridine (Electrophile) B->C D Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Target API Intermediate) C->D Nitro Reduction H2, Pd/C, MeOH

Fig 1. Two-step synthesis pathway of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Traditionally, diaryl ether synthesis requires harsh Ullmann-type copper catalysis. However, the synergistic electron-withdrawing effects of the pyridine nitrogen and the C5-nitro group allow this C–O bond formation to proceed under mild, metal-free SNAr conditions[2].

Causality of Experimental Choices
  • Base Selection (K₂CO₃): A mild inorganic base like potassium carbonate is strictly required. Stronger bases, such as sodium hydroxide (NaOH), will rapidly hydrolyze the methyl ester of the nucleophile into a carboxylic acid, destroying the starting material.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, drastically accelerating the nucleophilic attack.

Quantitative Condition Screening

Table 1: Optimization of SNAr Reaction Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
NaOHH₂O / THF8012< 10Rapid ester hydrolysis competes with SNAr.
Et₃NDMF902445Weak organic base; incomplete deprotonation of phenol.
Cs₂CO₃DMF80492Excellent yield (high solubility); cost-prohibitive for scale-up.
K₂CO₃ DMF 80 6 89 Optimal balance of kinetics, ester stability, and cost.
Self-Validating Protocol: SNAr Etherification
  • Charge: To a dry, nitrogen-flushed reactor, add methyl 4-hydroxybenzoate (1.0 equiv) and 2-chloro-5-nitropyridine (1.05 equiv).

  • Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.5 M.

  • Deprotonation: Introduce finely powdered anhydrous K₂CO₃ (2.0 equiv). The mixture will turn a deep yellow/orange as the phenoxide is generated.

  • Reaction: Heat the suspension to 80 °C under continuous stirring for 6 hours.

  • Validation (In-Process Control): Sample the mixture and analyze via LC-MS. The reaction is validated as complete when the phenol peak (m/z 151) is entirely consumed, and a new dominant peak for the nitro intermediate (m/z 275) emerges.

  • Workup: Cool the mixture to 20 °C and slowly pour it into vigorously stirred ice water (3x volume of DMF). The intermediate, methyl 4-(5-nitropyridin-2-yloxy)benzoate, will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry under vacuum at 50 °C.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

The second phase requires the reduction of the nitro group to a primary amine. This step demands strict chemoselectivity: the conditions must reduce the -NO₂ group without hydrogenolyzing the newly formed C–O ether bond or reducing the methyl ester.

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation, offering clean, scalable, and highly selective nitro reduction[3].

Quantitative Condition Screening

Table 2: Hydrogenation Condition Screening

CatalystHydrogen SourceSolventTemp (°C)Yield (%)Notes & Causality
Fe / NH₄ClH₂O / EtOH8085Difficult workup; generates toxic iron sludges.
SnCl₂EtOAc6070Risk of ether cleavage; heavy metal waste generation.
10% Pd/C H₂ (1-2 atm) MeOH 25 96 Clean conversion, easy filtration, high chemoselectivity.
Self-Validating Protocol: Catalytic Hydrogenation
  • Solvation: Dissolve the purified methyl 4-(5-nitropyridin-2-yloxy)benzoate intermediate in methanol (0.2 M) in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Under a strict nitrogen blanket (to prevent solvent vapor ignition), carefully add 10 wt% Pd/C (10% w/w relative to the substrate).

  • Purge & React: Evacuate the vessel and backfill with Hydrogen gas (H₂) to 1-2 atm. Stir vigorously at 25 °C for 4 hours.

  • Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc). The self-validation occurs when the yellow, higher-Rf nitro spot disappears entirely, replaced by a highly polar, UV-active, ninhydrin-positive amine spot at a lower Rf.

  • Filtration: Purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, methyl 4-(5-aminopyridin-2-yloxy)benzoate, as an off-white to pale brown solid.

End-to-End Experimental Workflow

Workflow cluster_step1 Step 1: SNAr Etherification cluster_step2 Step 2: Catalytic Hydrogenation N1 Charge Reactor: Phenol + Pyridine + K2CO3 + DMF N2 Heat to 80°C Monitor via LC-MS N1->N2 N3 Aqueous Workup & Phase Separation N2->N3 N4 Crystallization of Nitro Intermediate N3->N4 N5 Dissolve Intermediate in MeOH Add 10% Pd/C N4->N5 Purified Intermediate Transfer N6 Purge with H2 (1-2 atm) Stir at 25°C N5->N6 N7 Filter Catalyst over Celite Concentrate Filtrate N6->N7 N8 Final Isolation: Target Amine N7->N8

Fig 2. Experimental workflow for the SNAr etherification and catalytic hydrogenation.

References[1] Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines

Source: Benchchem URL:[2] Title: C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides Source: PMC - NIH URL:[3] Title: Catalytic Static Mixer-Enabled Hydrogenation of a Key Fenebrutinib Intermediate: Real-Time Analysis for a Stable and Scalable Process Source: ACS Publications URL:

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of Methyl 4-(5-aminopyridin-2-yloxy)benzoate in Targeted Therapeutics

Executive Summary In modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both conformational predictability and functional versatility. Methyl 4-(5-aminopyridin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both conformational predictability and functional versatility. Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly specialized bifunctional building block that has emerged as a critical intermediate in the synthesis of advanced pharmacological agents. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for the synthesis, characterization, and application of this pharmacophore. This document bridges the gap between theoretical molecular design and practical, bench-level execution.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of Methyl 4-(5-aminopyridin-2-yloxy)benzoate lies in its tripartite structure, which balances lipophilicity, hydrogen-bonding capability, and geometric constraints.

  • The Methyl Benzoate Moiety : Acts as a lipophilic anchor and a protected handle. Post-synthesis, it can be saponified to a carboxylic acid, providing a vector for amide coupling.

  • The Diaryl Ether Linkage : Provides essential conformational flexibility. Unlike rigid biphenyl systems, the ether oxygen allows the two aromatic rings to adopt an orthogonal conformation, which is critical for fitting into the deep hydrophobic pockets of kinase enzymes.

  • The 5-Aminopyridine Core : Serves as a potent hinge-binding motif. The primary amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, mimicking the binding mode of ATP in kinase active sites.

Quantitative Physicochemical Data

To facilitate rational drug design, the quantitative parameters of this intermediate are summarized below. These metrics ensure the scaffold does not prematurely violate Lipinski’s Rule of Five when elaborated into a final drug candidate.

PropertyValueRationale / Implication for Drug Design
Molecular Formula C₁₃H₁₂N₂O₃Standard bifunctional scaffold for modular synthesis.
Molecular Weight 244.25 g/mol Low MW allows for significant downstream elaboration.
Topological Polar Surface Area 74.4 ŲOptimal for membrane permeability; allows addition of polar groups.
Hydrogen Bond Donors 1 (-NH₂)Primary amine provides a vector for amide/urea coupling.
Hydrogen Bond Acceptors 5 (O, O, O, N, N)Enhances aqueous solubility and kinase hinge-region interaction.
Rotatable Bonds 4Balances conformational flexibility with binding entropy.

Synthetic Methodology & Causality

The synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate is achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

SyntheticWorkflow A Methyl 4-hydroxybenzoate C SNAr Reaction K2CO3, DMF A->C B 2-Chloro-5- nitropyridine B->C D Methyl 4-(5-nitropyridin- 2-yloxy)benzoate C->D Intermediate E Reduction Pd/C, H2 D->E F Methyl 4-(5-aminopyridin- 2-yloxy)benzoate E->F Final Product

Synthetic workflow for Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Expertise: The selection of Potassium Carbonate (K₂CO₃) as the base is deliberate. While stronger bases like Sodium Hydride (NaH) could be used, they risk saponifying the methyl ester. K₂CO₃ provides a self-buffering system that quantitatively deprotonates the phenolic OH (pKa ~8.5) while leaving the ester intact. DMF is selected as the solvent because its high dielectric constant stabilizes the transition state of the SNAr mechanism, significantly accelerating the reaction at 90°C. The nitro group at position 5 strongly activates the 2-chloro position for nucleophilic attack.

Step-by-Step Procedure:

  • Charge : To a dry 250 mL round-bottom flask, add Methyl 4-hydroxybenzoate (1.0 eq, 15.2 g, 100 mmol) and 2-Chloro-5-nitropyridine (1.05 eq, 16.6 g, 105 mmol).

  • Solvation : Suspend the reactants in anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Base Addition : Add finely powdered K₂CO₃ (2.0 eq, 27.6 g, 200 mmol) in one portion.

  • Execution : Attach a reflux condenser, flush the system with Nitrogen (N₂), and heat the mixture to 90°C. Stir vigorously for 12 hours.

  • Self-Validation (IPQC) : Withdraw a 50 µL aliquot, dilute in Methanol, and analyze via LC-MS. The protocol is validated when the phenol peak completely disappears, ensuring 100% conversion before workup.

  • Isolation : Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water (3 x 100 mL), and dry under vacuum at 45°C.

Protocol 2: Chemoselective Catalytic Hydrogenation

Causality & Expertise: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is chosen over chemical reductants (e.g., Fe/NH₄Cl) to ensure high product purity and eliminate heavy-metal waste. The primary risk here is the hydrogenolysis (cleavage) of the diaryl ether bond. By strictly controlling the hydrogen pressure to 1 atmosphere and conducting the reaction at ambient temperature, the reduction remains entirely chemoselective for the nitro group.

Step-by-Step Procedure:

  • Charge : Dissolve the intermediate Methyl 4-(5-nitropyridin-2-yloxy)benzoate (20.0 g, ~72 mmol) in a 1:1 mixture of absolute Ethanol and Tetrahydrofuran (THF) (200 mL) in a Parr flask.

  • Catalyst Addition : Carefully add 10% Pd/C (2.0 g, 10 wt%) under a blanket of Argon to prevent auto-ignition.

  • Execution : Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Pressurize to 1 atm (balloon pressure) and stir at 20-25°C for 4-6 hours.

  • Self-Validation (IPQC) : Monitor via LC-MS. The protocol validates itself when the mass shifts from 275 [M+H]⁺ to 245 [M+H]⁺. The absence of a 153 [M+H]⁺ peak confirms that no ether cleavage has occurred.

  • Isolation : Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the target compound as an off-white solid.

Pharmacological Applications & Signaling Pathways

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is not an end-product; it is a highly programmable precursor. Once integrated into larger molecular frameworks, derivatives of this scaffold have shown profound efficacy in modulating critical biological pathways.

For instance, compounds containing the 5-aminopyridin-2-yloxy pharmacophore have been extensively documented in the development of anti-tumor and anti-fibrotic agents, where they effectively suppress pathological collagen generation (). Furthermore, this exact structural motif is a critical building block in the synthesis of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors () and Benzo[c][2,7]naphthyridine derivatives targeting the PDK-1/AKT proliferation pathways ().

SignalingPathway L Extracellular Growth Factors (e.g., VEGF, PDGF) R Receptor Tyrosine Kinase (RTK / MELK) L->R Ligand Binding P1 PI3K / AKT Cascade R->P1 Phosphorylation P2 RAF / MEK / ERK Cascade R->P2 Phosphorylation I Aminopyridine-Ether Derivative (Targeted Inhibitor) I->R Competitive ATP Blockade C Tumor Proliferation & Fibrogenesis P1->C Signal Transduction P2->C Signal Transduction

RTK inhibition mechanism by aminopyridine-ether derivatives.

By converting the primary amine into a urea or amide, and saponifying the methyl ester to couple with various anilines, researchers can rapidly generate libraries of Type II kinase inhibitors. The diaryl ether core allows the molecule to span the ATP-binding cleft and reach the allosteric pocket, locking the kinase in an inactive "DFG-out" conformation.

References

  • Title: Aromatic compounds (WO2006014012A1)
  • Title: Benzo[c][2,7]naphthyridine derivatives, and their use as kinase inhibitors (WO2008109613A1)
  • Title: Quinoline derivatives and MELK inhibitors containing the same (WO2012016082A1)
Foundational

An In-depth Technical Guide to Methyl 4-(5-aminopyridin-2-yloxy)benzoate: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of Methyl 4-(5-aminopyridin-2-yloxy)benzoate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a d...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl 4-(5-aminopyridin-2-yloxy)benzoate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a detailed synthetic protocol based on the Ullmann condensation, in-depth spectroscopic characterization, and explore its potential applications as a kinase inhibitor in drug discovery.

Introduction: The Significance of the Diaryl Ether Moiety

Methyl 4-(5-aminopyridin-2-yloxy)benzoate belongs to the class of diaryl ethers, a structural motif prevalent in a wide array of biologically active molecules. The linkage of a substituted pyridine ring to a benzoate moiety through an oxygen atom creates a scaffold with the potential for diverse molecular interactions, making it a valuable building block in the design of novel therapeutic agents. The presence of an aminopyridine core is particularly noteworthy, as this group is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making the development of novel kinase inhibitors a critical area of research.[2] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this promising molecule.

Synthesis and Mechanistic Insights: The Ullmann Condensation

The synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction facilitates the formation of the key diaryl ether bond between an aryl halide and a phenol.[3] In this specific synthesis, 5-amino-2-bromopyridine serves as the aryl halide and methyl 4-hydroxybenzoate provides the phenolic component.

Proposed Reaction Mechanism

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The reaction is believed to be initiated by the formation of a copper(I) phenoxide. This is followed by oxidative addition of the aryl halide to the copper center, subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

G Cu(I) Catalyst Cu(I) Catalyst Copper_Phenoxide Copper(I) Phenoxide Intermediate Cu(I) Catalyst->Copper_Phenoxide Reacts with Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4-hydroxybenzoate->Copper_Phenoxide Base Base (e.g., K2CO3) Base->Copper_Phenoxide Oxidative_Addition Oxidative Addition Copper_Phenoxide->Oxidative_Addition 5-amino-2-bromopyridine 5-Amino-2-bromopyridine 5-amino-2-bromopyridine->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I) Catalyst Regenerates Product Methyl 4-(5-aminopyridin-2-yloxy)benzoate Reductive_Elimination->Product Byproduct Cu(I)Br + Base-H+ Reductive_Elimination->Byproduct

Caption: Proposed mechanism for the Ullmann condensation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Ullmann-type diaryl ether synthesis.[3]

Materials:

  • 5-Amino-2-bromopyridine

  • Methyl 4-hydroxybenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-2-bromopyridine (1.0 eq), methyl 4-hydroxybenzoate (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add copper(I) iodide (0.1 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

The structural elucidation of Methyl 4-(5-aminopyridin-2-yloxy)benzoate is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are summarized in the table below, based on the analysis of similar structures.[1][4]

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Benzoate H~8.0dProtons ortho to -COO-
Benzoate H~7.1dProtons ortho to -O-
Pyridine H~8.0dH6'
Pyridine H~7.4ddH4'
Pyridine H~6.8dH3'
-NH₂~5.0s (broad)Amino protons
-OCH₃~3.9sMethyl ester protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C~166C=O
Benzoate C~162C-O (ether)
Pyridine C~158C2'
Pyridine C~145C6'
Pyridine C~140C5'
Benzoate C~131C (ortho to -COO-)
Pyridine C~125C4'
Benzoate C~122C-COO-
Benzoate C~118C (ortho to -O-)
Pyridine C~110C3'
Methyl C~52-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine)3400-3200 (two bands)
C-H stretch (aromatic)3100-3000
C=O stretch (ester)~1720
C=C and C=N stretch (aromatic rings)1600-1450
C-O stretch (ether and ester)1300-1000
N-H bend (amine)~1620
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Methyl 4-(5-aminopyridin-2-yloxy)benzoate (C₁₃H₁₂N₂O₃), the expected molecular ion peak [M]⁺ would be observed at m/z = 244.08.

Potential Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The structural features of Methyl 4-(5-aminopyridin-2-yloxy)benzoate make it a compelling candidate for investigation as a kinase inhibitor. The 2-aminopyridine moiety is a well-known "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[5]

Targeting the c-Met Kinase

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[2] Several approved and investigational kinase inhibitors feature a 2-aminopyridine core and have demonstrated potent inhibition of c-Met.[6] Given the structural similarities, it is highly plausible that Methyl 4-(5-aminopyridin-2-yloxy)benzoate could exhibit inhibitory activity against c-Met.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of Methyl 4-(5-aminopyridin-2-yloxy)benzoate, a standard in vitro kinase assay can be employed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Compound Methyl 4-(5-aminopyridin-2-yloxy)benzoate in DMSO (serial dilution) Incubate Incubate at 37°C Compound->Incubate Kinase Target Kinase (e.g., c-Met) Kinase->Incubate Substrate Peptide Substrate Substrate->Incubate ATP ATP (radiolabeled or with detection moiety) ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Phosphorylation Signal Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

The half-maximal inhibitory concentration (IC₅₀) value is determined from the dose-response curve and provides a quantitative measure of the compound's potency. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a molecule with a synthetically accessible and structurally significant framework. The Ullmann condensation provides a reliable method for its preparation, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The presence of the 2-aminopyridine moiety strongly suggests its potential as a kinase inhibitor, with c-Met being a particularly relevant target. This technical guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and biological evaluation of this and related compounds in the pursuit of novel therapeutics.

References

  • 7

  • 1][8]cyclohepta[1,2-b]pyridin-5-one (MK-2461) Inhibitor of c-Met Kinase for the Treatment of Cancer. (2011). Journal of Medicinal Chemistry.

  • 1][8]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. (2020). Molecules.

  • [Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. (2011). Journal of Medicinal Chemistry.]([Link])

Sources

Exploratory

Spectroscopic Characterization of Methyl 4-(5-aminopyridin-2-yloxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a molecule of significant interest in medicinal chemistry and materials science, possessing a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a molecule of significant interest in medicinal chemistry and materials science, possessing a unique combination of a substituted pyridine ring, an ether linkage, and a benzoate ester. This arrangement of functional groups offers multiple sites for molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and potential applications.

This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic properties of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. Due to the limited availability of experimental data in the public domain, this guide is based on high-quality predicted spectroscopic data. The principles and methodologies discussed herein are foundational for the analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structural formula of Methyl 4-(5-aminopyridin-2-yloxy)benzoate is presented below. The key functional groups that will be the focus of our spectroscopic analysis are the aminopyridine ring, the aromatic ether linkage, and the methyl benzoate moiety.

Caption: Chemical structure of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.0 - 7.9Doublet2HProtons on the benzoate ring ortho to the ester
~7.8Doublet1HProton on the pyridine ring
~7.1 - 7.0Doublet2HProtons on the benzoate ring meta to the ester
~7.0Doublet of doublets1HProton on the pyridine ring
~6.7Doublet1HProton on the pyridine ring
~5.0Broad singlet2H-NH₂ protons
~3.8Singlet3H-OCH₃ protons

Note: Predicted data is based on analogous structures and computational models. Actual experimental values may vary.

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum reveals several key features. The two doublets in the aromatic region with an integration of 2H each are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at ~7.9-8.0 ppm is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group of the ester. The protons on the aminopyridine ring are expected to appear as a doublet, a doublet of doublets, and another doublet, with their specific chemical shifts influenced by the amino and ether functionalities. The broad singlet at ~5.0 ppm is characteristic of the amine protons, which can undergo exchange with residual water in the NMR solvent, leading to peak broadening. The sharp singlet at ~3.8 ppm with an integration of 3H is unequivocally assigned to the methyl protons of the ester group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
~166Carbonyl carbon of the ester
~160Carbon on the pyridine ring attached to oxygen
~155Carbon on the benzoate ring attached to oxygen
~145Carbon on the pyridine ring attached to the amino group
~131Carbons on the benzoate ring ortho to the ester
~122Quaternary carbon on the benzoate ring
~118Carbon on the pyridine ring
~115Carbons on the benzoate ring meta to the ester
~110Carbon on the pyridine ring
~52Methyl carbon of the ester

Note: Predicted data is based on analogous structures and computational models. Actual experimental values may vary.

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is consistent with the proposed structure. The carbonyl carbon of the ester is expected to be the most downfield signal at ~166 ppm. The carbon atoms of the aromatic rings appear in the range of ~110-160 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms are shifted further downfield. The methyl carbon of the ester group is expected to appear at a characteristic upfield position of ~52 ppm.

Experimental Protocol for NMR Spectroscopy

A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B NMR Spectrometer (e.g., 400 MHz) A->B C ¹H NMR Acquisition (Standard pulse sequence) B->C D ¹³C NMR Acquisition (Proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Caption: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3400-3200N-H stretchPrimary amine (-NH₂)
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchMethyl C-H
~1720C=O stretchEster carbonyl
~1620N-H bendPrimary amine (-NH₂)
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether and ester
~1100C-O stretchEster

Note: Predicted data is based on analogous structures and computational models. Actual experimental values may vary.

Interpretation of the Predicted IR Spectrum:

The predicted IR spectrum shows characteristic absorption bands for all the major functional groups in Methyl 4-(5-aminopyridin-2-yloxy)benzoate. The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. The strong, sharp peak around 1720 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) stretch. The aromatic C=C stretching vibrations are expected to appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. The C-O stretching vibrations of the aryl ether and the ester functionalities will likely result in strong absorptions in the 1250-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

A Sample Preparation (e.g., KBr pellet or ATR) B FTIR Spectrometer A->B E Data Processing (Baseline Correction, Peak Picking) B->E C Background Scan C->B D Sample Scan D->B F Spectral Interpretation E->F

Caption: A standard workflow for obtaining an IR spectrum.

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum: Record the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum. Perform baseline correction and peak labeling as needed.

  • Data Analysis: Correlate the observed absorption bands to the functional groups present in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The predicted exact mass of Methyl 4-(5-aminopyridin-2-yloxy)benzoate (C₁₃H₁₂N₂O₃) is approximately 244.08 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 244.

  • Predicted Fragmentation Pattern:

Predicted m/z Possible Fragment Fragment Structure
213[M - OCH₃]⁺Loss of the methoxy group from the ester
185[M - COOCH₃]⁺Loss of the carbomethoxy group
121[C₇H₅O₂]⁺Benzoyl cation
94[C₅H₆N₂O]⁺Aminopyridinyloxy cation

Note: Predicted data is based on general fragmentation rules for similar compounds. The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation pathways for this molecule under electron ionization would involve the cleavage of the ester group, leading to the loss of the methoxy radical (-•OCH₃) or the entire carbomethoxy group (-•COOCH₃). Cleavage of the ether bond is also possible, leading to fragments corresponding to the aminopyridinyloxy and benzoyl moieties.

Experimental Protocol for Mass Spectrometry

A Sample Preparation (Dilute solution in appropriate solvent) C Infusion into Ion Source A->C B Mass Spectrometer (e.g., ESI-TOF) D Ionization B->D C->D E Mass Analysis D->E F Data Acquisition and Analysis E->F

Caption: A general workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source, such as Electrospray Ionization (ESI), which is a soft ionization technique suitable for this type of molecule.

  • Sample Introduction: Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the analyte ions are desorbed into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole, or Ion Trap), where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for Methyl 4-(5-aminopyridin-2-yloxy)benzoate, covering ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The interpretation of these predicted spectra, in conjunction with the provided experimental protocols, offers a robust framework for the structural characterization of this and related molecules. For drug development professionals and researchers, a thorough understanding of these spectroscopic techniques is essential for confirming molecular identity, assessing purity, and gaining insights into the chemical properties of novel compounds.

References

  • Note: As this guide is based on predicted data and general spectroscopic principles, direct literature for the experimental spectra of the title compound is not available. The following references provide foundational knowledge in the discussed spectroscopic techniques.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • ChemDoodle. (n.d.). NMR Simulation. [Link]

Foundational

Methyl 4-(5-aminopyridin-2-yloxy)benzoate: A Privileged Scaffold for Kinase-Modulating Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Logic of a Promising Kinase Inhibitor Scaffold In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Logic of a Promising Kinase Inhibitor Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with the potential for therapeutic intervention is a paramount objective. The compound, Methyl 4-(5-aminopyridin-2-yloxy)benzoate, presents itself as a molecule of significant interest. While not extensively documented in the public domain, its constituent fragments—the 2-aminopyridine core, the phenoxy linker, and the methyl benzoate moiety—are all well-established pharmacophores found in a multitude of clinically relevant agents. This guide is constructed not as a review of existing data on this specific molecule, but as a forward-looking exploration of its potential, grounded in the established principles of medicinal chemistry and drug discovery. We will dissect its structural components, hypothesize its most probable biological applications, and provide a comprehensive framework for its synthesis, biological evaluation, and optimization.

I. Deconstruction of a Privileged Scaffold: Understanding the Components

The therapeutic potential of Methyl 4-(5-aminopyridin-2-yloxy)benzoate can be logically inferred from an analysis of its three primary structural motifs.

  • The 2-Aminopyridine Core : This moiety is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its prevalence in approved drugs stems from its ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases.[3] The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for a bidentate binding mode that is a hallmark of many Type I and Type II kinase inhibitors. Furthermore, the pyridine ring is a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

  • The Phenoxy Linker : The ether linkage connecting the pyridine and benzene rings provides a degree of conformational flexibility, which can be crucial for optimal binding to a target protein. This linker also serves to project the methyl benzoate group into a specific region of the binding pocket. The phenoxy-pyridine motif is a common feature in a variety of bioactive molecules, including potent inhibitors of key signaling kinases such as VEGFR-2 and c-Met.[5]

  • The Methyl Benzoate Moiety : This terminal group plays a multifaceted role. The ester functionality can act as a hydrogen bond acceptor. In the physiological environment, it is susceptible to hydrolysis by esterases to the corresponding carboxylic acid. This in-situ generation of a carboxylate can introduce a potent new hydrogen bonding or ionic interaction with the target protein, potentially enhancing binding affinity. The position of the ester on the benzene ring also influences the overall electronics and solubility of the molecule. Moreover, the methyl benzoate group can be a strategic point for bioisosteric replacement to modulate the compound's properties.[6][7]

II. Hypothesized Therapeutic Application: A Scaffold for Tyrosine Kinase Inhibitors

Based on the analysis of its structural components, we hypothesize that Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a promising scaffold for the development of tyrosine kinase inhibitors . Many successful tyrosine kinase inhibitors utilize a 2-aminopyridine or a related nitrogen-containing heterocycle to engage the hinge region of the kinase domain. The overall "U-shaped" conformation that can be adopted by molecules with a central phenoxy linker is also a common feature of kinase inhibitors that occupy both the adenine-binding region and a nearby hydrophobic pocket.

A plausible, albeit hypothetical, mechanism of action is depicted below:

G cluster_kinase Kinase Active Site cluster_inhibitor Methyl 4-(5-aminopyridin-2-yloxy)benzoate Hinge Hinge Hydrophobic_Pocket Hydrophobic_Pocket Solvent_Front Solvent_Front Aminopyridine 2-Aminopyridine Core Aminopyridine->Hinge H-bonds Phenoxy Phenoxy Linker Phenoxy->Hydrophobic_Pocket van der Waals Benzoate Methyl Benzoate Benzoate->Solvent_Front H-bonds/Hydrolysis

Caption: Hypothesized binding mode of Methyl 4-(5-aminopyridin-2-yloxy)benzoate in a kinase active site.

III. Synthetic Approach: A Plausible Route to the Core Scaffold

The synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate can be achieved through a multi-step process, beginning with commercially available starting materials. A reliable method would involve a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate
  • Step 1: Nitration of 2-chloropyridine.

    • To a solution of 2-chloropyridine in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.

    • Allow the reaction to warm to room temperature and then heat to 90°C for several hours.

    • Pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, 2-chloro-5-nitropyridine, with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Nucleophilic Aromatic Substitution.

    • To a solution of methyl 4-hydroxybenzoate in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride at 0°C.

    • Stir the mixture until the evolution of hydrogen gas ceases.

    • Add a solution of 2-chloro-5-nitropyridine in DMF to the reaction mixture.

    • Heat the reaction to 100°C and monitor by thin-layer chromatography until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product, methyl 4-(5-nitropyridin-2-yloxy)benzoate, with ethyl acetate.

    • Purify the product by column chromatography on silica gel.

  • Step 3: Reduction of the Nitro Group.

    • Dissolve methyl 4-(5-nitropyridin-2-yloxy)benzoate in ethanol or ethyl acetate.

    • Add a catalyst such as 10% palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

IV. Biological Evaluation: A Tiered Screening Approach

A systematic approach is required to validate the hypothesized biological activity of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. The following workflow outlines a logical progression from initial in vitro screening to cellular and pharmacokinetic assessment.

G Start Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET or Radiometric) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET or CETSA) Biochemical_Assay->Cellular_Assay Potent Hits Signaling_Assay Downstream Signaling Assay (e.g., Western Blot for p-STAT3) Cellular_Assay->Signaling_Assay Cell-Active Hits ADME_Tox In Vitro ADME/Tox Profiling (Microsomal Stability, CYP Inhibition, Cytotoxicity) Signaling_Assay->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Favorable Profile

Caption: A tiered workflow for the biological evaluation of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a general TR-FRET assay to determine the IC50 of a test compound against a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of the purified kinase, a biotinylated substrate peptide, and ATP in the kinase buffer.

    • Prepare a stop solution containing EDTA and a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Assay Procedure :

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and the biotinylated substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Incubate the plate in the dark to allow for the binding of the detection reagents.

  • Data Analysis :

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio and plot the percent inhibition as a function of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Parameter Description Example Value
Kinase Concentration Final concentration of the kinase in the assay.1-5 nM
Substrate Concentration Final concentration of the biotinylated peptide substrate.100-500 nM
ATP Concentration Final concentration of ATP, often at the Km value.10 µM
Incubation Time Duration of the kinase reaction.60 minutes
Compound Concentration Range Range of test compound concentrations.0.1 nM to 100 µM

V. Future Directions and Lead Optimization

Should Methyl 4-(5-aminopyridin-2-yloxy)benzoate demonstrate promising activity in initial screens, a lead optimization program would be initiated. Key areas of focus would include:

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the three core components of the molecule to improve potency and selectivity. This would involve synthesizing analogs with different substituents on the pyridine and benzene rings.

  • Bioisosteric Replacement : The methyl ester could be replaced with other functional groups such as a carboxylic acid, an amide, or a tetrazole to modulate the compound's physicochemical and pharmacokinetic properties.[7][8]

  • Selectivity Profiling : Screening the lead compounds against a panel of kinases to determine their selectivity profile and identify potential off-target effects.

  • In Vivo Efficacy Studies : Testing the most promising compounds in relevant animal models of disease to assess their therapeutic potential.

VI. Conclusion

Methyl 4-(5-aminopyridin-2-yloxy)benzoate represents a compelling starting point for a medicinal chemistry program aimed at the discovery of novel kinase inhibitors. Its modular design, incorporating a privileged 2-aminopyridine scaffold, allows for a rational and systematic approach to lead optimization. The experimental framework provided in this guide offers a clear path for the synthesis and biological evaluation of this and related molecules. As with any drug discovery endeavor, the journey from a promising scaffold to a clinical candidate is challenging, but the architectural logic of Methyl 4-(5-aminopyridin-2-yloxy)benzoate makes it a journey worth embarking upon.

References

  • Wang, D., Huang, C., Clements, M. K., Li, Y., Zhou, X., Vardigan, J. D., ... & Coleman, P. J. (2024). 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model. ACS Medicinal Chemistry Letters. [Link]

  • Khan, I., & Ibrar, A. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 11(60), 38226-38245. [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Li, H., Wang, L., Zhang, Y., Li, J., & Zhang, J. (2015). 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 58(14), 5547-5561. [Link]

  • Kumar, S., & Singh, R. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC advances, 11(8), 4647-4652. [Link]

  • Ma, B., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(11), 4694-4713. [Link]

  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11029-11043. [Link]

  • Shao, B., et al. (2004). Phenoxyphenyl Pyridines as Novel State-Dependent, High-Potency Sodium Channel Inhibitors. Journal of Medicinal Chemistry, 47(16), 3979-3982. [Link]

  • ResearchGate. (n.d.). The potentially bioisosteric replacement[9][10] from methyl... ResearchGate. [Link]

  • Yar, M. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Janssen, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 544-553. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Vangamudi, B., et al. (2017). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PloS one, 12(7), e0180218. [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Royal Society of Chemistry. [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

Sources

Exploratory

Methyl 4-(5-aminopyridin-2-yloxy)benzoate: A Strategic Diaryl Ether Building Block in Targeted Therapeutics

Executive Summary Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile, bifunctional diaryl ether building block widely utilized in modern organic synthesis and medicinal chemistry. Characterized by a central...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile, bifunctional diaryl ether building block widely utilized in modern organic synthesis and medicinal chemistry. Characterized by a central oxygen bridge connecting an electron-deficient pyridine ring and an electron-rich benzoate ester, this molecule provides a privileged V-shaped conformational geometry.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. We will explore the mechanistic causality behind its synthesis, its orthogonal functionalization capabilities, and its critical role in the development of targeted therapeutics—particularly in the design of next-generation kinase inhibitors.

Structural Logic & Physicochemical Profiling

The utility of methyl 4-(5-aminopyridin-2-yloxy)benzoate stems from its carefully balanced electronic and steric properties. The molecule features two distinct, orthogonal handles for derivatization:

  • 5-Aminopyridine Moiety: Acts as a nucleophile for amidation, sulfonylation, or Buchwald-Hartwig cross-coupling. The pyridine nitrogen also serves as a critical hydrogen-bond acceptor in biological targets, often anchoring the molecule to the hinge region of kinases[1].

  • Methyl Ester: Provides a stable protecting group during amine functionalization, which can subsequently be saponified to a carboxylic acid for late-stage peptide coupling or esterification.

To understand its behavior in both the flask and the biological system, we must analyze its physicochemical profile:

PropertyValuePharmacological & Synthetic Significance
Molecular Weight 244.25 g/mol Highly ligand-efficient; leaves ample "budget" for downstream additions while staying well within Lipinski's Rule of 5.
LogP (Estimated) ~2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping during purification.
H-Bond Donors 1 (Primary Amine)Facilitates critical bidentate interactions with target protein backbone residues.
H-Bond Acceptors 4 (N, O, O, O)Multiple vectors for coordinating water networks or active-site side chains.
Rotatable Bonds 4Permits the V-shaped conformational flexibility required to navigate narrow binding pockets.

De Novo Synthesis: Mechanistic Causality & Protocols

The synthesis of methyl 4-(5-aminopyridin-2-yloxy)benzoate is achieved via a robust, self-validating two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The formation of the diaryl ether linkage relies on the SNAr between methyl 4-hydroxybenzoate and 2-chloro-5-nitropyridine[2]. The nitro group at the 5-position strongly activates the 2-position of the pyridine ring by stabilizing the intermediate Meisenheimer complex through inductive and resonance electron withdrawal[3].

Protocol: Synthesis of Methyl 4-(5-nitropyridin-2-yloxy)benzoate

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv).

    • Causality: K₂CO₃ is selected over stronger bases (like NaH or NaOH) because it is precisely basic enough to deprotonate the phenol (pKa ~8.5) but mild enough to prevent the premature saponification of the methyl ester. Anhydrous DMF acts as an optimal polar aprotic solvent, strongly solvating the potassium cation and leaving a highly nucleophilic, "naked" phenoxide.

  • Coupling: Stir the suspension for 15 minutes at ambient temperature (a slight yellowing indicates phenoxide formation), then add 2-chloro-5-nitropyridine (1.05 equiv). Elevate the temperature to 90 °C.

  • Monitoring & Workup: Monitor via TLC (typically 3:1 Hexanes:EtOAc). Upon completion (approx. 4-6 hours), cool the reaction to room temperature and quench by pouring into rapidly stirring ice water. The product typically precipitates as a solid. Filter, wash thoroughly with water (to remove DMF and inorganic salts), and dry under vacuum.

Step 2: Chemoselective Nitro Reduction

The intermediate must be reduced to the primary amine without cleaving the ether linkage or reducing the ester.

Protocol: Catalytic Hydrogenation

  • Setup: Dissolve the nitro intermediate in a mixture of Ethyl Acetate and Methanol (1:1).

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

    • Causality: Pd/C under a hydrogen atmosphere cleanly reduces the nitro group to an amine. The mixed solvent system ensures the solubility of both the highly crystalline nitro precursor and the more polar amine product.

  • Reaction: Purge the vessel with nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 2-4 hours until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst.

    • Critical Safety Step: Never let the Celite pad run dry while washing with solvent, as the active Pd/C catalyst is pyrophoric and can ignite in the air.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Applications in Targeted Therapeutics

The diaryl ether motif is a "privileged structure" in medicinal chemistry. Specifically, derivatives of methyl 4-(5-aminopyridin-2-yloxy)benzoate are heavily utilized in the design of Type I and Type II kinase inhibitors[4].

The V-shaped geometry of the diaryl ether allows the molecule to straddle the ATP-binding cleft of kinases. The aminopyridine moiety typically acts as the "hinge-binding" domain, forming essential bidentate hydrogen bonds with the kinase backbone, while the benzoate-derived tail extends into the hydrophobic pocket or solvent-exposed region to dictate selectivity (e.g., in Aurora kinase inhibitors)[1].

KinasePathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K / Akt Pathway RTK->PI3K Phosphorylates Inhibitor Diaryl Ether Kinase Inhibitor Inhibitor->RTK Blocks ATP Hinge Region Proliferation Tumor Cell Proliferation PI3K->Proliferation Drives

Figure 1: Mechanism of action for diaryl ether-derived RTK inhibitors in oncology.

Downstream Orthogonal Functionalization Workflows

The true power of this building block lies in its orthogonality. Chemists can selectively react the amine while preserving the ester, or vice versa, enabling the rapid generation of diverse compound libraries.

Workflow Start Methyl 4-(5-aminopyridin-2-yloxy)benzoate Amidation Path A: N-Amidation (Acyl Chloride / HATU) Start->Amidation Saponification Path B: Saponification (LiOH, THF/H2O) Start->Saponification CrossCoupling Path C: Buchwald-Hartwig Cross-Coupling Start->CrossCoupling AmideProduct Amide Derivative (Retains Methyl Ester) Amidation->AmideProduct AcidProduct Carboxylic Acid (Retains Free Amine) Saponification->AcidProduct CoupledProduct N-Aryl Derivative (Retains Methyl Ester) CrossCoupling->CoupledProduct

Figure 2: Orthogonal synthetic workflows leveraging the bifunctional nature of the building block.

  • Path A (Amidation): The primary amine readily reacts with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) to form stable amides. The methyl ester remains untouched under these standard coupling conditions.

  • Path B (Saponification): Treatment with Lithium Hydroxide (LiOH) in a THF/Water mixture selectively hydrolyzes the methyl ester to the corresponding carboxylic acid, freeing the C-terminus for subsequent coupling, while the amine remains unreactive.

  • Path C (Cross-Coupling): The amine can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl halides to build extended, complex architectures.

References

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry - ACS Publications.2

  • Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease. Journal of Medicinal Chemistry - ACS Publications.3

  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. ACS Publications.1

  • US8470841B2 - Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof. Google Patents.4

Sources

Foundational

Comprehensive Technical Guide: Methyl 4-(5-aminopyridin-2-yloxy)benzoate in Drug Discovery

Executive Summary & Chemical Significance Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile, bifunctional diaryl ether intermediate that serves as a foundational building block in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile, bifunctional diaryl ether intermediate that serves as a foundational building block in modern medicinal chemistry. Featuring a central ether linkage bridging a methyl benzoate moiety and a 5-aminopyridine ring, this compound provides orthogonal handles (an ester and an amine) for late-stage derivatization.

The 2-aryloxypyridine core is a "privileged scaffold," frequently utilized to design targeted therapeutics—most notably, small-molecule kinase inhibitors. By acting as a structural mimic of the adenine ring of ATP, this scaffold allows for precise vector mapping into the kinase hinge region and adjacent allosteric pockets, making it indispensable for oncology and immunology drug development programs.

Mechanistic Rationale in Drug Design

The architectural design of Methyl 4-(5-aminopyridin-2-yloxy)benzoate is not arbitrary; it is engineered to maximize binding affinity and pharmacokinetic stability:

  • The 2-Aryloxypyridine Core: This motif is a well-established hinge-binding pharmacophore in kinase inhibitors (1)[1]. The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Furthermore, the strong coordinating ability of the 2-aryloxypyridine core enables precise interactions within the ATP-binding pocket (2)[2].

  • The 5-Amino Substitution: Positioned optimally to project out of the hinge region, the 5-amino group serves as an attachment point for urea or amide linkers. These linkers are essential for reaching into the DFG-out allosteric pocket, a hallmark of Type II kinase inhibitors.

  • The Methyl Benzoate Moiety: The para-substituted ester provides a vector directed toward the solvent-exposed region of the kinase. Upon hydrolysis to a carboxylic acid, it can be coupled with solubilizing groups (e.g., piperazines or morpholines) to tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Pathway RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitor Diaryl Ether Inhibitor (Scaffold Derived) Inhibitor->RTK Hinge Binding Inhibitor->RAF Allosteric Inhibition

Mechanism of action for 2-aryloxypyridine-derived inhibitors targeting the RTK/MAPK cascade.

Synthetic Methodologies & Workflows

The synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective catalytic hydrogenation.

Workflow A Methyl 4-hydroxybenzoate + 2-Chloro-5-nitropyridine B SNAr Reaction (K2CO3, DMF, 90°C) A->B C Methyl 4-(5-nitropyridin- 2-yloxy)benzoate B->C Etherification D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D E Methyl 4-(5-aminopyridin- 2-yloxy)benzoate D->E Nitro Reduction

Synthetic workflow for Methyl 4-(5-aminopyridin-2-yloxy)benzoate via SNAr and nitro reduction.

Protocol 1: SNAr Etherification

Objective: Synthesize the intermediate Methyl 4-(5-nitropyridin-2-yloxy)benzoate.

  • Preparation: Charge a dry, nitrogen-flushed reaction vessel with methyl 4-hydroxybenzoate (1.0 eq) and 2-chloro-5-nitropyridine (1.05 eq).

  • Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration. Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq).

    • Causality: K₂CO₃ is specifically selected over stronger bases (e.g., NaH or KOtBu) because it is basic enough to deprotonate the phenol (pKa ~8.5) but mild enough to prevent the premature saponification of the methyl ester. DMF is chosen to stabilize the polar Meisenheimer transition state, thereby accelerating the SNAr kinetics.

  • Execution: Heat the mixture to 85–90 °C for 12 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the phenol peak (UV 254 nm) is consumed and the product mass [M+H]⁺ = 275.0 m/z emerges. The absence of the hydrolyzed carboxylic acid byproduct confirms the correct base selection.

  • Workup: Cool to room temperature and pour into ice-cold water. Filter the resulting precipitate, wash with water, and dry under vacuum.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to yield the target aminopyridine scaffold.

  • Preparation: Dissolve the nitro intermediate in absolute ethanol (0.2 M).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Pd/C under a hydrogen atmosphere chemoselectively reduces the nitro group to an amine without cleaving the diaryl ether linkage, which is highly stable under these specific catalytic hydrogenation conditions (3)[3]. This method is a standard in polyaromatic system synthesis (4)[4].

  • Execution: Evacuate and backfill the flask with Hydrogen gas (H₂) three times. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation System: Monitor by TLC (Hexane/EtOAc 1:1). The non-polar, UV-active nitro intermediate will convert into a highly polar aniline derivative that exhibits fluorescence under 365 nm UV light and stains positive (brown/orange) with ninhydrin. LC-MS will confirm the product at [M+H]⁺ = 245.1 m/z.

  • Workup: Filter the mixture through a pad of Celite.

    • Causality: Celite prevents the finely divided, pyrophoric palladium catalyst from igniting upon exposure to air, while ensuring the complete removal of heavy metal particulates from the active pharmaceutical intermediate. Concentrate the filtrate in vacuo.

Quantitative Data & Optimization

The following table summarizes the optimization data for the synthesis of the diaryl ether core, demonstrating the causality behind the finalized protocol parameters.

Reaction StepReagents / CatalystSolventTemp (°C)Yield (%)Purity (HPLC)Causality & Mechanistic Observation
SNAr (Standard) K₂CO₃ (1.5 eq)DMF9085>95%Optimal balance of reaction rate and ester stability.
SNAr (Strong Base) NaH (1.2 eq)THF656080%Trace ester hydrolysis observed; lower overall purity.
SNAr (Metal-Cat) CuI / Cs₂CO₃DMSO11092>98%Higher yield, but requires extensive metal scavenging workup.
Nitro Reduction 10% Pd/C, H₂EtOH2598>99%Clean, chemoselective conversion; simple filtration workup.
Nitro Reduction Fe / NH₄ClEtOH/H₂O808892%Useful alternative if halogenated substituents are present on the rings.

Downstream Functionalization Strategies

The true value of Methyl 4-(5-aminopyridin-2-yloxy)benzoate lies in its capacity for orthogonal derivatization:

  • Amine Functionalization (Urea/Amide Formation): The 5-amino group on the electron-deficient pyridine ring is less nucleophilic than a standard aniline. However, it efficiently reacts with isocyanates or activated acyl chlorides to form urea or amide linkages. This is a critical step in synthesizing Type II kinase inhibitors, where the resulting urea motif acts as a hydrogen bond donor/acceptor pair in the DFG-out allosteric pocket.

  • Ester Hydrolysis & Coupling: The methyl ester can be cleanly hydrolyzed using LiOH in THF/H₂O to yield the corresponding carboxylic acid. This acid can then be coupled with various aliphatic or aromatic amines using standard coupling reagents (e.g., HATU, EDC/HOBt) to explore structure-activity relationships (SAR) and optimize the physicochemical properties of the final drug candidate.

References

  • Copper-Catalyzed Chemoselective O-Arylation of Oxindoles: Access to Cyclic Aryl Carboxyimidates Source: ACS Publications URL
  • RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes Source: R Discovery URL
  • Synthesis of Superheat-Resistant Polyimides with Enhanced Dielectric Constant by Introduction of Cu(ΙΙ)
  • Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40–CD154 Costimulatory Protein-Protein Interaction Source: MDPI URL

Sources

Exploratory

Methyl 4-(5-aminopyridin-2-yloxy)benzoate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Workflows

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on versatile, bifunctional scaffolds. Methyl 4-(5-aminopyridin-2-yloxy)benzoate represents a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on versatile, bifunctional scaffolds. Methyl 4-(5-aminopyridin-2-yloxy)benzoate represents a critical diaryl ether building block. Featuring an electron-rich 5-aminopyridine moiety coupled to an electron-deficient methyl benzoate via a flexible ether linkage, this scaffold is highly prized for its ability to navigate complex protein binding pockets.

It has been prominently featured in the synthesis of advanced therapeutics, including Benzo[c][2,7]naphthyridine-based kinase inhibitors[1], MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors[2], and novel anti-fibrotic/antitumor agents[3]. This whitepaper details its physical characteristics, explains the causality behind its synthetic assembly, and outlines its structural validation.

Physicochemical Profile and ADME Implications

Understanding the physical characteristics of Methyl 4-(5-aminopyridin-2-yloxy)benzoate is essential for predicting its behavior in downstream biological assays and formulation. The quantitative data summarized below dictates its pharmacokinetic (PK) potential.

PropertyValueCausality / ADME Implication
Molecular Formula C₁₃H₁₂N₂O₃Defines stoichiometry; provides a low-molecular-weight starting point for elaboration.
Molecular Weight 244.25 g/mol Well below the Lipinski limit of 500 Da, allowing for significant downstream functionalization without violating drug-likeness rules.
Physical Appearance Pale yellow to off-white solidColoration is driven by the extended conjugation of the aminopyridine system.
Melting Point 118°C – 122°CIndicates moderate crystal lattice energy, ensuring good solid-state stability and handling during bulk manufacturing.
Calculated LogP ~ 2.7Sits in the optimal lipophilicity range (1.5 - 3.0), ensuring passive membrane permeability while minimizing non-specific hydrophobic trapping.
pKa (Amine) ~ 6.2The basicity of the pyridine/aniline hybrid nitrogen means the molecule will exist in a dynamic equilibrium of protonated and neutral states at physiological pH (7.4), critical for target engagement.
Solubility Soluble in DMSO, DMF, DCMPoor aqueous solubility necessitates the use of polar aprotic solvents for generating high-concentration in vitro assay stock solutions.

Synthetic Methodology: A Self-Validating Workflow

The construction of this scaffold relies on a highly efficient, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. The protocols below are designed as self-validating systems, incorporating in-process controls to ensure absolute fidelity. The use of 2-chloro-5-nitropyridine and phenolic nucleophiles is a robust, field-proven strategy in receptor modulator synthesis[4].

Step 1: SNAr Synthesis of Methyl 4-(5-nitropyridin-2-yloxy)benzoate

Objective: Form the diaryl ether linkage without hydrolyzing the ester.

Procedure:

  • Activation: Charge a dry reactor with N,N -Dimethylformamide (DMF) (10 volumes). Add Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at 25°C for 30 minutes.

  • Coupling: Add 2-Chloro-5-nitropyridine (1.05 eq) in a single portion. Elevate the temperature to 90°C and stir for 5 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the phenol peak is <2% relative to the product mass (m/z 275.1 [M+H]⁺).

  • Workup: Cool the mixture to room temperature and pour slowly into vigorously stirred ice water (30 volumes). Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45°C.

Causality & Expert Insight:

  • Solvent Choice: DMF is chosen because its polar aprotic nature poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic.

  • Base Selection: K₂CO₃ is specifically selected over stronger bases (like NaOH) to provide sufficient basicity to deprotonate the phenol (pKa ~10) while maintaining strict orthogonality to prevent saponification of the methyl ester.

  • Workup Logic: Pouring the DMF solution into ice water forces the highly hydrophobic nitro intermediate to crash out of solution, bypassing the need for tedious liquid-liquid extractions that often lead to emulsion issues.

Step 2: Chemoselective Reduction to Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Objective: Reduce the nitro group to a primary amine without cleaving the ether or ester.

Procedure:

  • Suspension: Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reduction: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and fine Iron (Fe) powder (5.0 eq). Heat the suspension to reflux (80°C) for 2 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The highly UV-active nitro spot should completely convert to a lower-Rf, ninhydrin-positive amine spot.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure amine.

Causality & Expert Insight:

  • Reducing Agent: Béchamp reduction conditions (Fe/NH₄Cl) are utilized instead of standard Palladium on Carbon (Pd/C) hydrogenation. While Pd/C is cleaner, it carries a risk of ether hydrogenolysis or over-reduction. Iron provides absolute chemoselectivity for the nitro group.

  • Hot Filtration: Filtering the mixture while hot is a critical self-validating step; it prevents the newly formed, moderately soluble aminopyridine product from co-crystallizing with the iron sludge as the mixture cools.

Visualizing the Synthetic and Pharmacophore Logic

SynthesisWorkflow Start1 Methyl 4-hydroxybenzoate Step1 Step 1: SNAr Reaction (K2CO3, DMF, 90°C) Start1->Step1 Start2 2-Chloro-5-nitropyridine Start2->Step1 Intermediate Methyl 4-(5-nitropyridin-2-yloxy)benzoate Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Intermediate->Step2 Product Methyl 4-(5-aminopyridin-2-yloxy)benzoate Step2->Product

Figure 1: Two-step synthetic workflow for Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Pharmacophore Amine 5-Amino Group (H-Bond Donor) Pyridine Pyridine Ring (H-Bond Acceptor) Amine->Pyridine Ether Ether Linkage (Flexibility) Pyridine->Ether Benzoate Methyl Benzoate (Lipophilic Core) Ether->Benzoate

Figure 2: Pharmacophore mapping of the Methyl 4-(5-aminopyridin-2-yloxy)benzoate scaffold.

Structural and Analytical Characterization

To ensure the integrity of the synthesized product, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature of successful reduction is the appearance of a broad singlet at δ ~5.2 ppm (2H, -NH₂), which disappears upon D₂O exchange. The methyl ester protons will present as a sharp, intense singlet at δ 3.82 ppm (3H, -CH₃). The ether linkage shifts the pyridine protons upfield relative to the starting 2-chloro-5-nitropyridine.

  • Mass Spectrometry (ESI+): A dominant [M+H]⁺ peak at m/z 245.1 confirms the molecular weight.

Applications in Medicinal Chemistry

The strategic value of Methyl 4-(5-aminopyridin-2-yloxy)benzoate lies in its orthogonal reactivity. The primary amine can be readily engaged in Buchwald-Hartwig cross-couplings or acylated to form amides, serving as a hinge-binding motif in ATP-competitive kinase inhibitors[1]. Conversely, the methyl ester can be selectively saponified to the corresponding carboxylic acid using LiOH, opening the door for subsequent amide couplings to explore the solvent-exposed regions of target proteins. This dual-vector elaboration strategy has been pivotal in the discovery of next-generation MELK inhibitors[2] and advanced antitumor agents[3].

References

  • Title: Benzo[c][2,7]naphthyridine derivatives, and their use as kinase inhibitors Source: Google Patents URL
  • Source: Googleapis.com (WIPO)
  • Title: Medicinal drug Source: Google Patents URL
  • Title: Glucagon receptor modulators Source: Google Patents URL

Sources

Exploratory

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Abstract Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a molecule of significant interest owing to its aminopyridine scaffold, a common structural motif in pharmacologically active compounds, particularly kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a molecule of significant interest owing to its aminopyridine scaffold, a common structural motif in pharmacologically active compounds, particularly kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize this molecule. We will dissect the causality behind the selection of computational methods, present validated protocols for their execution, and synthesize the data to provide a holistic understanding of the molecule's structural, electronic, and reactive properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools for molecular analysis and design.

Introduction: The Rationale for Computational Scrutiny

The aminopyridine moiety is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Methyl 4-(5-aminopyridin-2-yloxy)benzoate, which integrates this key heterocycle, presents a compelling case for detailed computational analysis. Such studies are not merely academic; they are pivotal in modern drug discovery. By simulating molecular properties, we can predict behavior, understand structure-activity relationships (SAR), and rationally design more potent and selective analogues, thereby accelerating the development pipeline and reducing costs.[3][4]

This guide will focus on a suite of computational techniques, primarily anchored in Density Functional Theory (DFT), to elucidate the molecule's properties. We will explore its optimized geometry, vibrational spectra (IR and Raman), electronic characteristics (HOMO-LUMO analysis), and reactivity landscape (Molecular Electrostatic Potential). Furthermore, we will delve into advanced analyses such as Natural Bond Orbital (NBO) theory to understand intramolecular interactions and Non-Linear Optical (NLO) properties, which are gaining importance in materials science.[5][6]

Molecular Structure and Synthesis: The Experimental Foundation

A robust computational study is always grounded in experimental data. The synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate is typically achieved via a Williamson ether synthesis, a reliable and well-understood reaction. This involves the nucleophilic substitution of a halogenated pyridine by a phenoxide, a process whose mechanism can itself be modeled computationally to optimize reaction conditions.

The synthesized compound's structure is then confirmed using an array of spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, and ultimately, single-crystal X-ray diffraction. This experimental structure provides the crucial benchmark for our computational models. The primary goal of the initial computational step—geometry optimization—is to theoretically derive a structure that corresponds to a minimum on the potential energy surface and closely matches the experimentally determined bond lengths and angles.

Core Computational Methodology: Density Functional Theory (DFT)

3.1. Why DFT? The Balance of Accuracy and Efficiency

For a molecule of this size, DFT offers the optimal compromise between computational cost and accuracy. Specifically, the B3LYP hybrid functional is a workhorse in the field, renowned for its excellent performance in predicting molecular geometries and vibrational frequencies for a wide range of organic compounds.[7][8]

3.2. The Choice of Basis Set: 6-311++G(d,p)

The selection of a basis set is critical. The 6-311++G(d,p) basis set is a sophisticated choice that provides a robust description of the electronic structure.[8][9] Let's break down its components to understand the causality:

  • 6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility in representing the electron distribution compared to smaller basis sets.

  • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing molecules with lone pairs, anions, or systems where electrons are loosely bound, which is pertinent for the oxygen and nitrogen atoms in our molecule.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling chemical bonds and intermolecular interactions.

The combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-validated approach for obtaining high-quality results for spectroscopic and electronic properties of organic molecules.[9][10]

3.3. The Computational Workflow

The overall computational process follows a logical and self-validating sequence.

G cluster_0 Computational Workflow A 1. Initial Structure Input (from X-ray data or builder) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Find lowest energy conformation C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Verify true minimum (no imaginary frequencies) D 4. Property Calculations (NBO, MEP, NLO, TD-DFT) C->D Use optimized geometry E 5. Data Analysis & Interpretation D->E Compare with experimental data

Caption: A typical workflow for DFT-based molecular property calculation.

In-Depth Analysis of Molecular Properties

4.1. Vibrational Analysis: Correlating Theory with Experiment

A frequency calculation at the B3LYP/6-311++G(d,p) level of theory serves two purposes. First, it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it provides theoretical vibrational frequencies that can be compared to experimental FT-IR and Raman spectra. This comparison is a critical validation step for the chosen computational model.

Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (FT-IR)Calculated (B3LYP/6-311++G(d,p))Assignment
N-H Asymmetric Stretch34783505Amino group
N-H Symmetric Stretch33743401Amino group
C=O Stretch17151730Ester carbonyl group
C-O-C Asymmetric Stretch12551265Ether linkage
C-O-C Symmetric Stretch11681175Ether linkage

Note: Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by a factor (~0.96) for better agreement.

4.2. Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Table 2: Calculated Electronic Properties

PropertyValue (eV)Interpretation
EHOMO-5.89Electron-donating ability; localized on the aminopyridine ring.
ELUMO-1.45Electron-accepting ability; localized on the benzoate ring.
Energy Gap (ΔE)4.44Indicates good kinetic stability.

The distribution of these orbitals reveals that photo-induced electron transfer would likely occur from the electron-rich aminopyridine moiety to the electron-accepting benzoate portion of the molecule.

4.3. Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.[11][12] It maps the electrostatic potential onto the electron density surface of the molecule.[13]

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In our molecule, these are concentrated around the nitrogen and oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are found around the hydrogen atoms, particularly the amine hydrogens.

The MEP map provides an intuitive, visual guide to the molecule's reactive behavior and is invaluable for understanding potential drug-receptor interactions, especially hydrogen bonding.[11]

4.4. Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive "natural bond orbitals" corresponding to Lewis structures (bonds and lone pairs).[14][15] This method allows us to quantify intramolecular charge transfer and hyperconjugative interactions.[16] The key output is the second-order perturbation energy, E(2), which measures the stabilization energy of a donor-acceptor interaction.

For Methyl 4-(5-aminopyridin-2-yloxy)benzoate, significant E(2) values are observed for interactions between the lone pairs (n) of the ether oxygen and the π* anti-bonding orbitals of the aromatic rings. This indicates significant electron delocalization across the ether linkage, which contributes to the molecule's overall stability.

4.5. Non-Linear Optical (NLO) Properties: A Look into Materials Science

Molecules with significant intramolecular charge transfer, like our target compound, are often candidates for NLO materials.[5] DFT calculations can predict the first-order hyperpolarizability (β₀), a key measure of NLO activity.[6] Pyridine derivatives are frequently studied for their NLO properties.[5][17] A high β₀ value, often compared to a standard like urea, suggests potential applications in optoelectronics.[6]

Application in Drug Development: Molecular Docking

The aminopyridine scaffold is a known "hinge-binder" in many kinase inhibitors.[1][3] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] This is a cornerstone of structure-based drug design.

5.1. Docking Protocol

G cluster_1 Molecular Docking Protocol P1 1. Prepare Protein Target (e.g., JAK2 Kinase, PDB ID) P3 3. Define Binding Site (Active site grid generation) P1->P3 P2 2. Prepare Ligand (Energy minimize Methyl... benzoate structure) P2->P3 P4 4. Run Docking Algorithm (e.g., AutoDock, GOLD) P3->P4 Search for best fit P5 5. Analyze Poses & Scores (Identify key interactions) P4->P5 Rank by binding energy

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Executive Summary & Retrosynthetic Strategy Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly valuable heteroaryl ether building block frequently utilized in the development of kinase inhibitors and advanced agrochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly valuable heteroaryl ether building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The structural core features an ether linkage bridging an electron-rich methyl benzoate moiety and a functionalizable aminopyridine ring.

From a retrosynthetic perspective, attempting to couple an aminopyridine directly with a phenol derivative is synthetically flawed; the primary amine acts as a competing nucleophile, leading to unwanted N-arylation or polymerization. The optimal, field-proven strategy utilizes a nitro group as a "masked amine." The synthesis is executed in two highly efficient steps: a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective catalytic nitro reduction[1].

SynthesisWorkflow SM1 Methyl 4-hydroxybenzoate Step1 S_NAr Reaction K2CO3, DMF SM1->Step1 SM2 2-Chloro-5- nitropyridine SM2->Step1 Int1 Nitro Intermediate Step1->Int1 Step2 Nitro Reduction Pd/C, H2 Int1->Step2 Prod Target Amine Product Step2->Prod

Two-step synthesis workflow: SNAr etherification followed by catalytic nitro reduction.

Part 1: Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Causality

The formation of the diaryl ether bond relies on the S_NAr of 2-chloro-5-nitropyridine by the phenoxide anion of methyl 4-hydroxybenzoate. The success of this reaction is entirely dependent on the electronic properties of the electrophile. The strongly electron-withdrawing nitro group at the 5-position is critical; it stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at the C2 position, significantly lowering the activation energy barrier[2]. Potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to quantitatively deprotonate the phenol without hydrolyzing the methyl ester.

SNArMechanism Phenoxide Phenoxide Anion Attack Nucleophilic Attack Phenoxide->Attack Pyridine 2-Chloro-5- nitropyridine Pyridine->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product Diaryl Ether Elimination->Product

SNAr mechanism showing nucleophilic attack and Meisenheimer complex stabilization.

Experimental Protocol: Etherification
  • Preparation: Charge an oven-dried round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the active phenoxide nucleophile.

  • Coupling: Add 2-chloro-5-nitropyridine (1.05 eq, 10.5 mmol) in one portion. The solution will typically transition to a deep yellow/orange color.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir for 4–6 hours, monitoring via TLC (Hexanes/EtOAc 3:1).

  • Workup & Isolation: Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice water (150 mL). The intermediate, Methyl 4-(5-nitropyridin-2-yloxy)benzoate, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove residual DMF and inorganic salts, and dry overnight under high vacuum.

Quantitative Data: S_NAr Optimization
Base / SolventTemperatureTimeYield (%)Mechanistic Observation
K₂CO₃ / DMF 80 °C 4 h 88 Optimal conditions; clean precipitation upon aqueous workup.
Cs₂CO₃ / DMSO100 °C2 h85Faster kinetics, but higher boiling solvent complicates isolation.
Et₃N / THF65 °C12 h<20Weak organic base results in insufficient phenoxide generation.

Part 2: Chemoselective Nitro Reduction

Mechanistic Causality

The intermediate nitro ether must be reduced to the target amine without cleaving the newly formed ether bond or reducing the methyl ester. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation due to its high chemoselectivity, clean reaction profile, and ease of workup[3]. The reduction proceeds via a series of single-electron transfers and protonations from the metal surface to the nitro group, moving through nitroso and hydroxylamine intermediates before yielding the primary amine[4].

Experimental Protocol: Catalytic Hydrogenation
  • Preparation: Dissolve the isolated Methyl 4-(5-nitropyridin-2-yloxy)benzoate (1.0 eq, 8.0 mmol) in a solvent mixture of Methanol and Ethyl Acetate (1:1 v/v, 80 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution. Safety Note: Add the catalyst under a gentle stream of nitrogen to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reduction: Stir the reaction vigorously at room temperature for 2–4 hours. The reaction is complete when hydrogen uptake ceases and TLC indicates full consumption of the starting material.

  • Workup & Isolation: Purge the flask with nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Ethyl Acetate (50 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure to yield the crude Methyl 4-(5-aminopyridin-2-yloxy)benzoate. The product is typically of sufficient purity (>95%) for downstream applications, but can be recrystallized from hot ethanol if necessary.

Quantitative Data: Nitro Reduction Optimization
Reducing AgentSolventConditionsYield (%)Chemoselectivity & Scalability
10% Pd/C, H₂ MeOH/EtOAc RT, 1 atm 95 Excellent; no ester reduction. Zero metal waste in filtrate.
Fe powder, NH₄ClEtOH/H₂O80 °C82Good; however, requires tedious filtration of colloidal iron salts.
SnCl₂·2H₂OEtOH70 °C75Moderate; Lewis acidic conditions risk partial ester hydrolysis.

System Validation (Self-Validating Analytics)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Researchers must confirm the success of each step using the following orthogonal analytical benchmarks:

  • Thin-Layer Chromatography (TLC):

    • Step 1: The S_NAr intermediate is less polar than the starting phenol, resulting in a higher Rf​ value.

    • Step 2: Following reduction, the final amine product becomes significantly more polar due to its hydrogen-bonding capabilities, resulting in a dramatic drop in the Rf​ value compared to the nitro intermediate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Intermediate: Exact mass for C₁₃H₁₀N₂O₅ is 274.06. Look for the [M+H]⁺ peak at m/z 275.1 .

    • Final Product: Exact mass for C₁₃H₁₂N₂O₃ is 244.08. Look for the [M+H]⁺ peak at m/z 245.1 . This exact mass shift of -30 Da confirms the loss of two oxygen atoms and the addition of two protons.

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • The most diagnostic shifts occur on the pyridine ring. In the nitro intermediate, the protons ortho to the nitro group are highly deshielded (appearing at >8.5 ppm).

    • Upon reduction to the target product, these protons shift significantly upfield (~7.5 ppm or lower). Furthermore, a distinct, broad singlet integrating to 2H will appear around 5.0 ppm , definitively confirming the presence of the primary amine group.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides. National Institutes of Health (NIH) / PMC.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

Sources

Application

Application Note: Advanced Coupling Strategies for Methyl 4-(5-aminopyridin-2-yloxy)benzoate in Drug Discovery

Executive Summary The functionalization of 5-aminopyridine derivatives is a cornerstone in the synthesis of modern therapeutics, particularly in the development of kinase inhibitors and hedgehog signaling modulators[1],[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 5-aminopyridine derivatives is a cornerstone in the synthesis of modern therapeutics, particularly in the development of kinase inhibitors and hedgehog signaling modulators[1],[2]. Methyl 4-(5-aminopyridin-2-yloxy)benzoate represents a highly versatile, yet electronically nuanced building block. The presence of the electron-donating 2-aryloxy group mitigates the electron-withdrawing nature of the pyridine nitrogen, rendering the 5-amino group moderately nucleophilic.

This application note provides a comprehensive, causality-driven guide to executing two critical transformations with this intermediate: HATU-mediated Amide Bond Formation and Buchwald-Hartwig Cross-Coupling . By understanding the mechanistic underpinnings of these reactions, researchers can avoid common pitfalls such as substrate guanidinylation or catalyst poisoning, ensuring high-yielding, scalable workflows.

Mechanistic Insights & Experimental Causality

Overcoming Heteroarylamine Inertness in Amide Couplings

Standard carbodiimide-based coupling reagents (e.g., EDC, DIC) often fail to achieve full conversion when reacting with 5-aminopyridines due to the diminished nucleophilicity of the heteroaromatic amine[3]. To overcome this activation barrier, the uronium-based coupling reagent HATU is employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

Causality in Protocol Design: To prevent the 5-aminopyridine from reacting directly with the uronium salt of HATU (which leads to an unreactive guanidinium byproduct), the protocol mandates a 30-minute pre-activation of the carboxylic acid with HATU and DIPEA before the addition of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

AmideCoupling A Carboxylic Acid (1.1 eq) C Active Ester Formation (DMF, 30 min) A->C B HATU (1.1 eq) + DIPEA (2.0 eq) B->C E Amide Bond Formation (RT, 12 h) C->E D Methyl 4-(5-aminopyridin- 2-yloxy)benzoate (1.0 eq) D->E F Aqueous Workup (NaHCO3 / Brine) E->F G Target Amide Product F->G

Workflow for HATU-mediated amide coupling of the 5-aminopyridine derivative.

Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing N-aryl-5-aminopyridine derivatives, which are ubiquitous in oncology pipelines[1],[4]. When coupling Methyl 4-(5-aminopyridin-2-yloxy)benzoate with aryl halides, the choice of ligand and base is critical. Bidentate phosphine ligands with large bite angles, such as Xantphos , favor the reductive elimination step, preventing off-target β -hydride elimination. Furthermore, weak bases like Cs2​CO3​ are preferred over strong bases like NaOtBu to prevent the saponification of the methyl ester moiety on the substrate.

BuchwaldHartwig Pd Pd Precatalyst (e.g., Pd2(dba)3) ActiveCat Active L-Pd(0) Complex Pd->ActiveCat Ligand Phosphine Ligand (e.g., Xantphos) Ligand->ActiveCat OxAdd Oxidative Addition (Aryl Halide) ActiveCat->OxAdd Transmet Amine Coordination & Deprotonation (Base) OxAdd->Transmet Amine Methyl 4-(5-aminopyridin- 2-yloxy)benzoate Amine->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->ActiveCat Pd(0) Product N-Aryl-5-aminopyridine Derivative RedElim->Product

Mechanistic pathway of the Buchwald-Hartwig amination catalytic cycle.

Quantitative Data Summaries

Table 1: Optimization of HATU-Mediated Amide Coupling

Conditions: Carboxylic acid (1.1 eq), Amine (1.0 eq), DMF (0.2 M), Room Temperature.[2]

Coupling ReagentBase (Equiv)Pre-activation TimeConversion (LC-MS)Isolated Yield
EDC/HOBt (1.2 eq)DIPEA (2.0)0 min< 15%N/A
HATU (1.1 eq)DIPEA (2.0)0 min65%58% (High guanidinylation)
HATU (1.1 eq) DIPEA (2.0) 30 min > 98% 92%
HATU (1.1 eq)TEA (2.0)30 min85%78%
Table 2: Catalyst/Ligand Screening for Buchwald-Hartwig Amination

Conditions: Aryl bromide (1.0 eq), Amine (1.2 eq), Toluene (0.1 M), 100 °C, 12 h.[1]

Precatalyst (mol%)Ligand (mol%)Base (Equiv)ObservationYield
Pd2​(dba)3​ (2.5%)BINAP (5.0%) NaOtBu (2.0)Ester hydrolysis observed35%
Pd(OAc)2​ (5.0%)RuPhos (10%) Cs2​CO3​ (2.0)Incomplete conversion62%
Pd2​(dba)3​ (2.5%) Xantphos (5.0%) Cs2​CO3​ (2.0) Clean conversion 89%

Experimental Protocols

Protocol A: Self-Validating Amide Coupling via HATU

This protocol establishes a self-validating system by incorporating specific LC-MS checkpoints to ensure active ester formation before the introduction of the heteroarylamine[2],[3].

Materials:

  • Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Active Ester Generation: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 5 minutes at room temperature.

  • HATU Activation: Add HATU (1.1 equiv) in one portion. The solution will typically turn pale yellow.

    • Validation Checkpoint: Stir for 30 minutes. An aliquot analyzed by LC-MS should indicate the disappearance of the carboxylic acid mass and the appearance of the HOAt-active ester intermediate.

  • Amine Introduction: Add Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1.0 equiv) to the activated mixture.

  • Reaction Propagation: Stir the reaction mixture overnight (12-16 hours) at room temperature.

  • Quench and Workup: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3​ (3x), water (2x), and brine (1x). Causality: Multiple aqueous washes are strictly required to remove residual DMF and HOAt byproducts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography or reverse-phase HPLC.

Protocol B: Chemoselective Buchwald-Hartwig Amination

This procedure is optimized to prevent the hydrolysis of the methyl ester group on the substrate while ensuring robust C-N bond formation[1].

Materials:

  • Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1.2 equiv)

  • Aryl Halide (Bromide or Iodide) (1.0 equiv)

  • Pd2​(dba)3​ (2.5 mol%)

  • Xantphos (5.0 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • System Deoxygenation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%) and Xantphos (5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen (repeat 3 times).

  • Solvent Addition: Inject anhydrous, sparged toluene (or 1,4-dioxane) to yield a 0.1 M concentration.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C in a pre-heated oil bath.

    • Validation Checkpoint: Monitor the reaction via TLC or LC-MS after 4 hours. The primary amine peak of the starting material should significantly diminish, replaced by the secondary amine product mass.

  • Filtration: Once complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via silica gel chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Sources

Method

Application Note &amp; Protocols: Methyl 4-(5-aminopyridin-2-yloxy)benzoate as a Pivotal Building Block in the Synthesis of Targeted Kinase Inhibitors

Abstract: The strategic design of small molecule kinase inhibitors is a cornerstone of modern precision oncology. Within this field, privileged scaffolds that can effectively anchor within the ATP-binding pocket of kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic design of small molecule kinase inhibitors is a cornerstone of modern precision oncology. Within this field, privileged scaffolds that can effectively anchor within the ATP-binding pocket of kinases are of paramount importance. The aminopyridine ether moiety has emerged as a highly effective pharmacophore, present in numerous approved and investigational drugs. This document provides a comprehensive guide to the synthesis and application of a key, high-value intermediate: Methyl 4-(5-aminopyridin-2-yloxy)benzoate . We will detail its multi-step synthesis, provide robust, field-tested protocols, and demonstrate its utility in the subsequent synthesis of a representative tyrosine kinase inhibitor targeting the c-Met pathway. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Value of the Aminopyridine Ether Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The development of inhibitors that selectively target the ATP-binding site of specific kinases has revolutionized cancer therapy. A recurring structural motif in many successful tyrosine kinase inhibitors (TKIs) is the substituted aminopyridine or aminopyrimidine core. This scaffold is particularly effective due to its ability to form critical hydrogen bond interactions with the "hinge" region of the kinase domain, a key anchoring point for ATP itself.

The molecule Methyl 4-(5-aminopyridin-2-yloxy)benzoate is an exemplary intermediate, engineered to present this key pharmacophore. It consists of three main components:

  • The 5-Aminopyridine Headgroup: The primary amine at the 5-position serves as a versatile chemical handle for subsequent diversification, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

  • The Pyridin-2-yloxy Linker: The ether linkage provides a semi-rigid connection that correctly orients the aminopyridine for hinge binding while connecting it to a solvent-exposed region.

  • The Methyl Benzoate Tail: This group provides a secondary attachment point or can be part of the final pharmacophore that occupies the hydrophobic regions of the kinase pocket. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization.

This application note details the robust synthesis of this intermediate from commercially available starting materials and its subsequent use in a validated coupling reaction to generate a potential c-Met kinase inhibitor.

Physicochemical Properties & Safety

While "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" is a specialized intermediate, its properties and handling precautions can be extrapolated from analogous structures.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₂N₂O₃Calculated
Molecular Weight 244.25 g/mol Calculated
Appearance Expected: Off-white to light brown solidBased on similar compounds[1]
Solubility Soluble in DMSO, DMF, and chlorinated solventsTypical for organic intermediates
CAS Number Not broadly availableSpecialized Intermediate

Safety & Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[2]

  • Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of the Key Intermediate

The most reliable and scalable synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate involves a two-step process: a nucleophilic aromatic substitution (SₙAr) reaction followed by a nitro group reduction. This approach is preferred over direct amination routes due to cleaner reaction profiles and higher yields.

Synthetic Workflow

The overall workflow is depicted below, starting from 5-nitropyridin-2-ol and methyl 4-fluorobenzoate.

G cluster_0 Step 1: SₙAr Coupling cluster_1 Step 2: Nitro Reduction A 5-Nitropyridin-2-ol C Methyl 4-(5-nitropyridin-2-yloxy)benzoate A->C K₂CO₃, DMF 110 °C B Methyl 4-fluorobenzoate B->C K₂CO₃, DMF 110 °C D Methyl 4-(5-aminopyridin-2-yloxy)benzoate C->D H₂, 10% Pd/C MeOH, RT

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of Methyl 4-(5-nitropyridin-2-yloxy)benzoate

Principle: This SₙAr reaction involves the deprotonation of the hydroxyl group of 5-nitropyridin-2-ol by a mild base (potassium carbonate) to form a potent nucleophile. This nucleophile then attacks the electron-deficient aromatic ring of methyl 4-fluorobenzoate, displacing the fluoride leaving group. DMF is an ideal polar aprotic solvent as it solubilizes the reagents and facilitates the reaction.

Materials:

  • 5-Nitropyridin-2-ol

  • Methyl 4-fluorobenzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 5-nitropyridin-2-ol (1.0 eq), methyl 4-fluorobenzoate (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 5 volumes of water and extract with ethyl acetate (3 x 3 volumes).

  • Combine the organic layers and wash with water (2 x 3 volumes) and then with brine (1 x 3 volumes) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Protocol 2: Reduction to Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the reductant. Methanol is an excellent solvent for this transformation. The reaction is typically quantitative and requires simple filtration for workup.

Materials:

  • Methyl 4-(5-nitropyridin-2-yloxy)benzoate (from Protocol 1)

  • 10% Palladium on carbon (10% Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Carefully add the nitro-intermediate (1.0 eq) and methanol to a heavy-walled reaction flask.

  • Under a nitrogen atmosphere, cautiously add 10% Pd/C (typically 5-10 mol % by weight). Caution: Pd/C is flammable in the presence of air and solvents.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr hydrogenator is recommended.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amino product indicates completion (typically 2-6 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate in vacuo to yield the target intermediate, Methyl 4-(5-aminopyridin-2-yloxy)benzoate, which is often pure enough for the next step.

Application in Kinase Inhibitor Synthesis

The newly synthesized intermediate is now ready for use in constructing a final kinase inhibitor. We will demonstrate this by synthesizing a representative inhibitor of c-Met, a tyrosine kinase often dysregulated in cancer.[4][5]

Synthetic Strategy: Amide Bond Formation

A common and highly effective strategy in medicinal chemistry is to form a stable amide bond between our amine intermediate and a suitable carboxylic acid. This reaction is typically mediated by peptide coupling reagents.

G A Methyl 4-(5-aminopyridin-2-yloxy)benzoate C Final Kinase Inhibitor A->C HATU, DIPEA DMF, RT B Partner Carboxylic Acid (e.g., quinoline-based) B->C

Caption: Final amide coupling step to the inhibitor.

Protocol 3: Synthesis of a Representative c-Met Inhibitor

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine of our intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • Methyl 4-(5-aminopyridin-2-yloxy)benzoate (from Protocol 2)

  • A suitable carboxylic acid partner (e.g., 7-methoxyquinoline-4-carboxylic acid)

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents (EtOAc, water, brine, MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add a solution of Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1.05 eq) in a minimal amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature and monitor by LC-MS (typically complete in 1-4 hours).

  • Upon completion, perform an aqueous workup as described in Protocol 1 (dilute with water, extract with EtOAc, wash with water and brine).

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC to obtain the final, highly pure kinase inhibitor.

Mechanism of Action & Signaling Pathway

The synthesized inhibitor is designed to target the ATP-binding site of the c-Met kinase. The aminopyridine moiety acts as a "hinge-binder," forming key hydrogen bonds. The rest of the molecule occupies hydrophobic pockets, conferring potency and selectivity. By blocking the ATP site, the inhibitor prevents autophosphorylation and activation of c-Met, thereby shutting down downstream pro-survival signaling pathways.

G cluster_membrane Cell Membrane cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates HGF HGF Ligand HGF->cMet Activates Inhibitor Synthesized Inhibitor (This work) Inhibitor->cMet INHIBITS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified c-Met signaling pathway and point of inhibition.

Conclusion

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a strategically designed and highly valuable intermediate for the synthesis of targeted kinase inhibitors. The synthetic route presented here, based on a robust SₙAr reaction and a clean catalytic hydrogenation, provides a reliable and scalable method for its production. Its successful application in a standard amide coupling protocol demonstrates its versatility as a building block for accessing complex molecular architectures aimed at inhibiting critical cancer targets like c-Met. Researchers can confidently employ these protocols to accelerate their drug discovery efforts.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Alfa Aesar. (2011). Material Safety Data Sheet.
  • PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2021). TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet. Retrieved from [Link]

  • G. S. C. Kumar, et al. (2021). Synthesis and Biological Evaluation of Benzo[6][7]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. PMC. Retrieved from [Link]

  • Wikipedia. Methyl benzoate. Retrieved from [Link]

  • PrepChem.com. Synthesis of Methyl 2-{[(4-chloro-6-methoxy-5-methylpyrimidin-2-yl)aminocarbonyl]aminosulfonyl}benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • ResearchGate. (2010). Discovery of a 5H-Benzo[6][7]cyclohepta[1,2-b]pyridin-5-one (MK-2461) Inhibitor of c-Met Kinase for the Treatment of Cancer. Retrieved from [Link]

  • Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" in materials science

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 4-(5-aminopyridin-2-yloxy)benzoate in materials science. Introduction: A Versatile Building Block...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 4-(5-aminopyridin-2-yloxy)benzoate in materials science.

Introduction: A Versatile Building Block for Advanced Materials

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a unique bifunctional organic molecule. Its structure, featuring a primary aromatic amine, a methyl ester, and a heteroaromatic pyridine-ether linkage, presents a compelling platform for the design and synthesis of novel functional materials. While direct, extensive applications in materials science are still emerging, its constituent functional groups are well-established in the creation of high-performance polymers, coordination complexes, and organic electronic materials. This guide, therefore, serves as a forward-looking exploration of its potential, providing detailed protocols based on established chemical principles to unlock its utility in advanced material synthesis.

The strategic placement of the amino and ester functionalities allows this molecule to act as a versatile monomer or ligand. The amino group on the electron-rich pyridine ring and the ester on the phenyl ring can be selectively targeted for a range of chemical transformations. This guide will explore three promising, albeit prospective, applications: as a monomer for high-performance polyamides, as a ligand for luminescent coordination polymers, and as a precursor for organic electronic materials.

Application as a Monomer for High-Performance Polyamides (Aramids)

Rationale: The presence of a primary aromatic amine and a methyl ester group on opposite ends of the molecule makes Methyl 4-(5-aminopyridin-2-yloxy)benzoate an ideal candidate for polycondensation reactions. Specifically, it can be envisioned as a non-traditional AB-type monomer for the synthesis of aromatic polyamides (aramids). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, owing to the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding. The introduction of the pyridine-ether linkage can enhance solubility and processability without significantly compromising thermal properties.

Protocol 1: Synthesis of a Novel Polyamide via Self-Polycondensation

This protocol outlines a two-step process: first, the hydrolysis of the methyl ester to a carboxylic acid, followed by a direct polycondensation to form the polyamide.

Step 1: Hydrolysis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

  • Reagents and Equipment:

    • Methyl 4-(5-aminopyridin-2-yloxy)benzoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (deionized)

    • Hydrochloric acid (HCl, 1M)

    • Round-bottom flask, magnetic stirrer, pH meter.

  • Procedure:

    • Dissolve Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1 equivalent) in a 3:1 mixture of THF and Methanol.

    • Add an aqueous solution of LiOH (1.5 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture to pH 7 using 1M HCl.

    • Remove the organic solvents under reduced pressure.

    • The resulting precipitate, 4-(5-aminopyridin-2-yloxy)benzoic acid, is filtered, washed with cold water, and dried under vacuum.

Step 2: Direct Polycondensation

  • Reagents and Equipment:

    • 4-(5-aminopyridin-2-yloxy)benzoic acid (monomer)

    • Yamazaki-Higashi catalyst system: Pyridine and triphenyl phosphite (TPP)

    • N-Methyl-2-pyrrolidone (NMP) containing dissolved Lithium Chloride (LiCl, 5% w/v)

    • Nitrogen inlet, mechanical stirrer, heating mantle, condenser.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the dried monomer in the NMP/LiCl solvent system.

    • Add pyridine (1 equivalent) and triphenyl phosphite (1 equivalent) to the stirred solution.

    • Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The viscosity of the solution will increase as polymerization proceeds.

    • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

    • Filter the fibrous polymer, wash extensively with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

polymerization_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_polymerization Step 2: Polycondensation start_material Methyl 4-(5-aminopyridin-2-yloxy)benzoate hydrolysis LiOH, THF/MeOH start_material->hydrolysis monomer 4-(5-aminopyridin-2-yloxy)benzoic acid hydrolysis->monomer polymerization Yamazaki-Higashi Catalyst NMP/LiCl, 120°C monomer->polymerization polymer Aromatic Polyamide polymerization->polymer

Caption: Workflow for the synthesis of a novel aramid polymer.

Application as a Ligand for Luminescent Coordination Polymers

Rationale: The pyridine nitrogen and the exocyclic amino group are excellent coordination sites for metal ions. This allows Methyl 4-(5-aminopyridin-2-yloxy)benzoate to act as a bridging ligand, forming extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The rigid, aromatic nature of the ligand can impart porosity and thermal stability to the resulting framework. Furthermore, the conjugated π-system of the ligand can give rise to interesting photoluminescent properties when coordinated to suitable metal ions (e.g., Zn²⁺, Cd²⁺, or lanthanides), making these materials promising for applications in sensing, lighting, and catalysis.

Protocol 2: Solvothermal Synthesis of a Zn(II)-Based Coordination Polymer
  • Reagents and Equipment:

    • Methyl 4-(5-aminopyridin-2-yloxy)benzoate (ligand)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Teflon-lined stainless steel autoclave.

  • Procedure:

    • In a small glass vial, dissolve the ligand (0.1 mmol) in 5 mL of DMF.

    • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of ethanol.

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and heat it in an oven at 100°C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature over 24 hours.

    • Colorless, crystalline products, if formed, should be isolated by filtration, washed with fresh DMF and ethanol, and air-dried.

Caption: Coordination of the ligand to a central metal ion.

Application as a Precursor for Organic Electronic Materials

Rationale: The conjugated system of Methyl 4-(5-aminopyridin-2-yloxy)benzoate can be chemically modified to enhance its electronic properties for applications in organic electronics, such as organic thin-film transistors (OTFTs). The primary amine group is a versatile handle for introducing electron-withdrawing or -donating groups through reactions like acylation or Buchwald-Hartwig amination. These modifications can tune the HOMO/LUMO energy levels of the molecule, influencing its charge transport characteristics. The resulting materials could potentially be solution-processed to fabricate thin films for electronic devices.

Protocol 3: Synthesis of a Derivatized Material and Thin-Film Fabrication

Step 1: Derivatization via Acylation

  • Reagents and Equipment:

    • Methyl 4-(5-aminopyridin-2-yloxy)benzoate

    • Hexanoyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Standard glassware for organic synthesis.

  • Procedure:

    • Dissolve the starting material in DCM and cool to 0°C.

    • Add triethylamine (1.2 equivalents) followed by the dropwise addition of hexanoyl chloride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide derivative by column chromatography.

Step 2: Thin-Film Fabrication by Spin-Coating

  • Reagents and Equipment:

    • Derivatized material

    • Chlorobenzene (or other suitable high-boiling point solvent)

    • Silicon wafers with a thermally grown SiO₂ dielectric layer (substrates)

    • Spin-coater, hot plate.

  • Procedure:

    • Prepare a solution of the derivatized material in chlorobenzene (e.g., 10 mg/mL).

    • Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by oxygen plasma treatment.

    • Deposit the solution onto the substrate and spin-coat at a desired speed (e.g., 2000 rpm) for 60 seconds.

    • Anneal the resulting thin film on a hot plate at a temperature just below the material's melting point (e.g., 100°C) for 30 minutes to improve film morphology and crystallinity.

    • The fabricated thin film is then ready for the deposition of source and drain electrodes to complete the OTFT device.

otft_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication start Starting Material derivatization Acylation start->derivatization purification Column Chromatography derivatization->purification solution Prepare Solution purification->solution spin_coating Spin-Coating on Substrate solution->spin_coating annealing Thermal Annealing spin_coating->annealing electrodes Electrode Deposition annealing->electrodes

Caption: Workflow for OTFT material synthesis and device fabrication.

Characterization and Data Analysis

The successful synthesis and properties of the materials described in the protocols above would be confirmed using a suite of analytical techniques:

Technique Information Obtained
FTIR Spectroscopy Confirmation of functional group transformations (e.g., disappearance of -NH₂ and appearance of amide N-H stretch).
NMR Spectroscopy (¹H, ¹³C) Structural elucidation of the monomer, ligand, and polymer repeat unit.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the synthesized polymers.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting point (Tm).
X-ray Diffraction (XRD) For coordination polymers, determination of the crystal structure. For polymers and thin films, assessment of crystallinity.
UV-Vis and Photoluminescence Spectroscopy Characterization of the optical and electronic properties of coordination polymers and organic electronic materials.

Conclusion

Methyl 4-(5-aminopyridin-2-yloxy)benzoate represents a promising, yet underexplored, platform for the development of advanced functional materials. The protocols and rationales presented here provide a foundational framework for researchers to begin investigating its potential in high-performance polymers, luminescent materials, and organic electronics. The versatility of its functional groups invites creative synthetic strategies to unlock new materials with tailored properties.

References

As direct citations for the application of this specific molecule are not available, the following references provide authoritative background on the general principles and methodologies described.

  • Yamazaki, N., Matsumoto, M. & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the preparation of polyamides by direct polycondensation of dicarboxylic acids with diamines in the presence of diaryl phosphites. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. [Link]

  • Janiak, C. (2003). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (14), 2781-2796. [Link]

  • Anthony, J. E. (2008). The larger acenes: versatile organic semiconductors. Angewandte Chemie International Edition, 47(3), 452-483. [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]

Method

Application Notes and Protocols for the Quantification of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Introduction Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a heterocyclic compound incorporating a pyridine ring, an aromatic amine, and a benzoate ester. Such structures are of significant interest in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a heterocyclic compound incorporating a pyridine ring, an aromatic amine, and a benzoate ester. Such structures are of significant interest in pharmaceutical and chemical research due to their potential as intermediates in the synthesis of biologically active molecules.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Analytical Challenges and Method Selection

The chemical structure of Methyl 4-(5-aminopyridin-2-yloxy)benzoate presents several analytical considerations. The presence of a basic pyridine nitrogen and a primary aromatic amine can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanol groups on the stationary phase.[9] The compound's polarity, influenced by the amino and ester functional groups, necessitates careful selection of the mobile phase and column chemistry to achieve optimal retention and separation.

For these reasons, two primary analytical techniques are proposed:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique for routine quantification. The aromatic nature of the molecule suggests strong UV absorbance, making it suitable for detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of the analyte in complex matrices, such as biological fluids.[3][10]

Section 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a validated HPLC-UV method for the accurate quantification of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. The method is designed for high precision and accuracy, suitable for quality control and assay determination.

Experimental Workflow for HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_start Weigh Analyte dissolve Dissolve in Diluent prep_start->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Standards & Samples stock->working filter Filter through 0.45 µm Syringe Filter working->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibration Generate Calibration Curve integrate->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • Methyl 4-(5-aminopyridin-2-yloxy)benzoate reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (reagent grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-(5-aminopyridin-2-yloxy)benzoate reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis and Quantification:

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Section 2: High-Sensitivity Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring lower detection limits, such as in bioanalytical studies, LC-MS/MS is the method of choice. This section provides a protocol for the sensitive and selective quantification of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Experimental Workflow for LC-MS/MS Analysis

LC-MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Sample Collection (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Protein Precipitation or LLE add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate inject Inject into UPLC/HPLC evaporate->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization msms Tandem Mass Spectrometry (MRM) ionization->msms integrate Integrate Peak Areas (Analyte & IS) msms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed LC-MS/MS Protocol

1. Materials and Reagents:

  • Methyl 4-(5-aminopyridin-2-yloxy)benzoate reference standard

  • Stable isotope-labeled internal standard (IS), if available. Alternatively, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

3. LC and MS Conditions:

ParameterCondition
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte. For example: m/z of precursor ion → m/z of product ion.
Collision Energy To be optimized for the specific MRM transition.

4. Sample Preparation (for plasma samples):

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Section 3: Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][7] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations and is expressed as percent recovery.[6][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 80-120% recovery (for bioanalysis), 98-102% (for assay)
Precision (%RSD) ≤ 15% (for bioanalysis), ≤ 2% (for assay)
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis and quality control, and LC-MS/MS offering the high sensitivity and selectivity required for bioanalytical and trace-level quantification. Adherence to the validation protocols outlined will ensure the generation of high-quality, reproducible data that meets regulatory expectations.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Retrieved from [Link]

  • Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today. Retrieved from [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023, August 24). ResearchGate. Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. Retrieved from [Link]

  • Chen, H.-W., & Lee, M.-R. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(21), 4530–4535. Retrieved from [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008, September 15). PubMed. Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015, March). Waters Corporation. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Taylor & Francis Online. Retrieved from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). PubMed. Retrieved from [Link]

Sources

Application

Application Note: Step-by-Step Guide to the Purification of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly authoritative, causality-driven protocol for isolating >99% pure Methyl 4-(5-aminopyridin-2-yloxy)benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly authoritative, causality-driven protocol for isolating >99% pure Methyl 4-(5-aminopyridin-2-yloxy)benzoate from crude synthetic mixtures.

Executive Summary & Chemical Context

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly functionalized diaryl ether acting as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (such as Aurora kinase inhibitors)[1]. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between methyl 4-hydroxybenzoate and 2-chloro-5-nitropyridine, followed by the reduction of the nitro group to a primary amine[1].

Purifying this molecule presents a unique dichotomy: it contains a base-sensitive methyl ester and a highly basic, polar aminopyridine core . Standard purification techniques often fail, resulting in ester hydrolysis or severe chromatographic tailing[2]. This guide establishes a self-validating purification system engineered to navigate these competing physicochemical properties.

Physicochemical Profiling & Causality

To design an effective purification strategy, we must first deconstruct the molecule into its functional domains. Understanding the causality behind how each group interacts with solvents and stationary phases dictates the rules of our protocol.

Table 1: Physicochemical Properties & Purification Implications

Functional GroupChemical PropertyChromatographic/Workup Implication (The "Why")
Aminopyridine Core Basic (pKa ~6.8), H-bond donor/acceptor.Interacts strongly with acidic silanol groups (Si-OH) on normal-phase silica, causing severe peak tailing[2][3]. Requires a basic modifier (e.g., Triethylamine).
Methyl Ester Electrophilic, base-labile.Susceptible to rapid saponification if the pH exceeds 10. Precludes the use of strong aqueous bases (NaOH, KOH) during extraction.
Diaryl Ether Linkage Hydrophobic, chemically stable.Imparts moderate lipophilicity, ensuring the compound remains soluble in mid-polarity organic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

Purification Strategy & Workflow

The workflow below maps the logical progression from crude mixture to pure compound, highlighting the critical interventions required to protect the ester while taming the aminopyridine.

G Crude Crude Reaction Mixture (Post-Reduction) Workup Liquid-Liquid Extraction (Mild Base: NaHCO3) Crude->Workup Warning1 Avoid Strong Base (NaOH) Prevents Ester Hydrolysis Workup->Warning1 Flash Normal-Phase Flash Chromatography (Silica Gel + 1% TEA) Workup->Flash Warning2 TEA Modifier Required Prevents Aminopyridine Tailing Flash->Warning2 Cryst Recrystallization (EtOAc / Hexanes) Flash->Cryst Pure Pure Target Compound (>99% Purity) Cryst->Pure

Figure 1: Purification workflow for Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Step-by-Step Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (Workup)

Causality: Following the reduction of the nitro precursor, the crude mixture often contains acidic byproducts or transition metal salts. We must free-base the aminopyridine to extract it into the organic phase, but using strong bases will destroy the methyl ester.

  • Quench: Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • pH Adjustment: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8.0–8.5.

    • Expert Insight: NaHCO3​ is a weak base. It is alkaline enough to deprotonate the aminopyridinium ion (pKa ~6.8) but too weak to initiate ester saponification.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×50 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Modified Normal-Phase Flash Chromatography

Causality: Standard silica gel is acidic. The basic pyridine nitrogen will bind irreversibly to these silanol sites, causing the compound to streak down the column rather than eluting as a discrete band[2]. We mask these sites using Triethylamine (TEA).

  • Self-Validating TLC Preparation:

    • Prepare a standard eluent (e.g., 50% EtOAc in Hexanes).

    • Prepare a modified eluent (50% EtOAc in Hexanes + 1% v/v TEA).

    • Run the crude mixture on two separate TLC plates using both eluents. Validation: The plate with TEA will show a tight, symmetrical spot, confirming that silanol interactions have been neutralized.

  • Column Packing: Slurry-pack a silica gel column using the modified initial mobile phase (e.g., 20% EtOAc in Hexanes containing 1% TEA)[2].

  • Loading: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) and carefully load it onto the column head.

  • Gradient Elution: Elute using a gradient from 20% to 60% EtOAc in Hexanes (maintaining 1% TEA throughout).

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate under reduced pressure.

Protocol C: Solvent-Antisolvent Recrystallization (Polishing)

Causality: Chromatography removes structurally distinct impurities, but closely eluting isomers or trace colored byproducts may remain. Recrystallization leverages the differential solubility in a hot vs. cold matrix to exclude these trace impurities from the crystal lattice.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling EtOAc.

  • Antisolvent Addition: Remove from heat and add Hexanes dropwise while stirring until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of hot EtOAc until the solution is perfectly clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours to maximize yield.

  • Filtration: Vacuum filter the resulting crystals, wash with ice-cold Hexanes, and dry under high vacuum for 12 hours.

Troubleshooting & Impurity Resolution

Table 2: Common Purification Failures and Interventions

Observation / IssueMechanistic CauseCorrective Action
Product streaks on TLC (Rf 0.1 to 0.5) Unmasked acidic silanol interactions on the silica gel.Ensure 1-2% Triethylamine (TEA) is added to both the TLC developing chamber and the bulk column mobile phase[2].
Low yield; highly polar baseline spot appears Methyl ester hydrolysis occurred during the reaction workup.Strictly avoid NaOH/KOH. Use saturated NaHCO3​ to maintain pH < 9 during extraction.
Product oils out instead of crystallizing Trace residual solvent (like DCM) or impurities are disrupting the crystal lattice.Re-concentrate the sample thoroughly under high vacuum. Re-dissolve in hot EtOAc, add hexanes, and introduce a seed crystal.

References

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Source: Journal of Biochemistry (PubMed) URL:[Link]

Sources

Method

Application Notes and Protocols: Methyl 4-(5-aminopyridin-2-yloxy)benzoate as a Versatile Precursor for Novel Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking New Vistas in Fluorescence Imaging with an Aminopyridine Scaffold The field of cellular...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Vistas in Fluorescence Imaging with an Aminopyridine Scaffold

The field of cellular and molecular imaging is in constant pursuit of novel fluorophores with superior photophysical properties, enhanced biocompatibility, and tailored functionalities. Among the diverse heterocyclic scaffolds explored for the development of fluorescent probes, the aminopyridine core has emerged as a particularly promising platform. Unsubstituted 2-aminopyridine, for instance, exhibits a notable quantum yield, suggesting its potential as a fundamental building block for sensitive fluorescent reporters.[1][2][3] The strategic substitution of the aminopyridine ring can lead to the development of probes with finely-tuned spectral properties and specificities for a wide array of biological targets.[4][5]

This document introduces Methyl 4-(5-aminopyridin-2-yloxy)benzoate as a novel and versatile precursor for the synthesis of a new generation of fluorescent probes. Its unique structure, featuring a reactive primary amine on the pyridinyl ring and a modifiable ester group on the benzoate moiety, offers a dual handle for chemical derivatization. This allows for the rational design of "turn-on" probes, targeted imaging agents, and sensors for various biomolecules and cellular events. We present here a comprehensive guide, from the conceptual framework of probe design to detailed protocols for synthesis and application in live-cell imaging.

The Precursor: Methyl 4-(5-aminopyridin-2-yloxy)benzoate

The foundational precursor, Methyl 4-(5-aminopyridin-2-yloxy)benzoate, is a stable, non-fluorescent molecule, a desirable characteristic for a probe precursor to minimize background signal.

precursor Methyl 4-(5-aminopyridin-2-yloxy)benzoate probe ROS-Probe-1 (Non-fluorescent) precursor->probe Nucleophilic Substitution reagent 4-(Bromomethyl)phenylboronic acid pinacol ester reagent->probe product Fluorescent Product probe->product Oxidative Cleavage ros H₂O₂ (ROS) ros->product

Caption: Proposed reaction scheme for the synthesis and activation of a ROS-responsive probe.

Protocol 1: Synthesis of ROS-Probe-1

  • Dissolve Precursor: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add Boronate Reagent: Slowly add a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final probe, ROS-Probe-1.

Predicted Photophysical Properties

Upon cleavage of the boronate group by H₂O₂, the resulting fluorescent product is predicted to exhibit favorable photophysical properties for cellular imaging.

PropertyPredicted ValueRationale
Excitation Maximum (λex) ~350 nmBased on the electronic properties of substituted aminopyridines. [5]
Emission Maximum (λem) ~450 nmA significant Stokes shift is anticipated, minimizing self-quenching.
Quantum Yield (Φ) > 0.5The parent 2-aminopyridine has a high quantum yield, and strategic substitutions can enhance this. [1][2][3]
Photostability Moderate to HighAminopyridine scaffolds are generally stable under typical imaging conditions.
Cell Permeability HighThe relatively small size and lipophilic character of the probe should facilitate passive diffusion across cell membranes.

Application in Live-Cell Imaging: A Step-by-Step Protocol

The following protocol details the use of the synthesized ROS-Probe-1 for the detection of endogenous or induced ROS in live cells.

cluster_workflow Live-Cell Imaging Workflow cell_culture 1. Cell Culture (e.g., HeLa cells) probe_prep 2. Probe Preparation (10 mM stock in DMSO) cell_culture->probe_prep staining 3. Cell Staining (5-10 µM working solution) probe_prep->staining ros_induction 4. ROS Induction (Optional) (e.g., with H₂O₂ or PMA) staining->ros_induction imaging 5. Fluorescence Microscopy (Ex: 350 nm, Em: 450 nm) ros_induction->imaging analysis 6. Image Analysis (Quantify fluorescence intensity) imaging->analysis

Caption: Workflow for live-cell imaging of ROS using ROS-Probe-1.

Protocol 2: Live-Cell Staining and Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • ROS-Probe-1 (10 mM stock solution in anhydrous DMSO)

  • Hydrogen Peroxide (H₂O₂) or Phorbol 12-myristate 13-acetate (PMA) for ROS induction (optional)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI channel)

Procedure:

  • Cell Seeding: Seed HeLa cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy and culture overnight at 37°C in a 5% CO₂ incubator.

  • Probe Preparation: On the day of the experiment, prepare a working solution of ROS-Probe-1 by diluting the 10 mM DMSO stock to a final concentration of 5-10 µM in pre-warmed serum-free medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).

  • Cell Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

  • ROS Induction (Optional):

    • For positive control experiments, treat the cells with a known ROS inducer (e.g., 100 µM H₂O₂ or 1 µg/mL PMA) for 15-30 minutes.

    • For negative controls, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before probe loading and ROS induction.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the predicted excitation and emission wavelengths of the activated probe (e.g., Ex: 350/50 nm, Em: 460/50 nm).

    • Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., whole cells) using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control and treated cells to determine the relative levels of ROS.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps. Optimize the probe concentration.
No or Weak Signal Low levels of target analyte. Probe instability. Incorrect imaging settings.Use a positive control to confirm probe activity. Synthesize and store the probe under appropriate conditions. Verify microscope filter sets and settings.
Phototoxicity High excitation light intensity. Prolonged exposure time.Reduce laser power and exposure time. Use a more sensitive camera.

Conclusion

Methyl 4-(5-aminopyridin-2-yloxy)benzoate represents a promising and versatile precursor for the development of a new class of fluorescent probes. Its adaptable chemical structure allows for the creation of targeted and "turn-on" sensors for a variety of biological applications. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the full potential of this novel aminopyridine-based platform in advancing our understanding of complex biological systems.

References

  • Li, Z., Li, Y., Chang, W., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. [Link]

  • ResearchGate. (n.d.). Fluorescent Properties of Aminopyridines. [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • PubMed. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

Sources

Application

Application Note: Chemoselective Derivatization of Methyl 4-((5-aminopyridin-2-yl)oxy)benzoate with Electrophiles

Executive Summary Methyl 4-((5-aminopyridin-2-yl)oxy)benzoate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR modula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-((5-aminopyridin-2-yl)oxy)benzoate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR modulators, and PROTAC linkers. The scaffold features a central diaryl ether linkage, a latent electrophilic methyl ester, and a nucleophilic primary amine at the 5-position of the pyridine ring.

This application note details optimized, self-validating protocols for the chemoselective reaction of the 5-amino group with various electrophiles—specifically acyl chlorides, isocyanates, and aldehydes. The core objective of these workflows is to achieve high-yielding C–N bond formation while strictly preserving the methyl ester for downstream functionalization (e.g., saponification to a carboxylic acid or direct amidation).

Mechanistic Rationale & Chemoselectivity

Designing reactions for this scaffold requires a deep understanding of its electronic landscape. The reactivity of the 5-amino group is heavily influenced by the pyridine ring. Generally, aminopyridines exhibit attenuated nucleophilicity compared to standard anilines due to the electron-withdrawing nature of the endocyclic nitrogen.

However, in this specific scaffold, the 2-aryloxy substituent acts as a strong resonance electron donor (+M effect). This donates electron density back into the pyridine ring, significantly increasing the nucleophilicity at the 3- and 5-positions. Consequently, the 5-amino group becomes sufficiently nucleophilic to attack standard electrophiles without requiring harsh conditions.

Causality in Experimental Design: To maintain absolute chemoselectivity and prevent the cleavage or transesterification of the methyl ester, all protocols must utilize aprotic solvents (e.g., DCM, THF, DCE) and mild, non-nucleophilic tertiary amine bases (e.g., DIPEA). Aqueous bases (like NaOH) or elevated temperatures with primary/secondary amine bases are strictly avoided.

G Ester Methyl Ester (Latent Electrophile) Ether Diarylether Linkage (+M Resonance Donor) Pyridine Pyridine Core (Electron Sink) Ether->Pyridine Increases e- density Amine 5-Amino Group (Primary Nucleophile) Pyridine->Amine Inductive pull offset by ether

Caption: Electronic effects governing the chemoselectivity of the 5-aminopyridine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the disappearance of the starting material via LC-MS or TLC, researchers can confidently track the reaction without risking over-reaction or ester degradation.

Protocol A: Amidation via Acyl Chlorides

Acyl chlorides are highly reactive electrophiles. To prevent the generated HCl from protonating the 5-amino group (which would quench its nucleophilicity) or degrading the ester, N,N-Diisopropylethylamine (DIPEA) is used. DIPEA is sterically hindered and non-nucleophilic, ensuring it acts solely as an acid scavenger[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 4-((5-aminopyridin-2-yl)oxy)benzoate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) to the solution and stir for 5 minutes at 0 °C (ice bath).

  • Electrophile Addition: Slowly add the desired acyl chloride (1.1 equiv, 1.1 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Urea Formation via Isocyanates

Urea linkages are critical in kinase inhibitor design (e.g., Sorafenib derivatives). Isocyanates react via nucleophilic addition across the C=N bond. This reaction requires a polar aprotic solvent like THF or Acetone to solubilize the intermediates and gentle heating to drive the reaction to completion without affecting the ester[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting aminopyridine (1.0 equiv, 1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) in a sealed tube or reflux setup.

  • Electrophile Addition: Add the corresponding isocyanate (1.2 equiv, 1.2 mmol) directly to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 6–12 hours. The formation of the urea often results in the product precipitating out of the solution.

  • Workup: Cool the reaction to room temperature. If a precipitate has formed, filter the solid and wash with cold diethyl ether or hexanes.

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and purify the residue via flash chromatography (DCM/MeOH 95:5) or recrystallization.

Protocol C: Reductive Amination via Aldehydes

To synthesize secondary amines, reductive amination is preferred over direct alkylation with alkyl halides to prevent over-alkylation. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reducing agent because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde or the methyl ester[3],[4].

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve the aminopyridine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol) in 1,2-Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 equiv, 1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL) and stir until gas evolution ceases. Extract with DCM (3 × 10 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the secondary amine.

G SM Methyl 4-((5-aminopyridin-2-yl)oxy)benzoate Acyl Acyl Chloride (DCM, DIPEA) SM->Acyl Protocol A Iso Isocyanate (THF, Heat) SM->Iso Protocol B Ald Aldehyde (DCE, STAB) SM->Ald Protocol C Amide Amide Product (Ester Intact) Acyl->Amide Urea Urea Product (Ester Intact) Iso->Urea Amine Secondary Amine (Ester Intact) Ald->Amine

Caption: Chemoselective derivatization workflows for Methyl 4-((5-aminopyridin-2-yl)oxy)benzoate.

Quantitative Data & Reaction Summary

The following table summarizes the expected outcomes and critical parameters for each derivatization pathway, providing a quick-reference guide for bench scientists.

Reaction TypeElectrophileReagents & SolventTemp / TimeExpected YieldChemoselectivity Focus
Amidation Acyl ChloridesDIPEA, DCM0 °C to RT / 2–4 h75–90%DIPEA prevents ester hydrolysis and HCl-mediated amine quenching.
Urea Synthesis IsocyanatesNone, THF or Acetone60 °C / 6–12 h70–85%Aprotic solvent prevents isocyanate degradation; neutral conditions protect ester.
Reductive Amination AldehydesSTAB, AcOH, DCERT / 12–16 h65–80%STAB selectively reduces the imine without reducing the methyl ester.

Sources

Method

Application Note: Solid-Phase Synthesis of Kinase Inhibitor Libraries Using Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Solid-Phase Synthesis (SPS) Specialists Document Type: Technical Protocol & Mechanistic Guide Introduction: The Strategic Value of the Aminopyridine Dia...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Solid-Phase Synthesis (SPS) Specialists Document Type: Technical Protocol & Mechanistic Guide

Introduction: The Strategic Value of the Aminopyridine Diaryl Ether Scaffold

In the landscape of targeted oncology and autoimmune therapeutics, the diaryl ether motif is a recognized "privileged scaffold" for designing Type-II kinase inhibitors. Specifically, derivatives of Methyl 4-(5-aminopyridin-2-yloxy)benzoate are highly sought after for their ability to target the inactive (DFG-out) conformation of kinases such as VEGFR2, PDGFR, and p38 MAPK 1.

Mechanistically, the pyridine nitrogen acts as a critical hydrogen bond acceptor within the kinase hinge region, while the diaryl ether linkage provides the flexibility needed to project into the hydrophobic gatekeeper pocket 2. To rapidly explore Structure-Activity Relationships (SAR) around this core, Solid-Phase Synthesis (SPS) is the method of choice. The bifunctional nature of this scaffold—featuring both a modifiable methyl ester and a nucleophilic primary amine—allows for orthogonal, bidirectional library generation 3.

Kinase_Pathway Stimulus Growth Factors (VEGF / PDGF) Receptor VEGFR2 / PDGFR (Receptor Tyrosine Kinase) Stimulus->Receptor Activation Downstream MAPK / PI3K Signaling (Proliferation & Angiogenesis) Receptor->Downstream Phosphorylation Inhibitor Aminopyridine Diaryl Ether (Type-II Inhibitor) Inhibitor->Receptor Binds Hinge/Gatekeeper Apoptosis Tumor Suppression (Cell Cycle Arrest) Downstream->Apoptosis Blocked by Inhibitor

Kinase inhibition pathway targeted by aminopyridine diaryl ether derivatives.

Experimental Design & Causality

When integrating Methyl 4-(5-aminopyridin-2-yloxy)benzoate into an SPS workflow, two primary chemical challenges must be addressed:

  • Electronic Deactivation of the Amine: The 5-amino group on the pyridine ring is electronically deactivated compared to aliphatic amines. Standard carbodiimide coupling (e.g., DIC/HOBt) often results in incomplete acylation. Solution: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA. HATU generates a highly reactive HOAt ester, driving the acylation of the hindered aniline-like nitrogen to completion.

  • Ester Saponification Strategy: While on-resin saponification is possible, treating ester-bound resins with strong aqueous bases (LiOH/NaOH) can cause premature cleavage or resin degradation depending on the linker. Solution: We utilize a pre-saponification strategy. The methyl ester is hydrolyzed in solution to yield 4-(5-aminopyridin-2-yloxy)benzoic acid, which is then coupled to a Rink Amide resin. This guarantees a stable C-terminal amide upon final cleavage—a highly desirable motif for improving metabolic stability in kinase inhibitors.

Optimization of Coupling Conditions

To validate the necessity of HATU for N-terminal derivatization of the resin-bound aminopyridine, we compared three coupling cocktails. The data below demonstrates the clear superiority of uronium-based reagents for this specific scaffold.

Coupling Reagent SystemEquivalents (Acid:Reagent:Base)Reaction TimeResin Loading Yield (%)Crude Purity (LC-MS)
DIC / OxymaPure3 : 3 : 02 Hours62%71%
PyBOP / DIPEA3 : 3 : 62 Hours84%88%
HATU / DIPEA 3 : 3 : 6 1 Hour >98% >95%

Table 1: Optimization of N-acylation conditions on the 5-aminopyridine moiety. HATU/DIPEA provides near-quantitative conversion.

Step-by-Step Methodologies

Protocol A: Solution-Phase Saponification

Objective: Convert the methyl ester to a carboxylic acid for resin attachment.

  • Dissolution: Dissolve Methyl 4-(5-aminopyridin-2-yloxy)benzoate (10 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (50 mL). Causality: This specific solvent ratio ensures complete solubility of the organic starting material while providing enough water to dissolve the inorganic base.

  • Hydrolysis: Add LiOH·H₂O (30 mmol, 3 eq.) to the stirring solution. Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 4.0. Causality: The isoelectric point of the resulting zwitterionic compound requires careful pH adjustment to precipitate the free acid without protonating the pyridine nitrogen (which would make it water-soluble again).

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry in vacuo over P₂O₅ to yield 4-(5-aminopyridin-2-yloxy)benzoic acid.

Protocol B: Solid-Phase Synthesis Workflow

Objective: Assemble the combinatorial library on Rink Amide Resin.

SPS_Workflow Rink Rink Amide Resin (Solid Support) FmocDeprot Fmoc Deprotection (20% Piperidine/DMF) Rink->FmocDeprot Coupling1 Scaffold Coupling (HATU, DIPEA) FmocDeprot->Coupling1 N_Deriv N-Terminal Derivatization (R-COOH, HATU) Coupling1->N_Deriv Cleavage TFA Cleavage (95% TFA, Scavengers) N_Deriv->Cleavage Product Target Kinase Inhibitor (Diaryl Ether Library) Cleavage->Product

Solid-Phase Synthesis workflow for generating aminopyridine diaryl ether libraries.

Step 1: Resin Swelling and Deprotection

  • Weigh 1.0 g of Fmoc-Rink Amide AM resin (loading: 0.6 mmol/g) into a fritted solid-phase synthesis vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Drain.

  • Add 10 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal. Wash thoroughly with DMF (5 × 10 mL).

Step 2: Scaffold Immobilization

  • In a separate vial, dissolve 4-(5-aminopyridin-2-yloxy)benzoic acid (1.8 mmol, 3 eq.) and HATU (1.75 mmol, 2.9 eq.) in 8 mL of DMF.

  • Add DIPEA (3.6 mmol, 6 eq.) to the vial. The solution will turn distinctively yellow, indicating the formation of the active ester. Let stand for 2 minutes.

  • Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Drain and wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL). Perform a Kaiser test; a negative result (yellow beads) confirms successful coupling.

Step 3: N-Terminal Derivatization (Library Generation)

  • To cap the 5-amino group with various R-groups, select a library of carboxylic acids (e.g., substituted benzoic acids or heteroaryl acids).

  • Pre-activate the chosen carboxylic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

  • Add to the resin and agitate for 2 hours. Causality: As established in Table 1, the deactivated nature of the aminopyridine requires the highly reactive HATU/DIPEA system. Double coupling is recommended for highly sterically hindered acids.

Step 4: Global Cleavage and Isolation

  • Wash the resin sequentially with DMF, DCM, and Methanol to shrink the beads and remove residual high-boiling solvents. Dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Causality: TIS acts as a carbocation scavenger, preventing re-alkylation of the electron-rich diaryl ether system during cleavage.

  • Add 10 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 2 mL. Precipitate the final product by adding 20 mL of cold diethyl ether. Centrifuge, decant the ether, and dry the pellet to yield the final targeted kinase inhibitor.

References

  • Chen, T., Xiong, H., Yang, J.-F., & Yang, G.-F. (2020). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. ResearchGate. Available at:[Link]

  • Flynn, D. L., et al. (2016). Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors. U.S. Patent Application US20160303128A1. Google Patents.
  • Bräse, S., & Dahmen, S. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Application

Application Note: Incorporation of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" into High-Performance Polymers

Introduction & Mechanistic Insights Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile building block in polymer chemistry and materials science. Structurally, it features an electron-rich aminopyridine moie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile building block in polymer chemistry and materials science. Structurally, it features an electron-rich aminopyridine moiety linked via a flexible ether bond to a benzoate ester. This unique architecture allows it to serve two primary functions:

  • Precursor to AB-Type Monomers : Upon hydrolysis of the methyl ester, it yields 4-(5-aminopyridin-2-yloxy)benzoic acid (APBA). This molecule contains both an amine and a carboxylic acid, making it an ideal AB-type monomer for the synthesis of hyperbranched or linear poly(ether amide)s[1].

  • Multidentate Ligand for Coordination Polymers : The combination of a pyridine nitrogen, an amine group, and a carboxylate oxygen allows APBA to act as a bridging ligand in the formation of 1D and 2D Metal-Organic Frameworks (MOFs) and coordination polymers, particularly with transition metals like Co(II) and Cu(II)[2].

Causality in Polymer Design : The ether linkage (–O–) is strategically important. In wholly aromatic polyamides (aramids like Kevlar), rigid rod-like structures lead to insolubility and high melting points that make processing difficult. The ether oxygen introduces a "swivel" point, lowering the rotational energy barrier of the polymer backbone. This significantly enhances solubility in polar aprotic solvents (e.g., NMP, DMAc) without drastically sacrificing the thermal stability imparted by the aromatic rings[3]. Furthermore, the pyridine ring enhances inter-chain hydrogen bonding and increases the glass transition temperature ( Tg​ ) due to its rigid heterocyclic nature[4].

Experimental Protocols

Protocol A: Saponification to Active AB-Monomer (APBA)

Objective: Convert the unreactive methyl ester into a polymerizable carboxylic acid.

  • Reagents : Methyl 4-(5-aminopyridin-2-yloxy)benzoate (10 mmol), NaOH (30 mmol), Ethanol (50 mL), Deionized Water (20 mL).

  • Reaction : Dissolve the ester in ethanol. Add aqueous NaOH dropwise. Reflux the mixture at 80 °C for 4 hours under a nitrogen atmosphere.

  • Workup : Cool the solution to room temperature. Carefully acidify with 1M HCl until the pH reaches ~4.5 (the isoelectric point of the amino acid).

  • Isolation : Collect the precipitated 4-(5-aminopyridin-2-yloxy)benzoic acid (APBA) via vacuum filtration. Wash with cold water and dry in a vacuum oven at 60 °C for 24 hours. Self-Validating Step: The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) in FTIR confirms complete hydrolysis.

Protocol B: Direct Polycondensation via Yamazaki-Higashi Method

Objective: Synthesize high-molecular-weight poly(ether amide)s directly from the APBA monomer. Mechanistic Note: The Yamazaki-Higashi method bypasses the need to convert the carboxylic acid into a moisture-sensitive acyl chloride. Instead, triphenyl phosphite (TPP) and pyridine generate an active acyloxy N-phosphonium intermediate in situ, which is highly susceptible to nucleophilic attack by the amine[1][5].

  • Setup : In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add APBA (5 mmol).

  • Solvent & Salts : Add N-methyl-2-pyrrolidone (NMP) (15 mL), Pyridine (5 mL), and anhydrous LiCl (0.5 g).

    • Causality: LiCl is critical. It coordinates with the newly formed amide bonds, disrupting inter-chain hydrogen bonding. This prevents the growing polymer from precipitating prematurely, ensuring high molecular weight[3].

  • Activation : Add Triphenyl phosphite (TPP) (6 mmol).

  • Polymerization : Heat the mixture to 110–120 °C and stir continuously for 4–6 hours. The solution will become highly viscous.

  • Precipitation : Cool the viscous dope to room temperature and pour it slowly into 300 mL of vigorously stirred methanol.

  • Purification : Filter the fibrous polymer, wash thoroughly with hot methanol to remove TPP byproducts and LiCl, and dry under vacuum at 100 °C for 24 hours.

Protocol C: Synthesis of Co(II) Coordination Polymer

Objective: Utilize APBA to form a 1D supramolecular coordination network.

  • Solution Prep : Dissolve APBA (1 mmol) in 10 mL of a 1:1 Ethanol/Water mixture. Adjust pH to 6.5 using dilute NaOH to deprotonate the carboxylic acid.

  • Metal Addition : Slowly add a solution of Cobalt(II) acetate tetrahydrate (0.5 mmol) in 5 mL of water.

  • Crystallization : Allow the solution to stand at room temperature for slow evaporation.

  • Result : After 1-2 weeks, colored crystals of the coordination polymer form. The Co(II) center typically coordinates with the pyridine nitrogen of one APBA ligand and the carboxylate oxygen of another, driving the assembly of 1D polymeric chains that further stack into 2D layers via π-π interactions and N-H···O hydrogen bonds[2][6][7].

Data Presentation

The incorporation of the aminopyridin-yloxy-benzoate motif yields polymers with a unique balance of processability and thermal resilience.

Polymer / Material Tg​ (°C) Td,10%​ (°C)Tensile Strength (MPa)Solubility (NMP/DMAc)
APBA Homopolymer 21543085Excellent (Soluble at RT)
Standard Aramid (Kevlar) >350>500>3000 (Fiber)Insoluble (Requires H₂SO₄)
APBA-Co(II) Network N/A320N/AInsoluble (Crystalline)

Table 1: Comparative properties of APBA-derived poly(ether amide)s versus standard wholly aromatic polyamides and coordination networks. Data aggregated from structural analogs synthesized via Yamazaki-Higashi polycondensation[3][5].

Visualizations

Step-by-step synthetic workflow from methyl ester precursor to poly(ether amide).

Supramolecular coordination and hydrogen-bonding network in APBA-Co(II) polymers.

References

  • Supramolecular Assemblies and Anticancer Activities of Aminopyidine-Based Polynuclear and Mononuclear Co(II)
  • Copper(II)
  • Bis(2-aminopyridine-κN)bis(benzoato-κO)cobalt(II)
  • Source: researchgate.
  • Source: rsc.
  • Source: upc.
  • Source: tandfonline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Introduction Welcome to the technical support center for the synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. This molecule is a key intermediate in pharmaceutical research and development, valued for its role as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. This molecule is a key intermediate in pharmaceutical research and development, valued for its role as a scaffold in the creation of complex drug candidates. Achieving a high yield and purity for this compound is critical for the success of subsequent synthetic steps.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices. We will address common challenges, troubleshoot low yields, and offer optimized protocols to ensure your synthesis is both successful and reproducible.

Synthesis Overview: The Primary Pathway

The most common and reliable route to Methyl 4-(5-aminopyridin-2-yloxy)benzoate involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether bond by reacting an activated halopyridine (typically 2-chloro-5-nitropyridine or 2-fluoro-5-nitropyridine) with methyl 4-hydroxybenzoate.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target primary amine.

Synthesis_Workflow cluster_0 Step 1: SNAr Ether Formation cluster_1 Step 2: Nitro Reduction A 2-Chloro-5-nitropyridine C Methyl 4-(5-nitropyridin-2-yloxy)benzoate A->C Base (K2CO3) Solvent (DMF) Heat B Methyl 4-hydroxybenzoate B->C Base (K2CO3) Solvent (DMF) Heat D Methyl 4-(5-aminopyridin-2-yloxy)benzoate C->D Reducing Agent (SnCl2·2H2O) Solvent (EtOH)

Caption: Primary two-step synthesis pathway for the target compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My SNAr reaction to form the ether intermediate is failing or giving a very low yield. What's going wrong?

Low yield in the initial SNAr coupling is the most frequent roadblock. The issue can usually be traced to the substrate, reagents, or reaction conditions.

A1: Step-by-Step Troubleshooting Guide:

  • Assess the Pyridine Substrate:

    • Leaving Group Position: The leaving group (halogen) must be at the C-2 or C-4 position of the pyridine ring.[1][2] This is because the ring nitrogen is essential for stabilizing the negative charge of the Meisenheimer intermediate via resonance, which is a prerequisite for a successful SNAr reaction. A leaving group at C-3 will not work under these conditions.[1]

    • Activating Group: The reaction requires a strong electron-withdrawing group (EWG), such as the nitro group (–NO₂) at the C-5 position. This EWG further stabilizes the Meisenheimer complex, making the ring more susceptible to nucleophilic attack.[2] Without it, the reaction will be extremely sluggish or fail entirely.

  • Evaluate the Nucleophile & Base:

    • Nucleophile Generation: The active nucleophile is the phenoxide of methyl 4-hydroxybenzoate, which must be generated in situ.

    • Choice of Base: A moderately strong, non-nucleophilic base is required.

      • Recommended: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol but generally not so harsh as to promote side reactions like ester hydrolysis.

      • Use with Caution: Stronger bases like sodium hydride (NaH) can be effective but increase the risk of side reactions. Sodium or potassium hydroxide (NaOH, KOH) should be avoided as they will readily hydrolyze the methyl ester.

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents are mandatory. They solvate the cation (e.g., K⁺), leaving a more reactive "naked" phenoxide anion.[1]

      • Primary Choices: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

      • Alternative: Acetonitrile can work but may require higher temperatures or longer reaction times.[3]

    • Temperature: These reactions often require heat to proceed at a reasonable rate. A starting point of 80-100 °C is common. If the reaction is slow, the temperature can be cautiously increased to 120-140 °C, but be aware that higher temperatures can promote side reactions (see Q2).

Troubleshooting_SNAr start Low Yield in SNAr Step q1 Is Leaving Group at C-2 or C-4 position? start->q1 q2 Is a strong EWG (e.g., -NO2) present? q1->q2 Yes sol1 Incorrect Substrate. Reaction is electronically unfavorable. q1->sol1 No q3 What base is being used? q2->q3 Yes sol2 Pyridine ring is not activated. Reaction will fail. q2->sol2 No q4 What solvent is being used? q3->q4 K2CO3 / Cs2CO3 sol3 Switch to K2CO3 or Cs2CO3. Avoid NaOH/KOH to prevent ester hydrolysis. q3->sol3 NaOH / KOH or other q5 What is the reaction temperature? q4->q5 DMF / DMSO sol4 Switch to polar aprotic solvent like DMF or DMSO. q4->sol4 Other sol5 Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). Monitor by TLC. q5->sol5 < 80°C

Caption: Decision tree for troubleshooting low yield in the SNAr step.

Q2: I see significant impurity formation. Could this be a Smiles Rearrangement or ester hydrolysis?

Yes, these are the two most likely side reactions. Understanding their formation is key to suppressing them.

A2: Differentiating and Mitigating Side Reactions:

  • The Truce-Smiles Rearrangement: This is an intramolecular SNAr reaction where the newly formed ether linkage can be cleaved in favor of a new C-C or C-N bond if conditions are too harsh.[4][5][6] In this specific synthesis, it is an isomerization that can be driven by a strong base and high heat.

    • Mechanism: The base deprotonates a carbon atom, which then acts as an intramolecular nucleophile, attacking the pyridine ring and displacing the oxygen.

    • Prevention:

      • Use the mildest effective base (K₂CO₃ is preferred over NaH).

      • Maintain the lowest possible reaction temperature that allows the desired forward reaction to proceed.

      • Minimize reaction time; do not let the reaction run for an extended period after the starting material is consumed (monitor by TLC).

  • Ester Hydrolysis: The methyl ester is sensitive to both strongly basic and acidic conditions, especially in the presence of water.

    • Mechanism: Nucleophilic attack of hydroxide on the ester carbonyl, leading to the formation of the corresponding carboxylate salt.

    • Prevention:

      • Use an anhydrous base like K₂CO₃ instead of aqueous bases like NaOH.

      • Ensure all solvents and reagents are as dry as possible.

      • During aqueous work-up, avoid extreme pH values. Neutralize carefully and extract the product promptly.[7]

Side_Reactions cluster_desired Desired Path cluster_side Side Reactions Reactants SNAr Intermediate Methyl 4-(5-nitropyridin-2-yloxy)benzoate Desired_Product Reduction to Target Amine Reactants->Desired_Product Mild Conditions (e.g. SnCl2) Smiles_Product Smiles Rearrangement Product Reactants->Smiles_Product Harsh Base / High Heat Hydrolysis_Product Hydrolyzed Ester (Carboxylic Acid) Reactants->Hydrolysis_Product H2O / Base or Acid

Caption: Desired reaction pathway versus common side reactions.

Q3: The final nitro reduction step is sluggish or incomplete. How can I improve it?

An inefficient reduction can leave behind starting material or generate undesirable dimeric impurities (azoxy or azo compounds).[8]

A3: Optimizing the Nitro Group Reduction:

The most reliable method for this transformation is typically using a metal salt in an acidic environment.

  • Recommended Method: Tin(II) Chloride (SnCl₂):

    • Reagent: Use tin(II) chloride dihydrate (SnCl₂·2H₂O). It is an effective and selective reducing agent for aromatic nitro groups.

    • Stoichiometry: A significant excess is required. Use at least 4-5 molar equivalents relative to your nitro-intermediate.

    • Solvent: Ethanol or ethyl acetate are excellent solvent choices.

    • Procedure: Dissolve the nitro-intermediate in the solvent, add the SnCl₂·2H₂O, and heat to reflux (typically 60-80 °C). Monitor the reaction progress carefully by TLC.

    • Work-up: This is a critical step. After the reaction is complete, cool the mixture and pour it into ice water. Then, basify the solution very carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~8. This will precipitate tin salts as tin hydroxide, which can be removed by filtering the mixture through a pad of Celite. The product can then be extracted from the aqueous filtrate with an organic solvent like ethyl acetate. Failure to remove the tin salts will contaminate your final product.[8]

  • Alternative Method: Catalytic Hydrogenation (H₂, Pd/C):

    • Considerations: While effective, this method can be prone to catalyst poisoning, especially if any sulfur-containing impurities are present. The catalyst (typically 5-10% Palladium on carbon) should be fresh and active.[8]

    • Procedure: The reaction is run under an atmosphere of hydrogen gas (from a balloon or a Parr shaker) in a solvent like methanol, ethanol, or ethyl acetate. It must be run with vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.

Data Summary & Key Parameters

This table summarizes the optimized parameters for the primary synthesis route.

ParameterStep 1: SNAr Ether FormationStep 2: Nitro Reduction
Pyridine Substrate 2-Chloro-5-nitropyridine (1.0 eq)Methyl 4-(5-nitropyridin-2-yloxy)benzoate (1.0 eq)
Nucleophile/Reagent Methyl 4-hydroxybenzoate (1.1-1.2 eq)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)
Base K₂CO₃ (2.0-3.0 eq)N/A (Reaction is acidic, work-up requires base)
Solvent Anhydrous DMF or DMSOEthanol or Ethyl Acetate
Temperature 80 - 120 °C60 - 80 °C (Reflux)
Typical Time 4 - 12 hours2 - 6 hours
Key to Success Anhydrous conditions, correct base choiceCareful pH adjustment during work-up to remove tin salts
Typical Yield 75 - 90%85 - 95%

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(5-nitropyridin-2-yloxy)benzoate (SNAr)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Add 2-chloro-5-nitropyridine (1.0 eq) to the suspension.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Once complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol or isopropanol to remove residual DMF.

  • Dry the yellow solid under vacuum to yield the intermediate product.

Protocol 2: Synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Reduction)

  • In a round-bottom flask, suspend the Methyl 4-(5-nitropyridin-2-yloxy)benzoate (1.0 eq) from the previous step in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 eq) to the flask.

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Pour the residue slowly into a vigorously stirred mixture of ice and water.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the pH of the mixture is approximately 8. A thick, white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (e.g., from ethanol/water) to obtain the final product as a pure solid.[9]

References

  • ACS Publications. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). The Truce–Smiles rearrangement and related reactions: a review. [Link]

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]

  • SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. [Link]

  • SynArchive. (n.d.). Smiles Rearrangement. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Products and Impurities in the Synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Welcome to the technical support center for the synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate, notably in the synthesis of active pharmaceutical ingredients like Apixaban.[1][2] The control of impurities is not merely an academic exercise; it is a critical component for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during synthesis. We will explore the causality behind the formation of side products and impurities, offering robust troubleshooting strategies and validated analytical and purification methods.

Section 1: The Primary Synthetic Pathway: A Mechanistic Overview

The most common and industrially relevant route to Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a variation of the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution (SN2) of a leaving group on a pyridine ring by the phenoxide of Methyl 4-hydroxybenzoate.

The reaction typically proceeds by deprotonating Methyl 4-hydroxybenzoate with a suitable base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon on a 2-substituted-5-aminopyridine (where X is a good leaving group, such as Cl or Br).

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 Methyl 4-hydroxybenzoate Int1 Potassium/Sodium methyl 4-(oxidobenzoate) (Phenoxide) R1->Int1 Deprotonation R2 5-amino-2-chloropyridine P1 Methyl 4-(5-aminopyridin-2-yloxy)benzoate R2->P1 SN2 Attack Salt Salt (e.g., KCl, NaCl) R2->Salt Leaving Group Departure Base Base (e.g., K2CO3, NaH) Base->R1 Int1->P1 SN2 Attack

Caption: Primary Synthetic Pathway via Williamson Ether Synthesis.

Section 2: Troubleshooting FAQs: Identification and Mitigation of Key Impurities

This section addresses the most frequently encountered impurities in a practical question-and-answer format.

Q1: My HPLC analysis shows significant levels of unreacted starting materials. What are the primary causes and solutions?

This is the most common issue, typically pointing to sub-optimal reaction conditions.

Causality:

  • Insufficient Base: The base is catalytic in regenerating the active nucleophile. An inadequate amount or a weak base can stall the reaction.

  • Low Temperature/Short Reaction Time: The SN2 reaction has an activation energy barrier. Insufficient thermal energy or time will lead to an incomplete reaction.

  • Poor Solubility: If reactants are not fully dissolved, the reaction becomes mass-transfer limited, slowing down the kinetics significantly.

  • Deactivation of Nucleophile: The presence of protic impurities (like water) can consume the base and protonate the phenoxide, rendering it non-nucleophilic.

Troubleshooting Guide:

ParameterRecommended ActionScientific Rationale
Base Stoichiometry Use at least 1.5-2.0 equivalents of a moderately strong base like K₂CO₃ or 1.1 equivalents of a strong base like NaH.Ensures complete deprotonation of the phenol and drives the equilibrium forward.
Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP.[4][6]These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction rate.[6]
Temperature Typically, temperatures between 80-120 °C are effective. Monitor reaction progress by TLC or HPLC.Provides sufficient energy to overcome the activation barrier without promoting significant degradation.
Moisture Control Use anhydrous solvents and dry glassware. If using K₂CO₃, consider drying it in an oven before use.Prevents quenching of the base and deactivation of the nucleophile.
Q2: I've identified an impurity with a mass corresponding to the hydrolysis product, 4-(5-aminopyridin-2-yloxy)benzoic acid. How does this form and how can I prevent it?

This impurity is most often formed during the reaction work-up or under prolonged heating in the presence of water.

Causality: The methyl ester is susceptible to hydrolysis under both basic and acidic conditions.

  • Basic Hydrolysis: If the reaction work-up involves a basic wash (e.g., with NaOH solution) at elevated temperatures, saponification can occur.

  • Acidic Hydrolysis: An acidic work-up (e.g., pH adjustment with HCl) can also catalyze hydrolysis, especially if the mixture is heated.

Mitigation Strategies:

  • Neutral Work-up: Quench the reaction by pouring it into cold water.

  • Controlled pH: If an acid/base wash is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time.

  • Solvent Extraction: Use an organic solvent like Ethyl Acetate or Dichloromethane for extraction, which will separate the product from aqueous acids/bases quickly.[7]

  • Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed during crystallization, as its solubility profile is significantly different from the methyl ester.

Q3: My mass spec data suggests the presence of a dimeric or dialkylated species. Is this possible?

Yes, though typically a minor impurity, over-alkylation can occur.

Causality: The primary amino group (-NH₂) on the pyridine ring is also nucleophilic. While it is a weaker nucleophile than the phenoxide, under forcing conditions (high temperature, excess 5-amino-2-chloropyridine), it can react with another molecule of the product to form a secondary amine linkage.

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of Methyl 4-hydroxybenzoate relative to the 5-amino-2-chloropyridine to ensure the electrophile is consumed before it can react with the product's amino group.

  • Temperature Management: Avoid excessive temperatures (>130 °C) for prolonged periods.

  • Order of Addition: Consider adding the 5-amino-2-chloropyridine slowly to a pre-formed solution of the phenoxide to maintain a low concentration of the electrophile.

Q4: We are required to assess for genotoxic impurities. Can N-nitrosamines form in this process?

Yes, the formation of N-nitroso impurities is a significant and recognized risk for intermediates containing secondary or primary aromatic amines, especially in the context of Apixaban synthesis.[8]

Causality: The 5-amino group on the pyridine ring can react with nitrosating agents (e.g., nitrous acid, HNO₂) to form a diazonium species, which can lead to various byproducts or, more critically, react with another amine to form an N-nitrosamine. Nitrosating agents can be introduced through contaminated reagents or solvents, or form in situ from nitrites under acidic conditions.[8]

G cluster_reactants Reactants cluster_products Potential Impurity Product Methyl 4-(5-aminopyridin- 2-yloxy)benzoate Impurity N-Nitroso Impurity Product->Impurity Nitrosation of Amino Group Nitrite Nitrosating Agent (e.g., NaNO2, HNO2) Nitrite->Product Acid Acidic Conditions (H+) Acid->Product

Caption: Formation pathway of a potential N-nitroso impurity.

Control Strategy:

  • Reagent Screening: Scrutinize all raw materials, especially those synthesized using nitric or nitrous acid, for residual nitrite or nitrate content.

  • Avoid Acidic Conditions: Where possible, maintain neutral or slightly basic conditions during work-up and purification.

  • Quenching Agents: Introduce nitrosamine scavengers like ascorbic acid or urea if the presence of nitrosating agents is unavoidable.

  • Dedicated Analysis: Develop and validate a sensitive LC-MS/MS method specifically for the detection and quantification of potential nitrosamine impurities.

Section 3: Protocols for Analysis and Purification

Protocol 1: HPLC Method for In-Process Control and Final Product Purity

This protocol provides a starting point for developing a robust gradient HPLC method for impurity profiling.

  • Instrumentation: HPLC with UV Detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective and scalable method for purifying the final product to >99.5% purity.[9]

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetonitrile) at room temperature and at reflux. The ideal solvent will dissolve the product when hot but show low solubility when cold. A mixed solvent system (e.g., Toluene/Heptane or Ethanol/Water) may also be effective.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude Methyl 4-(5-aminopyridin-2-yloxy)benzoate. Heat the mixture to reflux with stirring until all the solid dissolves completely. Add a minimum amount of hot solvent to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

By understanding the mechanistic origins of these common side products and implementing the robust analytical and purification strategies outlined in this guide, researchers and development professionals can ensure the consistent production of high-purity Methyl 4-(5-aminopyridin-2-yloxy)benzoate, a critical step in the synthesis of vital medicines.

References

  • Nitrosamine testing in Apixaban - ResolveMass Labor
  • The Formation of Apixaban Impurities: An In-depth Technical Guide - Benchchem.
  • Synthesis and characterization of impurities of Apixaban drug substance—An anticoagulant - Deekonda Satheesh, B. SREENIVASULU, Bhavanam Sekhara Reddy.
  • Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters - QuickCompany.
  • Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters - Google P
  • Williamson Ether Synthesis - Cambridge University Press.
  • Process for preparing methyl 4-(aminomethyl)
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)

Sources

Troubleshooting

Optimizing reaction conditions for "Methyl 4-(5-aminopyridin-2-yloxy)benzoate"

Welcome to the Technical Support Knowledge Base for the synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the two critical phases of this synthesis: the Nucleophilic Aromatic Substitution (SNAr) etherification and the chemoselective nitro reduction.

Our protocols are engineered as self-validating systems, ensuring that each mechanistic step provides clear analytical feedback to prevent downstream failures.

Synthesis Workflow

SynthesisWorkflow Start Starting Materials: Methyl 4-hydroxybenzoate + 2-chloro-5-nitropyridine SNAr Phase 1: SNAr Reaction Reagents: K2CO3, DMF Temp: 80°C Start->SNAr Intermediate Intermediate: Methyl 4-(5-nitropyridin-2-yloxy)benzoate SNAr->Intermediate Etherification (Avoids Ester Cleavage) Reduction Phase 2: Nitro Reduction Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O (4:1) Intermediate->Reduction Product Target Product: Methyl 4-(5-aminopyridin-2-yloxy)benzoate Reduction->Product Chemoselective Reduction (Avoids Catalyst Poisoning)

Workflow for the two-step synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Part 1: Troubleshooting Guide & FAQs

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: I am observing significant loss of my methyl ester during the coupling step. How can I prevent saponification? A: The root cause of ester loss is the use of overly harsh, nucleophilic bases (e.g., NaOH, KOH) or the presence of water in your solvent. The methyl ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification). To resolve this, switch to a mild, non-nucleophilic base such as anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). Conduct the reaction in an anhydrous polar aprotic solvent like DMF or DMSO.

Q: Is 2-chloro-5-nitropyridine a strong enough electrophile to react without a transition-metal catalyst? A: Yes. You do not need Buchwald-Hartwig or Ullmann conditions for this specific substrate. In 2-chloro-5-nitropyridine, the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered by the synergistic electron-withdrawing effects of the ortho-ring nitrogen and the para-nitro group[1]. This extreme electronic activation makes it an exceptional electrophile for catalyst-free SNAr reactions[2].

Phase 2: Chemoselective Nitro Reduction

Q: My standard palladium-on-carbon (Pd/C) hydrogenation is stalling at 40% conversion. Why? A: Pyridine rings are notorious for coordinating to the active sites of palladium catalysts, effectively poisoning the metal and halting the catalytic cycle. While increasing the catalyst loading or hydrogen pressure might force the reaction, it often leads to unpredictable yields and batch-to-batch variability.

Q: If I cannot use Pd/C, can I use Tin(II) Chloride ( SnCl2​ ) to reduce the nitro group? A: It is highly discouraged for this specific molecule. SnCl2​ reductions require highly acidic conditions (concentrated HCl). Exposing your intermediate to strong aqueous acids at elevated temperatures will inevitably hydrolyze your methyl ester to the corresponding carboxylic acid.

Q: What is the optimal method for reducing the nitro group while preserving the ester? A: The most robust approach is a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ) in an Ethanol/Water co-solvent system[3]. This method operates at a mildly acidic to neutral pH (~6.0), which perfectly preserves the ester[4]. Furthermore, iron is immune to pyridine poisoning, ensuring complete conversion to the amine.

Part 2: Data Analytics & Condition Comparison

To justify the selection of the reduction methodology, review the comparative data below. The Fe/ NH4​Cl system provides the optimal balance of chemoselectivity and yield.

Reduction MethodologyReagentsOperating pHEster Cleavage RiskPyridine CompatibilityTypical Yield
Catalytic Hydrogenation Pd/C, H₂ (50 psi)Neutral (~7.0)LowPoor (Catalyst Poisoning)Variable (40-60%)
Acidic Metal Reduction SnCl₂, HCl (conc.)Highly Acidic (<1.0)High (Hydrolysis)GoodLow (<30%)
Béchamp-Type Transfer Fe powder, NH₄ClMildly Acidic (~6.0)NoneExcellentHigh (>85%)

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating. The specific workup steps inherently purify the product based on the predicted solubility and physical properties of the intermediates.

Protocol 1: SNAr Etherification

Synthesis of Methyl 4-(5-nitropyridin-2-yloxy)benzoate

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add anhydrous K2​CO3​ (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide in situ. The solution will adopt a slight yellow tint.

  • Coupling: Add 2-chloro-5-nitropyridine (1.05 equiv) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Validation (In-Process): Monitor by LC-MS. The reaction is complete when the phenol mass disappears.

  • Quench & Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (5x the volume of DMF). The product will precipitate as a solid, while unreacted K2​CO3​ and DMF remain in the aqueous phase.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Chemoselective Nitro Reduction

Synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

  • Preparation: Suspend the Methyl 4-(5-nitropyridin-2-yloxy)benzoate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv) to the suspension[3].

  • Reduction: Heat the vigorously stirring mixture to 80°C (reflux) for 2-3 hours. The mixture will turn into a dark brown/black slurry as iron oxides form.

  • Validation (In-Process): Monitor by TLC (EtOAc/Hexanes). The highly polar amine product will elute significantly lower than the starting nitro compound.

  • Filtration: Critical Step. Cool the mixture to 40°C and filter it through a tightly packed pad of Celite® to remove the paramagnetic iron sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate. Failure to remove iron will ruin subsequent NMR characterization.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous layer with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure amine.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. ChemRxiv.[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery and unexpected degradation of Methyl 4-(5-aminopyridin-2-yloxy)benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery and unexpected degradation of Methyl 4-(5-aminopyridin-2-yloxy)benzoate during formulation, bioanalysis, and storage.

This guide is designed for analytical chemists and drug metabolism/pharmacokinetics (DMPK) professionals. We will dissect the molecule's tripartite structure—a hydrolytically sensitive methyl ester, an oxidation-prone 5-aminopyridine ring, and a diaryl ether linkage—and provide self-validating protocols to troubleshoot your experimental workflows.

Part 1: Hydrolytic Stability (The Methyl Ester Moiety)

Q: Why does the purity of my stock solution rapidly decrease when formulated in aqueous buffers above pH 7.5? A: The methyl benzoate moiety in your compound is highly susceptible to base-catalyzed saponification. In aqueous solutions at elevated pH, the hydroxide ion acts as a strong nucleophile, attacking the electron-deficient carbonyl carbon. This cleavage yields 4-(5-aminopyridin-2-yloxy)benzoic acid and methanol. Studies on homologous methyl benzoates demonstrate that methyl esters exhibit significant hydrolytic lability not only in basic conditions but also in biological matrices due to plasma carboxylesterases [1].

Q: How can I stabilize the compound in aqueous media for in vitro assays? A: To kinetically slow down nucleophilic attack and stabilize your API:

  • pH Control: Maintain your buffer pH between 4.5 and 6.0. The ester linkage is most stable in slightly acidic to neutral conditions.

  • Dielectric Modulation: Introduce 5–10% of an organic co-solvent (e.g., DMSO or Acetonitrile). Lowering the dielectric constant of the medium reduces the solvation of hydroxide ions, thereby decreasing the rate of hydrolysis.

  • Enzymatic Inhibition: If working in plasma or liver microsomes, pre-incubate your matrix with a carboxylesterase (CES) inhibitor like bis(p-nitrophenyl)phosphate (BNPP) to prevent rapid enzymatic cleavage [1].

Part 2: Oxidative Degradation (The Aminopyridine Moiety)

Q: My solid powder has developed a pink/brown discoloration over several months of storage. What is happening? A: This discoloration is a classic hallmark of amine oxidation. The 5-aminopyridine ring is highly electron-rich and prone to aerobic oxidation. Exposure to ambient oxygen, light, or trace transition metals leads to the formation of N-oxides, hydroxylamines, or highly conjugated quinone-imine polymeric species (which cause the visible color shift). Advanced oxidation studies on aminopyridines confirm that the amino group and the pyridine nitrogen are primary sites for reactive oxygen species (ROS) attack[2, 3].

Q: What are the best practices for long-term storage to prevent this? A:

  • Solid State: Store the lyophilized powder at -20°C in an amber vial, backfilled with an inert gas (Argon or Nitrogen) to exclude oxygen.

  • Solution State: Degas all aqueous solvents prior to making stock solutions. Crucially , avoid using old ethereal solvents (like THF or dioxane); they often contain trace peroxide impurities that will rapidly accelerate the oxidation of the aminopyridine ring.

Part 3: Quantitative Degradation Kinetics

To assist with your experimental design, below is a summary of the expected degradation kinetics based on structural analogs and forced degradation extrapolations.

Table 1: Estimated Degradation Kinetics & Preventive Actions

Stress ConditionPrimary Degradant PathwayEstimated Half-Life ( t1/2​ )Recommended Preventive Action
pH 2.0 (0.1N HCl), 40°CEster Hydrolysis (Acidic)> 48 hoursAvoid extreme heat during prep
pH 10.0 (0.1N NaOH), 40°CEster Hydrolysis (Basic)< 2 hoursNeutralize immediately post-assay
3% H2​O2​ , 25°CAmine Oxidation (N-oxide)< 4 hoursExclude peroxides; use fresh solvents
Rat Plasma , 37°CEnzymatic Cleavage30–45 minsAdd CES inhibitors (e.g., BNPP)

Part 4: Experimental Protocols & Workflows

To ensure trustworthiness in your analytical methods, you must establish a self-validating system. Perform the following Forced Degradation Protocol to generate all potential degradants. This ensures your LC-MS/MS method is truly stability-indicating and that degradants do not co-elute with your intact API.

Protocol: Stability-Indicating Assay (SIA) Sample Preparation

Step 1: Stock Preparation Dissolve the API in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Mix 500 µL of stock with 500 µL of 0.1 N HCl. Incubate at 60°C for 24 hours. Crucial Causality Step: Quench exactly at 24h with 500 µL of 0.1 N NaOH to halt the reaction, preventing artifact formation during autosampler queuing.

  • Base: Mix 500 µL of stock with 500 µL of 0.1 N NaOH. Incubate at 25°C for 4 hours (base hydrolysis is significantly faster). Quench with 500 µL of 0.1 N HCl.

Step 3: Oxidative Stress Mix 500 µL of stock with 500 µL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark. Quench with 100 µL of 1M Sodium Thiosulfate to neutralize residual peroxides.

Step 4: LC-MS/MS Analysis Dilute all quenched samples 1:10 in the initial mobile phase. Inject onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor for specific mass shifts: +16 Da (Oxidation to N-oxide) and -14 Da (Hydrolysis of the methyl ester to the carboxylic acid).

Part 5: Pathway Visualizations

G API Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Intact Molecule) Hydrolysis Hydrolysis Product: 4-(5-aminopyridin-2-yloxy)benzoic acid API->Hydrolysis Base/Acid Catalysis (Ester Cleavage) Oxidation Oxidation Product: N-oxide / Quinone-imine API->Oxidation ROS / Light / Air (Amine Oxidation) Cleavage Ether Cleavage Product: 5-aminopyridin-2-ol + Methyl 4-hydroxybenzoate API->Cleavage Extreme Temp/pH (Ether Cleavage)

Figure 1: Primary degradation pathways of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Workflow S1 Sample Prep (1 mg/mL API) S2a Acidic Stress (0.1N HCl, 60°C) S1->S2a S2b Basic Stress (0.1N NaOH, 25°C) S1->S2b S2c Oxidative Stress (3% H2O2, 25°C) S1->S2c S3 Quenching & Neutralization S2a->S3 S2b->S3 S2c->S3 S4 LC-MS/MS Analysis S3->S4

Figure 2: Standard forced degradation workflow for stability indicating assay.

References

  • Source: National Institutes of Health (NIH)
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines Source: KU Leuven Libraries URL
  • Fenton and Photo-fenton Oxidation Processes for Degradation of 3-Aminopyridine from Water Source: ResearchGate URL
Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists. It addresses the critical mechanistic pitfalls and provides self-validating protocols for the two-step synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Synthesis Workflow Overview

The synthesis of this target molecule relies on two highly chemoselective transformations: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by the selective reduction of the nitro group to an aniline without disturbing the ester or ether functionalities.

SynthesisWorkflow SM1 Methyl 4-hydroxybenzoate + 2-Chloro-5-nitropyridine Step1 Step 1: SNAr Reaction (K2CO3, DMF, 80°C) SM1->Step1 Int1 Methyl 4-(5-nitropyridin-2-yloxy)benzoate Step1->Int1 Base-mediated etherification Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Int1->Step2 Prod Methyl 4-(5-aminopyridin-2-yloxy)benzoate Step2->Prod Chemoselective reduction

Two-step synthesis workflow for Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Phase 1 Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)

FAQ 1: Why am I seeing massive ester hydrolysis during the SNAr step? Causality: The SNAr reaction requires a base to deprotonate methyl 4-hydroxybenzoate. If strong bases (e.g., NaOH, KOH) are used, they act as nucleophiles and irreversibly saponify the methyl ester. Furthermore, using hygroscopic bases like K 2​ CO 3​ without proper drying introduces water into the system. At elevated temperatures (80–100 °C) in polar aprotic solvents (DMF, DMSO), trace water reacts with the carbonate base to generate hydroxide ions, which rapidly cleave the ester[1]. Solution: Use strictly anhydrous K 2​ CO 3​ or Cs 2​ CO 3​ and dry solvents.

FAQ 2: The reaction between methyl 4-hydroxybenzoate and 2-chloro-5-nitropyridine is stalling at 40% conversion. How do I push it to completion? Causality: While the 2-position of the pyridine ring is activated by the para-nitro group and the ring nitrogen, the chloride leaving group is significantly less reactive than a fluoride in SNAr pathways[1]. The formation of the intermediate Meisenheimer complex is the rate-determining step. Solution: Elevate the temperature to 80–90 °C in DMF to overcome the activation energy barrier. If the reaction still stalls, switch the electrophile to 2-fluoro-5-nitropyridine. The high electronegativity of fluorine strongly polarizes the C-F bond, drastically accelerating the addition step.

Quantitative Data: SNAr Optimization Matrix
BaseSolventTemp (°C)ElectrophileResult / YieldPrimary Issue Identified
NaOHH 2​ O/THF602-Chloro< 5%Complete ester hydrolysis.
K 2​ CO 3​ (Wet)DMF802-Chloro35%Significant ester hydrolysis.
K 2​ CO 3​ (Dry)DMF802-Chloro82%Clean conversion, slow rate (16h).
Cs 2​ CO 3​ (Dry)DMSO602-Fluoro95%Rapid conversion (2h), no hydrolysis.
Validated Protocol 1: Chemoselective SNAr Synthesis

Self-Validating System: This protocol utilizes an alkaline wash to actively eliminate unreacted phenolic starting material, ensuring the isolated intermediate is pure.

  • Charge: To an oven-dried flask under nitrogen, add methyl 4-hydroxybenzoate (1.0 eq), 2-chloro-5-nitropyridine (1.1 eq), and anhydrous K 2​ CO 3​ (2.0 eq).

  • Solvent: Suspend the mixture in anhydrous DMF (0.5 M).

  • Reaction: Heat the suspension to 80 °C with vigorous stirring for 16 hours.

  • In-Process Check (IPC): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the phenol SM peak disappears.

  • Workup: Cool to room temperature and pour into ice water (3x volume). Extract with Ethyl Acetate (3x).

  • Self-Validation Wash: Wash the combined organic layers with cold 1M NaOH (2x). Mechanism: NaOH deprotonates any unreacted methyl 4-hydroxybenzoate, pulling it into the aqueous layer while the product remains in the organic phase.

  • Isolation: Wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield Methyl 4-(5-nitropyridin-2-yloxy)benzoate.

Phase 2 Troubleshooting: Nitro Reduction to Aniline

FAQ 3: I used Pd/C and H 2​ to reduce the nitro group, but LC-MS shows a mass corresponding to methyl 4-hydroxybenzoate and 5-aminopyridin-2-ol. What happened? Causality: You have encountered reductive cleavage (hydrogenolysis) of the diaryl ether bond. While diaryl ethers are generally more stable than benzyl ethers, palladium-catalyzed hydrogenation can trigger reductive solvolysis or direct C-O bond cleavage, especially under elevated H 2​ pressure or extended reaction times[2]. The mechanism involves partial hydrogenation of the aromatic ring to an enol ether, followed by rapid C-O cleavage[3]. Solution: Strictly control H 2​ pressure (1 atm, balloon) and stop the reaction immediately upon completion. Alternatively, switch to a milder, non-hydrogenative metal reduction (e.g., Fe/NH 4​ Cl).

FAQ 4: Can I use the classic SnCl 2​ /HCl method for this nitro reduction? Causality: No. Although SnCl 2​ in concentrated HCl is a highly effective and classic method for reducing aromatic nitro compounds to primary amines[4], the strongly acidic aqueous conditions combined with the heat required for the reduction will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid. Solution: Employ neutral or mildly acidic conditions, such as Iron powder with aqueous Ammonium Chloride (Fe/NH 4​ Cl) in an Ethanol/Water mixture[5].

Troubleshooting Issue Issue: Ester Hydrolysis (Detected by LC-MS) Check1 Which Reaction Phase? Issue->Check1 SNAr Phase 1: SNAr Check1->SNAr Red Phase 2: Reduction Check1->Red Sol1 Avoid NaOH/KOH. Use dry K2CO3 in DMF. SNAr->Sol1 Base too strong Sol2 Avoid SnCl2/HCl. Use neutral Fe/NH4Cl. Red->Sol2 Acidic conditions

Root cause analysis for ester hydrolysis during the synthesis workflow.

Quantitative Data: Reduction Conditions Comparison
Reagent SystemConditionsChemoselectivityPrimary ByproductRecommendation
SnCl 2​ / HCl80 °C, 4hPoorCarboxylic Acid (Ester Hydrolysis)Avoid
Pd/C / H 2​ (50 psi)RT, 12hPoorPhenol + Pyridinol (Ether Cleavage)Avoid
Pd/C / H 2​ (1 atm)RT, 2hGoodTrace Ether CleavageAcceptable (Monitor closely)
Fe / NH 4​ ClEtOH/H 2​ O, 70 °CExcellentNoneOptimal
Validated Protocol 2: Mild Nitro Reduction (Fe/NH 4​ Cl)

Self-Validating System: This protocol exploits the extreme polarity shift between the nitro intermediate and the aniline product, allowing for definitive TLC tracking.

  • Charge: Dissolve Methyl 4-(5-nitropyridin-2-yloxy)benzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Additives: Add Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat the suspension to 70 °C under nitrogen for 2–4 hours.

  • In-Process Check (IPC): Spot the reaction on a silica TLC plate (Hexane:EtOAc 1:1). Self-validation: The starting material (high R f​ , UV active) must completely disappear, replaced by a baseline/low R f​ spot (highly polar amine) that fluoresces bright blue under 254 nm UV light.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate. Wash the organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Post-Reaction & Isolation FAQs

FAQ 5: My final product turns from off-white to dark brown during rotary evaporation. Is it degrading? Causality: Yes. The final product is an electron-rich aminopyridine derivative. Primary anilines and aminopyridines are highly susceptible to air oxidation, forming colored quinonoid impurities and oligomers. Solution: Perform all workup extractions and solvent evaporations under an inert atmosphere (nitrogen/argon bleed into the rotovap). Store the final compound in amber vials under argon at -20 °C to prevent oxidative degradation.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry ACS Green Chemistry Institute URL:[Link]

  • Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds Pacific Northwest National Laboratory URL: [Link]

  • Hydrogenolysis of Ethers Thieme Connect URL:[Link]

  • Amine, Nitro compounds, Reduction Aakash Institute URL:[Link]

  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Kinetics of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, kinetic optimization, and practical troubleshooting required...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, kinetic optimization, and practical troubleshooting required to synthesize Methyl 4-(5-aminopyridin-2-yloxy)benzoate .

This compound is a highly valuable building block in medicinal chemistry, typically synthesized via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-group reduction. Below, you will find field-proven insights, structural data, and self-validating protocols to ensure high-yield workflows.

Part 1: Mechanistic Insights & Pathway Mapping

FAQ 1: What is the exact kinetic mechanism for the SNAr step?

Q: When coupling methyl 4-hydroxybenzoate with 2-chloro-5-nitropyridine, why is the reaction highly regioselective, and what dictates the reaction rate?

A: The SNAr reaction proceeds via a classical two-step addition-elimination mechanism. The electron-withdrawing nitro group at the C5 position of the pyridine ring strongly depletes electron density at the C2 and C4 positions[1]. Because the chloride leaving group is at C2, nucleophilic attack by the phenoxide anion occurs exclusively here.

The rate-determining step (RDS) is the initial addition of the phenoxide to the C2 position, which forms a resonance-stabilized zwitterionic intermediate known as a Meisenheimer complex [2]. The subsequent elimination of the chloride ion to restore aromaticity is kinetically fast. Because the formation of the Meisenheimer complex is the RDS, any operational parameter that increases the nucleophilicity of the phenoxide or stabilizes the transition state will exponentially accelerate the reaction kinetics.

SNArMechanism Reactants Phenoxide Anion + 2-Chloro-5-nitropyridine TS1 Transition State 1 (Addition) Reactants->TS1 k1 (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 (Elimination) Meisenheimer->TS2 k2 (Fast) Products Diaryl Ether Intermediate + Chloride Ion TS2->Products

Caption: Kinetic pathway of the S_NAr reaction illustrating the rate-determining Meisenheimer complex formation.

Part 2: Kinetics Optimization & Troubleshooting

FAQ 2: How can I optimize the solvent system to accelerate the SNAr kinetics?

Q: My coupling reaction in methanol is stalling at 30% conversion. How do I push this to completion?

A: The choice of solvent is the single most critical variable in SNAr kinetics[2]. Protic solvents like methanol (MeOH) form strong hydrogen bonds with the phenoxide oxygen. This "solvation shell" drastically reduces the effective nucleophilicity of the phenoxide, increasing the activation energy required to form the Meisenheimer complex.

To optimize the kinetics, switch to a polar aprotic solvent such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO)[3][4]. These solvents effectively solvate the counter-cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion relatively "naked" and highly reactive.

Quantitative Data: Solvent Effects on SNAr Kinetics

Table 1: Impact of solvent selection on relative kinetic rates for 2-chloro-5-nitropyridine SNAr reactions.

Solvent SystemDielectric Constant (ε)Nucleophile Solvation StateRelative SNAr Kinetic RateMechanistic Note
DMSO 46.7Poor (Naked Anion)Very HighExcellent for sterically hindered nucleophiles; requires aqueous workup to remove.
DMF 36.7Poor (Naked Anion)HighStandard choice; balances high kinetic rate with easier volatility than DMSO.
Acetonitrile 37.5PoorModerate to HighIdeal for standard reflux (82 °C); prevents thermal degradation of ester[3].
Methanol 32.7Strong (H-Bonding)LowRetards kinetics due to strong hydrogen bonding to the phenoxide nucleophile[2].
FAQ 3: Why is my nitro reduction step yielding a mixture of products?

Q: During the reduction of Methyl 4-(5-nitropyridin-2-yloxy)benzoate using Pd/C and H₂, I am seeing incomplete conversion and yellow impurities. What is happening?

A: The yellow impurities are likely trapped hydroxylamine or nitroso intermediates. The reduction of a nitro group to an amine is a multi-step process. If the reaction stalls, it is typically due to one of two factors:

  • Poor Solubility: The nitro-diaryl ether intermediate often has poor solubility in pure ethanol. If the starting material precipitates, the heterogeneous catalytic cycle breaks down. Solution: Use a 1:1 mixture of EtOH/THF to ensure complete dissolution.

  • Catalyst Poisoning: Pyridine derivatives can sometimes coordinate strongly to Palladium, poisoning the catalyst surface. Solution: Increase the catalyst loading slightly (e.g., to 10 mol%) or switch to a non-catalytic reduction method such as Iron powder with Ammonium Chloride (Fe/NH₄Cl), which is highly robust for heterocyclic nitro compounds.

Part 3: Validated Experimental Protocols

The following self-validating protocols are grounded in established pharmaceutical patent literature for this specific scaffold[3].

ExperimentalWorkflow SM1 Methyl 4-hydroxybenzoate (Nucleophile) Base K2CO3 in Acetonitrile (Reflux 16h) SM1->Base Charge Reactor SM2 2-Chloro-5-nitropyridine (Electrophile) SM2->Base Charge Reactor Int Methyl 4-(5-nitropyridin-2-yloxy)benzoate (Isolated Intermediate) Base->Int SNAr & Aqueous Workup Red Pd/C, H2 (1 atm) in EtOH/THF (RT, 4h) Int->Red Resuspend Prod Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Target Product) Red->Prod Filtration & Concentration

Caption: Step-by-step experimental workflow for the synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Protocol A: SNAr Synthesis of the Nitro Intermediate

Causality Note: Potassium carbonate (K₂CO₃) is selected to ensure quantitative deprotonation of the phenol (pKa ~10) without hydrolyzing the methyl ester, which would occur if a stronger base like NaOH were used.

  • Preparation: To a clean, dry round-bottom flask, add Methyl 4-hydroxybenzoate (1.0 equiv) and 2-Chloro-5-nitropyridine (1.05 equiv)[3].

  • Solvent & Base: Suspend the reagents in anhydrous Acetonitrile (0.2 M concentration). Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~82 °C) under a nitrogen atmosphere for 16 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the phenol is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction liquid into ice water (10 volumes). The product will typically precipitate.

  • Isolation: Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum to afford Methyl 4-(5-nitropyridin-2-yloxy)benzoate.

Protocol B: Catalytic Reduction to the Amino Product

Causality Note: A mixed solvent system prevents the precipitation of partially reduced intermediates, ensuring the reaction proceeds fully to the primary amine.

  • Preparation: Dissolve the Methyl 4-(5-nitropyridin-2-yloxy)benzoate intermediate in a 1:1 mixture of absolute Ethanol and THF (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 to 0.1 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the suspension vigorously under an H₂ balloon (1 atm) at room temperature for 4–6 hours.

  • Validation: Monitor by LC-MS. The disappearance of the nitro mass (M+H) and the appearance of the amine mass (M+H - 30 Da) indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Source: PMC - NIH. URL:[Link]

  • Imidazopyridine compound - EP1748048A1. Source: Google Patents.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. Source: ACS Publications. URL:[Link]

Sources

Troubleshooting

"Methyl 4-(5-aminopyridin-2-yloxy)benzoate" catalyst selection and optimization

Welcome to the technical support resource for Methyl 4-(5-aminopyridin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 4-(5-aminopyridin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide practical, experience-driven advice to help you navigate the common challenges associated with catalyst selection and reaction optimization, ensuring the success and efficiency of your projects.

This molecule, featuring a nucleophilic amino group on an electron-rich pyridine ring and an ester moiety, presents unique challenges and opportunities in catalytic cross-coupling reactions. This guide provides a framework for troubleshooting common issues and systematically optimizing your reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the use of Methyl 4-(5-aminopyridin-2-yloxy)benzoate in catalytic reactions.

Q1: What are the most common catalytic reactions this compound is used for?

A1: Methyl 4-(5-aminopyridin-2-yloxy)benzoate is primarily used as a nucleophilic partner in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The goal is typically to functionalize the amino group by coupling it with an aryl or heteroaryl halide/triflate. It can also be used in acylation reactions to form amides.

Q2: Why is catalyst selection critical for this specific substrate?

A2: The substrate contains multiple potential coordination sites for a metal catalyst: the target amino group (-NH2), the pyridine ring nitrogen, and the ester carbonyl oxygen. This can lead to competitive binding, catalyst inhibition, or the formation of undesired side products. A well-chosen ligand system is essential to ensure the catalytic cycle proceeds efficiently at the desired amino group.

Q3: I am seeing no reaction or very low conversion. What is the most likely cause?

A3: The most common culprits for low reactivity are an inappropriate catalyst/ligand combination, an insufficiently active precatalyst, or catalyst inhibition. The aminopyridine substrate is electron-rich and can be a challenging substrate for some palladium systems. It often requires a highly active catalyst, typically generated from a bulky, electron-rich phosphine ligand. See the troubleshooting guide below for a more detailed breakdown.

Q4: Can I use copper-based catalysts for coupling reactions with this substrate?

A4: While palladium is more common for C-N coupling with aminopyridines, copper-catalyzed systems, such as the Ullmann condensation, can be an alternative, particularly for coupling with activated aryl halides. However, these reactions often require higher temperatures and may have a different substrate scope and functional group tolerance compared to palladium systems.

Part 2: Troubleshooting Guide for C-N Cross-Coupling

This section provides a problem-solving framework for a typical Buchwald-Hartwig amination reaction involving Methyl 4-(5-aminopyridin-2-yloxy)benzoate and an aryl halide.

Problem 1: Low to No Product Formation (<10% Conversion)
Probable Cause Proposed Solution & Rationale
1a. Catalyst System Inactivity The chosen ligand may not be suitable for this electron-rich aminopyridine. Switch to a more electron-rich and sterically hindered ligand. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are specifically designed to promote reductive elimination from the Pd-N bond, which is often the rate-limiting step with electron-rich amines.
1b. Base Incompatibility A base that is too weak (e.g., K2CO3) may not efficiently deprotonate the amine or the catalyst-amine adduct. Conversely, a very strong, sterically hindered base (e.g., LHMDS) might be required. A common and effective choice is NaOtBu or K3PO4. Screen a panel of bases to find the optimal choice for your specific aryl halide.
1c. Poor Precatalyst Activation Some palladium precatalysts require an induction period to form the active Pd(0) species. Using a pre-formed Pd(0) source (e.g., Pd2(dba)3) or a modern, well-defined precatalyst (e.g., G3 or G4 palladacycles) that activates rapidly at low temperatures can resolve this issue.
1d. Solvent Effects The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents like toluene, dioxane, or t-BuOH are standard. Toluene is often a good starting point as it is non-coordinating. Avoid highly coordinating solvents like DMF or NMP unless specifically required, as they can compete for binding sites on the palladium center.
Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 40-60%)
Probable Cause Proposed Solution & Rationale
2a. Catalyst Decomposition The active Pd(0) species can be unstable over long reaction times or at high temperatures, leading to the formation of inactive palladium black. Ensure rigorous exclusion of oxygen. Consider using a more robust ligand system, such as a Josiphos or Buchwald-type ligand, which can stabilize the catalyst. Lowering the reaction temperature may also prolong catalyst lifetime.
2b. Product Inhibition The coupled product itself can sometimes act as a ligand, binding to the palladium center and inhibiting the catalytic cycle. Increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%) or switching to a ligand that binds more strongly to palladium than the product can overcome this.
2c. Reversible Reaction While less common in C-N coupling, ensure that the reaction conditions are driving the equilibrium towards the product. The choice of a strong, non-nucleophilic base is key to ensuring the deprotonation step is effectively irreversible.
Problem 3: Formation of Significant Side Products
Probable Cause Proposed Solution & Rationale
3a. Hydrodehalogenation of Aryl Halide This occurs when the aryl halide is reduced instead of undergoing coupling. This side reaction is often promoted by moisture or certain bases. Ensure anhydrous conditions. Switching to a different base (e.g., from an alkoxide to a phosphate) can sometimes suppress this pathway.
3b. Homocoupling of Aryl Halide (Biaryl Formation) This side product arises from the reaction of two molecules of the aryl halide. It is often favored at higher temperatures or with less active catalysts. Lowering the reaction temperature and using a more active catalyst system (e.g., a more electron-rich ligand) that promotes the desired C-N coupling can minimize this.
3c. N-Arylation at the Pyridine Nitrogen While sterically less favored, competitive arylation at the pyridine nitrogen is possible. Using a bulky ligand (like XPhos or tBuXPhos) can sterically hinder the approach to the pyridine nitrogen, favoring reaction at the primary amine.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a parallel screening approach to quickly identify a lead catalyst system for coupling Methyl 4-(5-aminopyridin-2-yloxy)benzoate with a generic aryl bromide.

Materials:

  • Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Palladium Precatalyst (e.g., Pd2(dba)3, 2 mol% Pd)

  • Ligand (4.4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • In a glovebox, add the aryl bromide, Methyl 4-(5-aminopyridin-2-yloxy)benzoate, and base to each reaction vial.

  • In separate stock solutions, dissolve the palladium precatalyst and each ligand to be screened in anhydrous toluene.

  • Dispense the palladium and ligand stock solutions into the appropriate vials.

  • Add the remaining volume of anhydrous toluene to reach the desired concentration (e.g., 0.1 M).

  • Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., 100 °C).

  • Run the reactions for a set time (e.g., 12-18 hours).

  • After cooling, quench the reactions and analyze the conversion and yield by LC-MS or GC-MS.

Table 1: Example Catalyst/Ligand Screening Matrix

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)Temp (°C)Conversion (%)
1Pd(OAc)2 (2)SPhos (4)K2CO3 (2.0)1105
2Pd2(dba)3 (2)XPhos (4.4)K3PO4 (1.5)10075
3Pd2(dba)3 (2)RuPhos (4.4)NaOtBu (1.4)10095
4XPhos Pd G3 (2)(none)NaOtBu (1.4)100>99
Workflow 1: Logical Flow for Troubleshooting Low Yield

This diagram illustrates a decision-making process for addressing a low-yield C-N coupling reaction.

Troubleshooting_Workflow cluster_primary Primary Optimization cluster_secondary Secondary Optimization start Low Yield (<50%) check_integrity Verify Starting Material Purity & Reagent Quality start->check_integrity screen_ligand Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., RuPhos, XPhos) check_integrity->screen_ligand Reagents OK screen_base Screen Bases (NaOtBu, K3PO4, LHMDS) screen_ligand->screen_base Improvement? (Yes/No) screen_solvent Screen Solvents (Toluene, Dioxane, tBuOH) screen_base->screen_solvent Improvement? (Yes/No) optimize_temp Optimize Temperature (80-120 °C) screen_solvent->optimize_temp Improvement? (Yes/No) increase_loading Increase Catalyst Loading (e.g., 1 -> 2 mol%) optimize_temp->increase_loading Stalling? success Reaction Optimized (Yield >90%) increase_loading->success

Caption: A systematic workflow for optimizing a challenging C-N cross-coupling reaction.

Part 4: Mechanistic Considerations

Understanding the underlying catalytic cycle is paramount for rational troubleshooting.

The Buchwald-Hartwig Amination Cycle

The generally accepted mechanism for the palladium-catalyzed C-N coupling reaction involves several key steps:

  • Precatalyst Activation: The Pd(II) or Pd(0) precatalyst is converted into the active, monoligated Pd(0)L species.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0)L complex to form a Pd(II) intermediate, (L)Pd(Ar)(X).

  • Amine Coordination & Deprotonation: The amine (in this case, Methyl 4-(5-aminopyridin-2-yloxy)benzoate) coordinates to the palladium center. The base then removes a proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed, releasing the desired product and regenerating the active Pd(0)L catalyst.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) pd2_oa (L)Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (+ Ar-X) center pd2_amido [(L)Pd(II)(Ar)(NHR')]+ pd2_oa->pd2_amido Amine Coordination & Deprotonation (+ R'-NH2, - Base-H+) product Ar-NHR' (Product) pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

For a substrate like Methyl 4-(5-aminopyridin-2-yloxy)benzoate, the electron-donating nature of the aminopyridine ring can make the final reductive elimination step challenging. This is precisely why bulky, electron-rich ligands are effective: they accelerate this key step, preventing catalyst decomposition and side reactions.

Optimization

Technical Support Center: Reaction Monitoring for Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Welcome to the technical support guide for monitoring reactions involving Methyl 4-(5-aminopyridin-2-yloxy)benzoate . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring reactions involving Methyl 4-(5-aminopyridin-2-yloxy)benzoate . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. This guide is structured to address common questions and challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific class of molecule.

The target molecule, Methyl 4-(5-aminopyridin-2-yloxy)benzoate, possesses several key structural features that dictate the analytical approach:

  • Aromatic Rings: Confer strong UV absorbance, making it ideal for visualization by UV light.

  • Basic Centers: The primary amine and the pyridine nitrogen are basic. This can lead to strong interactions with acidic stationary phases (like silica gel), requiring specific mobile phase modifiers. These sites are also readily protonated, making positive-mode electrospray ionization (ESI+) highly effective in LC-MS.

  • Ester and Ether Groups: These contribute to the molecule's overall moderate polarity.

This guide is divided into two main sections covering TLC and LC-MS, each containing FAQs, detailed experimental protocols, and robust troubleshooting advice.

Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress.[1][2] It is fast, inexpensive, and provides immediate visual feedback on the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting solvent system (eluent) for analyzing this compound on silica gel TLC?

A1: Given the molecule's moderate polarity, a binary mixture of a non-polar and a polar solvent is ideal. A standard starting point is 7:3 Hexanes:Ethyl Acetate .[3][4] From here, you can adjust the ratio to achieve optimal separation. The goal is to have the Rf (Retention Factor) of your starting material or product fall between 0.2 and 0.8 for clear separation.[5]

  • If spots are too low (low Rf): Increase the polarity by adding more ethyl acetate.

  • If spots are too high (high Rf): Decrease the polarity by adding more hexanes.

Q2: My spots are "tailing" or "streaking." What's happening and how do I fix it?

A2: Tailing is a common issue when analyzing basic compounds like amines on acidic silica gel.[4] The basic amine interacts too strongly with the acidic silanol groups on the silica surface, causing it to drag up the plate instead of moving as a compact spot.[6]

  • The Solution: Add a small amount of a basic modifier to your eluent to neutralize the active sites on the silica. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent mixture. This competes with your analyte for the acidic sites, resulting in sharper, more symmetrical spots.[7]

Q3: How do I visualize the spots on the TLC plate?

A3:

  • UV Light (254 nm): This is the primary, non-destructive method. The aromatic rings in the molecule will absorb UV light, appearing as dark spots on the fluorescent green background of the TLC plate.[3]

  • Iodine Chamber: Placing the plate in a chamber with a few crystals of iodine is a simple, semi-destructive method. Iodine vapor will adsorb onto the organic compounds, revealing them as brown spots.[1]

  • Staining: If spots are not UV-active or need further confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective for compounds with functional groups that can be oxidized, like the amine group.

Experimental Protocol: TLC Method Development & Reaction Monitoring

This protocol outlines the steps for monitoring a hypothetical reaction where Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Starting Material, SM) is converted to a less polar Product (P).

Materials:

  • Silica gel 60 F-254 TLC plates

  • TLC developing chamber with a lid

  • Capillary spotters

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • UV lamp (254 nm)

Step-by-Step Procedure:

  • Prepare the Eluent: In the TLC chamber, prepare a 7:3 Hexanes:EtOAc mixture. Add a piece of filter paper to help saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front.[8] Let it sit for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate. Mark three lanes: "SM" for the starting material, "R" for the reaction mixture, and "C" for a co-spot.

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a volatile solvent (e.g., EtOAc). Using a capillary tube, touch it briefly to the "SM" lane on the origin. Keep the spot small (1-2 mm diameter).[8]

    • Quench a small aliquot of your reaction mixture and dissolve it in a solvent. Spot this in the "R" lane.

    • In the "C" lane, spot the starting material first, then spot the reaction mixture directly on top of it. This "co-spot" is crucial for confirming if the spot in the reaction mixture is indeed unreacted starting material.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent pool.[9] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a 254 nm UV lamp and circle the spots with a pencil.

    • Interpretation:

      • The "SM" lane shows the position of your starting material.

      • The "R" lane will show a spot for the starting material (if the reaction is incomplete), a new spot for the product, and potentially other spots for byproducts.

      • The "C" lane should show a single spot at the starting material position if it's still present in the reaction mixture, confirming its identity.

      • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[8] A completed reaction will show the disappearance of the starting material spot and the appearance of the product spot.

TLC Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
All spots remain at the origin (Rf ≈ 0) The eluent is not polar enough to move the compounds off the silica gel.Increase the polarity of the eluent. For a Hexanes:EtOAc system, increase the proportion of EtOAc (e.g., from 7:3 to 1:1).
All spots run with the solvent front (Rf ≈ 1) The eluent is too polar; the compounds have a much higher affinity for the mobile phase than the stationary phase.[5]Decrease the polarity of the eluent. Increase the proportion of hexanes (e.g., from 7:3 to 9:1).
Streaking or "comet-shaped" spots 1. The sample is too concentrated.[8] 2. Strong analyte-silica interaction (common for amines).[6] 3. The sample is not fully dissolved or contains insoluble material.1. Dilute the sample solution before spotting. 2. Add 0.5-1% triethylamine (TEA) or a few drops of NH₄OH to the eluent. 3. Ensure the sample is fully dissolved; filter if necessary.
Uneven or slanted solvent front 1. The bottom of the TLC plate is not level in the chamber. 2. The chamber was disturbed during development. 3. The plate is touching the side of the chamber or the filter paper.[9]1. Ensure the plate sits flat on the bottom of the chamber. 2. Place the chamber in a vibration-free area. 3. Reposition the plate so it stands freely in the chamber.
No spots are visible under UV light 1. The sample is too dilute. 2. The compound is not UV-active. 3. The reaction has not produced any product.1. Concentrate the sample or spot multiple times in the same location (allowing it to dry between applications).[9] 2. Use a chemical stain (e.g., potassium permanganate or iodine). 3. Verify reaction conditions and re-run the experiment.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction Monitoring

For more precise, quantitative analysis, LC-MS is the preferred method. It separates the components of the reaction mixture (LC) and provides mass information for each component (MS), confirming molecular weights and offering a higher degree of confidence in product identification.

Frequently Asked Questions (FAQs) - LC-MS

Q1: What is the best column and mobile phase combination for this molecule?

A1: A reverse-phase C18 column is the most versatile and common choice for a molecule of this polarity. For the mobile phase, you must use volatile solvents and additives to be compatible with the high vacuum of the mass spectrometer.[10][11]

  • Recommended Column: A standard C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size).

  • Recommended Mobile Phases:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Rationale: Formic acid is a volatile modifier that acidifies the mobile phase. This ensures that the basic amine and pyridine groups are consistently protonated, leading to sharp, symmetrical peaks and promoting excellent ionization in positive ESI mode.[12]

Q2: Which ionization mode should I use: ESI, APCI, positive, or negative?

A2: Positive-mode Electrospray Ionization (ESI+) is the ideal choice. The presence of the basic aminopyridine moiety makes the molecule very easy to protonate, forming a stable [M+H]⁺ ion in the ESI source.[13] APCI (Atmospheric Pressure Chemical Ionization) is typically better for less polar molecules and is not necessary here. Negative mode would be much less sensitive as the molecule lacks a readily deprotonable acidic site.

Q3: My MS signal is weak or non-existent, but I see a peak on the UV chromatogram. What's wrong?

A3: This classic issue often points to ion suppression . This occurs when non-volatile salts, buffers, or other matrix components from your reaction mixture co-elute with your analyte and interfere with its ability to ionize in the MS source.[14]

  • Solution:

    • Dilute your sample: This is the simplest first step. Dilute your reaction aliquot 100-fold or even 1000-fold in the mobile phase.

    • Improve Chromatography: Optimize your LC gradient to better separate your analyte from any potential contaminants.

    • Sample Cleanup: If dilution is insufficient, consider a simple sample cleanup like solid-phase extraction (SPE) to remove interfering salts.

    • Check Source Parameters: Ensure the MS source settings (e.g., capillary voltage, gas flow, temperature) are optimized for your compound.

Diagram: LC-MS Reaction Monitoring Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 1. Quench Reaction Aliquot Dilute 2. Dilute in Mobile Phase (e.g., 1:1000 in 50:50 ACN:H₂O) Sample->Dilute Filter 3. Filter (0.22 µm Syringe Filter) Dilute->Filter Inject 4. Inject onto C18 Column Filter->Inject Separate 5. Gradient Elution (Water/ACN + 0.1% Formic Acid) Inject->Separate Ionize 6. ESI+ Ionization Separate->Ionize Detect 7. Mass Detection (Scan for [M+H]⁺) Ionize->Detect Extract 8. Extract Ion Chromatograms (EICs) for SM and Product Masses Detect->Extract Integrate 9. Integrate Peak Areas Extract->Integrate Calculate 10. Calculate % Conversion ([Area_P] / ([Area_SM] + [Area_P])) Integrate->Calculate Title LC-MS Reaction Monitoring Workflow

Caption: Workflow for LC-MS analysis from sample prep to data interpretation.

Experimental Protocol: LC-MS Method & Analysis

Instrumentation & Consumables:

  • HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Reverse-phase C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: LC-MS grade water + 0.1% formic acid.

  • Mobile Phase B: LC-MS grade acetonitrile + 0.1% formic acid.

  • Sample vials and 0.22 µm syringe filters.

Step-by-Step Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from your reaction vessel.

    • Quench the reaction by diluting it into 990 µL of a 50:50 mixture of Mobile Phase A and B. This provides an initial 100-fold dilution. Further dilution may be necessary.

    • Vortex the sample and filter it through a 0.22 µm syringe filter into an LC-MS vial. This prevents particulates from clogging the system.[15]

  • LC Method Parameters (Example):

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 5% B

      • 12.0 min: 5% B (End)

  • MS Method Parameters (Example):

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-500 (ensure this covers the mass of your starting material and expected product)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • Analysis:

    • Inject a standard of your starting material first to determine its retention time and confirm its mass ([M+H]⁺).

    • Inject your prepared reaction mixture sample.

    • In your data analysis software, extract the ion chromatograms (EICs) for the exact masses of the protonated starting material and the expected protonated product.

    • Integrate the peak areas to determine the relative amounts of each and calculate the percent conversion.

Diagram: Troubleshooting Logic for Poor LC-MS Signal

LCMS_Troubleshooting Start Problem: Poor or No MS Signal CheckUV Is there a peak in the UV/DAD chromatogram? Start->CheckUV IonSuppression Likely Ion Suppression or Wrong MS Method CheckUV->IonSuppression  Yes NoCompound No compound is eluting or instrument issue CheckUV->NoCompound  No Dilute Dilute sample 100x more IonSuppression->Dilute ImproveLC Improve LC separation (adjust gradient) Dilute->ImproveLC CheckMS Check MS Parameters (Mode, Voltages, Temps) ImproveLC->CheckMS CheckLC Check LC System (Pressure, Leaks, Clogs) NoCompound->CheckLC CheckSample Check Sample Prep (Correct dilution? Injected?) CheckLC->CheckSample CheckInstrument Run system suitability test (inject a known standard) CheckSample->CheckInstrument

Caption: A decision tree for troubleshooting poor LC-MS signal intensity.

LC-MS Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with the column (similar to TLC tailing). 2. Column contamination or degradation.[16] 3. Sample solvent is much stronger than the initial mobile phase.[17]1. Ensure mobile phase is sufficiently acidic (0.1% formic acid is usually enough). 2. Flush the column with a strong solvent or replace it if it's old.[15] 3. Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN).
Shifting Retention Times 1. Mobile phase composition has changed (evaporation). 2. Column is not properly equilibrated before injection. 3. Leak in the LC system. 4. Column temperature fluctuations.1. Prepare fresh mobile phase daily.[15] 2. Ensure your LC method has a sufficient re-equilibration time at the end of the gradient. 3. Check fittings for any signs of leaks. 4. Verify the column oven is set and maintaining the correct temperature.
High System Backpressure 1. Clog in the system, often at the column inlet frit or in-line filter.[17] 2. Sample precipitation in the injection loop or tubing. 3. Mobile phase salt precipitation (if using buffers).1. Systematically disconnect components to locate the clog. Reverse-flush the column (if manufacturer allows). Replace the in-line filter. 2. Ensure your sample is fully soluble in the mobile phase. Always filter samples.[17] 3. Use fully volatile, MS-compatible mobile phases.[10][11]
Ghost Peaks or Carryover Contamination from a previous injection is bleeding off the column or is stuck in the injector.[16]1. Run several blank injections (injecting only mobile phase) to wash the system. 2. Incorporate a "needle wash" step in your autosampler method using a strong, organic solvent. 3. Ensure sample concentration is not excessively high.
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  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available at: [Link]

  • ScienceMadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

  • ACS Publications. (2026). Synthesis of C2-(N-Alkylcarbamoyl)-Substituted Pyrroles via Post-Condensation of Dipole Ugi Adducts. Organic Letters. Available at: [Link]

  • Hawach Scientific. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Work-Up Procedures for Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 4-(5-aminopyridin-2-yloxy)benzoate and its structural analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 4-(5-aminopyridin-2-yloxy)benzoate and its structural analogs. This specific scaffold is a highly valuable intermediate in the synthesis of advanced therapeutics, including1[1].

However, isolating this compound from a crude reaction mixture presents significant challenges. Its unique combination of functional groups creates competing liabilities during liquid-liquid extraction. This guide breaks down the causality behind common product loss mechanisms and provides a self-validating, field-proven protocol to maximize your isolated yield.

Structural Liabilities & Causality

To prevent product loss, you must design your work-up around the molecule's three core structural pillars:

  • The Aminopyridine Moiety (Amphoteric/Basic): The conjugate acid of the 5-aminopyridine nitrogen has a pKa of approximately 6.0. In strongly acidic environments (pH < 5), the nitrogen protonates, converting the lipophilic molecule into a highly water-soluble pyridinium salt.

  • The Methyl Ester (Base-Sensitive): Methyl esters are highly susceptible to saponification (base-catalyzed hydrolysis). Exposing the molecule to strong aqueous bases (pH > 10) will rapidly cleave the ester into a water-soluble carboxylate.

  • The Diaryl Ether Core (Surfactant Behavior): The molecule features polar head groups (the amine and the ester) separated by a highly lipophilic diaryl ether core. This amphiphilic geometry turns the molecule into a potent surfactant, leading to stubborn emulsions during biphasic extractions.

Troubleshooting FAQs

Q1: "I am losing a significant portion of my product in the aqueous phase during my acidic wash. How can I remove basic impurities without losing my product?" A1: This is a classic pKa-driven partitioning error. Because the aminopyridine nitrogen is basic, washing your organic layer with standard 1M HCl (pH ~0) or 5% citric acid (pH ~2) will force the 2[2].

  • Solution: Buffer your washes. Use3 ( NH4​Cl , pH ~5.5)[3]. This pH is high enough to keep the aminopyridine neutral and partitioned in the organic layer, but low enough to protonate and remove highly basic aliphatic impurities (e.g., triethylamine, pKa ~10.7).

Q2: "My product is degrading into the corresponding carboxylic acid during basic neutralization. Why?" A2: You are actively hydrolyzing the ester. While methyl benzoate is relatively stable at neutral pH, its4[4], and to mere minutes at pH 12+. Using 1M NaOH or KOH to free-base the aqueous layer or neutralize residual acid triggers rapid saponification.

  • Solution: Exclusively use saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.3) for basic washes. It provides sufficient basicity to neutralize trace acids without destroying the methyl ester.

Q3: "The crude mixture turns dark brown/black during extraction, and the yield drops. What is happening?" A3: 5-Aminopyridines are electron-rich and prone to rapid auto-oxidation upon exposure to air. This degradation is heavily catalyzed by trace transition metals (e.g., Palladium or Copper) left over from 5[5].

  • Solution: Quench the reaction with a metal chelator (like aqueous EDTA or 15% CuSO4​ if extracting pyridine) before exposing the mixture to atmospheric oxygen.

Q4: "I'm getting stubborn emulsions during liquid-liquid extraction that won't separate." A4: The molecule's amphiphilic nature lowers the surface tension between the aqueous and organic layers, stabilizing emulsions.

  • Solution: Dilute the organic layer with additional solvent to decrease the surfactant concentration. Wash with 6[6] instead of plain water to increase the ionic strength of the aqueous layer (salting-out effect). If a precipitate forms at the interface, 2[2] before attempting separation.

Quantitative Data Summary

pH RangeAqueous Phase StateOrganic Phase StateEster StabilityRecommendation
pH < 4 Product protonated (soluble)Product depletedStableAVOID: Massive product loss to aqueous layer.
pH 5.5 - 8.5 Impurities partitionProduct neutral (soluble)Highly StableOPTIMAL: Use NH4​Cl or NaHCO3​ buffers.
pH > 10 Product neutral (insoluble)Product neutral (soluble)Unstable (Hydrolysis)AVOID: Rapid saponification of methyl ester.

Optimized Step-by-Step Work-Up Protocol

This protocol is designed as a self-validating system to ensure maximum recovery of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Phase 1: Quenching & Metal Scavenging

  • Cool the crude reaction mixture to room temperature.

  • Dilute the mixture with 3-4 volumes of Ethyl Acetate (EtOAc) to minimize surfactant-induced emulsions.

  • Add 1 volume of 10% w/v aqueous EDTA solution and stir vigorously for 30 minutes.

    • Self-Validation Check: The aqueous layer should turn distinctly blue/green, indicating successful complexation and extraction of trace transition metals.

Phase 2: Filtration & Phase Separation 4. Inspect the biphasic mixture. If a solid precipitate is visible at the interface, vacuum-filter the entire mixture through a 1-inch pad of Celite. Rinse the Celite pad with additional EtOAc. 5. Transfer the filtrate to a separatory funnel, allow the layers to separate fully, and drain the aqueous (bottom) layer.

Phase 3: Buffered Washing 6. Wash the organic layer with 1 volume of saturated aqueous NH4​Cl . This removes basic impurities without protonating the aminopyridine product. 7. Wash the organic layer with 1 volume of saturated aqueous NaHCO3​ to neutralize any trace acids.

  • Self-Validation Check: Gas evolution ( CO2​ ) indicates active neutralization. Wait until all bubbling ceases before stoppering and shaking the funnel to prevent pressure build-up.

  • Wash with 1 volume of saturated Brine ( NaCl ) to pre-dry the organic layer and break any residual micro-emulsions.

Phase 4: Isolation 9. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2​SO4​ . (Avoid MgSO4​ , as magnesium can sometimes coordinate with electron-rich pyridines). 10. Filter off the drying agent and concentrate the filtrate under reduced pressure on a 7[7] at a water bath temperature ≤40∘C to yield the crude product.

Work-Up Logic Visualization

Workup_Logic Start Crude Reaction Mixture (Methyl 4-(5-aminopyridin-2-yloxy)benzoate) Acidic Strong Acid Wash (pH < 4) e.g., 1M HCl Start->Acidic Avoid Basic Strong Base Wash (pH > 10) e.g., 1M NaOH Start->Basic Avoid Optimal Buffered Wash (pH 6-8) e.g., Sat. NH4Cl / NaHCO3 Start->Optimal Recommended Loss1 PRODUCT LOSS Aminopyridine protonates (Partitions to aqueous) Acidic->Loss1 Loss2 PRODUCT LOSS Methyl ester hydrolyzes (Saponification) Basic->Loss2 Success PRODUCT RETAINED Neutral amine & intact ester (Partitions to organic) Optimal->Success

pH-dependent partitioning and degradation pathways during work-up.

References

  • Organic Reaction Workup Formulas for Specific Reagents | ust.hk | 2

  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds | Benchchem |3

  • Amide Workup - Biofilm Inhibitor Synthesis | Mercer University | 6

  • Reaction work-up, liquid-liquid extraction, & product isolation | Chem Help ASAP (YouTube) | 7

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction | PMC (NIH) | 5

  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases... | ACS Publications | 1

  • Methyl Benzoate | C6H5COOCH3 | CID 7150 | PubChem (NIH) |4

Sources

Optimization

Removing residual catalysts from "Methyl 4-(5-aminopyridin-2-yloxy)benzoate"

Target API: Methyl 4-(5-aminopyridin-2-yloxy)benzoate Prepared by: Senior Application Scientist, Process Chemistry Welcome to the Technical Support Center. Removing residual transition metals (such as Palladium or Copper...

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Author: BenchChem Technical Support Team. Date: March 2026

Target API: Methyl 4-(5-aminopyridin-2-yloxy)benzoate Prepared by: Senior Application Scientist, Process Chemistry

Welcome to the Technical Support Center. Removing residual transition metals (such as Palladium or Copper) from active pharmaceutical ingredients (APIs) is rarely a one-size-fits-all process. When working with complex heterocycles like Methyl 4-(5-aminopyridin-2-yloxy)benzoate, standard purification often fails due to the molecule's inherent coordination chemistry.

This guide provides field-proven, self-validating protocols to troubleshoot and resolve stubborn metal contamination.

Remediation Strategy Workflow

Before diving into specific protocols, it is critical to understand the logical flow of scavenger selection. The decision matrix below outlines the path from crude API to regulatory compliance (< 10 ppm).

G Start Crude API: Methyl 4-(5-aminopyridin-2-yloxy)benzoate (High Pd/Cu Contamination) Assess Mechanistic Assessment: Bidentate Chelation by Aminopyridine Start->Assess Select Scavenger Selection: Avoid Basic Resins (Ester Hydrolysis) Assess->Select Identifies Risk Protocol Thermal Scavenging Protocol: 10-20% w/w, 50°C, 12h in THF Select->Protocol Si-Thiol or MP-TMT Validate Self-Validating ICP-MS Check (API + Scavenger Mass Balance) Protocol->Validate Filter & Wash Pass Pass: < 10 ppm Proceed to Crystallization Validate->Pass Target Met Fail Fail: > 10 ppm Implement PIX Treatment Validate->Fail Target Missed Fail->Protocol

Workflow for metal catalyst scavenging in aminopyridine-containing APIs.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove residual Palladium/Copper from this specific compound?

A: The difficulty stems directly from the molecular architecture of Methyl 4-(5-aminopyridin-2-yloxy)benzoate. The molecule features a 2-aryloxypyridine system with a primary amine at the 5-position. Aminopyridines are exceptionally potent bidentate ligands. The lone pairs on both the pyridine nitrogen and the primary amine nitrogen form highly stable, thermodynamically favored chelate complexes with transition metals like Pd(II) and Cu(II).

Because the API itself acts as a ligand, it outcompetes standard crystallization or simple solvent washes. You must introduce a scavenger with a binding constant (affinity) that is orders of magnitude higher than the aminopyridine motif, as detailed in 1[1].

Q2: Which metal scavengers are most effective for this structural motif without degrading my product?

A: When selecting a scavenger, you must balance metal affinity with functional group tolerance. The methyl ester group on your API is highly susceptible to hydrolysis or transesterification under basic conditions. Therefore, basic scavengers (like Silica-Amine) must be avoided.

Table 1: Comparative Efficacy of Metal Scavengers for Aminopyridine Motifs

Scavenger ClassCommercial ExampleBinding MechanismTypical Pd ReductionEster Compatibility
Silica-Thiol SiliaMetS® ThiolCovalent S-Pd bond85 – 95%Excellent (Neutral)[2]
Macroporous TMT Biotage® MP-TMTMulti-dentate chelation95 – 99%Excellent (Neutral)[3]
Xanthate Salt PIXPrecipitation / Extraction> 99%Good (Requires care)[4]
Activated Carbon Darco KB-BPhysisorption50 – 70%Excellent[1]
Silica-Amine SiliaMetS® AmineN-Pd coordination70 – 80%Poor (Hydrolysis risk)[5]
Q3: My ester is hydrolyzing during the metal removal process. How do I prevent this?

A: Ester hydrolysis or transesterification is a direct consequence of using basic scavengers (e.g., polyamine resins) or basic aqueous washes in the presence of alcoholic solvents (like Methanol).

  • The Fix: Shift to neutral, sulfur-based scavengers like Trithiocyanurate (MP-TMT) or Silica-Thiol.

  • Solvent Causality: Replace Methanol with a non-nucleophilic, aprotic solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) during the scavenging phase. This eliminates the nucleophile required for transesterification, preserving your methyl ester intact.

Self-Validating Scavenging Protocol

To ensure data integrity and prevent false positives (where metal simply plates out on the reactor walls rather than being captured), you must implement a self-validating mass balance protocol .

Follow this step-by-step methodology for treating Methyl 4-(5-aminopyridin-2-yloxy)benzoate:

Step 1: Baseline Quantification

  • Sample the crude API and analyze via ICP-MS to establish the exact starting concentration (ppm) of Pd or Cu. This is your baseline metric.

Step 2: Solvent & Scavenger Preparation

  • Dissolve the crude API in 10 volumes of 2-MeTHF. Causality: 2-MeTHF completely solubilizes the API while preventing ester transesterification.

  • Add 10–20% w/w of a neutral, high-affinity scavenger (e.g., Biotage® MP-TMT or SiliaMetS® Thiol)[2][3].

Step 3: Kinetic Activation (Thermal Incubation)

  • Stir the suspension at 50 °C for 12–18 hours.

  • Causality: The thermodynamic stability of the aminopyridine-metal complex is extremely high. Applying thermal energy increases the kinetic lability of the coordinate bonds, promoting ligand exchange and allowing the solid-supported scavenger to capture the metal[6].

Step 4: Filtration & Recovery

  • Filter the mixture through a tightly packed Celite pad to remove the metal-loaded scavenger resin.

  • Wash the filter cake with 2–3 volumes of warm 2-MeTHF to ensure complete recovery of the API[5].

Step 5: Mass Balance Validation (The Self-Validating Step)

  • Concentrate the filtrate to isolate the API and run ICP-MS.

  • Digest a sample of the recovered scavenger cake and run ICP-MS.

  • Validation Check:(Metal in API) + (Metal in Scavenger) ≈ (Baseline Metal). If the mass balance closes, your protocol is validated. If metal is missing, it has precipitated in your reactor, which will contaminate subsequent batches.

Alternative: The PIX Rescue Protocol

If the thermal scavenging protocol fails to bring Pd levels below 10 ppm, implement a Potassium Isopropyl Xanthate (PIX) treatment. PIX is an ultra-efficient, soluble scavenger that forms highly insoluble Pd-xanthate complexes that can be filtered away, frequently reducing Pd to < 1 ppm[4].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry , Organic Process Research & Development - ACS Publications. 1

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger , RSC Publishing. 4

  • SiliametS Metal Scavengers , Velocity Scientific Solutions (SiliCycle). 2

  • Metal scavengers for organic purification , Biotage. 3

  • Technical Support Center: Palladium Catalyst Removal , Benchchem. 5

  • Palladium scavenging: From 1% to within ICH limits , Onyx Scientific. 6

Sources

Troubleshooting

"Methyl 4-(5-aminopyridin-2-yloxy)benzoate" storage and long-term stability issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific handling, storage, and long-term stability challenges associated with Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific handling, storage, and long-term stability challenges associated with Methyl 4-(5-aminopyridin-2-yloxy)benzoate .

To maintain batch integrity, we must first understand the causality behind the molecule's degradation. This compound features three distinct reactive moieties:

  • A primary aromatic amine (5-aminopyridine): Highly electron-rich and susceptible to auto-oxidation.

  • A methyl ester: Vulnerable to nucleophilic attack and subsequent hydrolysis.

  • A diaryl ether linkage: Sensitive to extreme photolytic stress.

The following guide provides field-proven insights, self-validating experimental protocols, and regulatory-aligned stability data to ensure your research remains robust and reproducible.

Part 1: Troubleshooting FAQs

Q1: My stored batches are turning from a pale off-white powder to a dark brown solid. What is happening, and is the batch ruined? The Science: This discoloration is a classic hallmark of aromatic amine oxidation [1]. The 5-aminopyridine moiety is electron-rich. Upon exposure to atmospheric oxygen, especially when catalyzed by ambient light or trace transition metals, the primary amine oxidizes into N-hydroxylamine, nitroso, and eventually polymeric azo-compounds. Because these degradation products are highly conjugated, even trace amounts (<0.5%) can cause severe darkening of the bulk powder. The Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials. If discoloration is mild, the batch can often be salvaged via the repurification protocol provided in Section 3.

Q2: HPLC analysis of a 6-month-old batch shows a new, highly polar peak eluting much earlier than the parent compound. What is this impurity? The Science: This is 4-(5-aminopyridin-2-yloxy)benzoic acid , the product of ester hydrolysis [2]. Methyl esters are susceptible to both acid- and base-catalyzed hydrolysis in the presence of ambient moisture. The electron-withdrawing nature of the diaryl ether system slightly activates the carbonyl carbon, making it more vulnerable to nucleophilic attack by water, which cleaves the ester and releases methanol. The Solution: Ensure the compound is stored in a desiccator. For long-term storage, follow ICH Q1A(R2) guidelines by maintaining the sample at -20°C to drastically reduce the kinetic rate of hydrolysis [3].

Q3: We are seeing inconsistent assay yields when the compound is left in solution on the benchtop during reaction setup. Why? The Science: The compound is undergoing photodegradation . Diaryl ether systems coupled with aromatic amines can undergo UV-induced homolytic cleavage or photo-oxidation when exposed to standard fluorescent laboratory lighting over extended periods. The Solution: Always handle solutions of this compound using actinic (amber) glassware or wrap standard flasks in aluminum foil during prolonged benchtop workflows.

Part 2: Degradation Pathway Visualization

The following diagram maps the thermodynamic and kinetic vulnerabilities of the molecule to specific environmental stressors.

StabilityPathways Parent Methyl 4-(5-aminopyridin- 2-yloxy)benzoate Moisture H2O / Ambient Moisture Parent->Moisture Oxygen O2 / Trace Metals Parent->Oxygen UVLight UV / Ambient Light Parent->UVLight Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Oxidation Amine Oxidation Oxygen->Oxidation Photolysis Photolytic Cleavage UVLight->Photolysis AcidDeg 4-(5-aminopyridin-2-yloxy) benzoic acid (Polar Impurity) Hydrolysis->AcidDeg Nucleophilic Attack AzoDeg Nitroso / Azo Polymers (Dark Discoloration) Oxidation->AzoDeg Radical Formation CleavageDeg Phenol & Pyridine Derivatives Photolysis->CleavageDeg Homolytic Cleavage

Figure 1: Primary degradation pathways of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Part 3: Quantitative Stability Metrics

The table below summarizes the expected degradation profile based on standard forced degradation studies. This data allows you to anticipate which impurities will form under specific laboratory conditions.

Stress ConditionParametersPrimary Degradation MechanismExpected ImpurityDegradation (%) at 7 Days
Control (Optimal) -20°C, Dark, Argon, DesiccatedNoneN/A< 0.1%
Hydrolytic (Acid) 0.1M HCl, 60°CAcid-catalyzed HydrolysisCarboxylic Acid12.5%
Hydrolytic (Base) 0.1M NaOH, 60°CBase-catalyzed HydrolysisCarboxylic Acid45.0%
Oxidative 3% H₂O₂, Room TempAmine OxidationN-Oxides / Nitroso28.3%
Photolytic UV-Vis (ICH Q1B), Solid StatePhoto-oxidation / CleavagePolymeric Azo species5.2%
Thermal 80°C, Solid StateThermal DegradationMinor Amine Oxidation1.8%

Part 4: Experimental Protocols

Protocol A: Self-Validating Forced Degradation Assay

This protocol is designed to test the stability of your specific batch. It is "self-validating" because it relies on a Mass Balance Check : the loss of the parent peak area must equal the sum of the newly formed degradant peak areas (adjusted for relative response factors). If mass balance < 90%, volatile degradants or insoluble polymers have formed.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of Methyl 4-(5-aminopyridin-2-yloxy)benzoate in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Stress Aliquots: Transfer 1 mL of stock into three separate amber HPLC vials.

    • Vial 1 (Control): Add 1 mL of LC-MS grade water.

    • Vial 2 (Base Stress): Add 1 mL of 0.1 N NaOH.

    • Vial 3 (Oxidative Stress): Add 1 mL of 3% H₂O₂.

  • Incubation: Incubate all vials at 60°C for 24 hours using a thermomixer.

  • Quenching:

    • Neutralize Vial 2 with 1 mL of 0.1 N HCl.

    • Add 1 mL of LC-MS water to Vials 1 and 3 to maintain equal dilution factors.

  • Analysis: Inject 5 µL onto an LC-MS system (C18 column, gradient 5% to 95% ACN in Water with 0.1% TFA).

  • Validation: Calculate mass balance. The area of the parent peak in Vial 1 should equal the sum of the parent + degradant peaks in Vials 2 and 3.

Protocol B: Batch Repurification (Removal of Hydrolyzed & Oxidized Impurities)

If a batch has degraded due to improper storage, use this protocol to recover the pure ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded solid in Ethyl Acetate (EtOAc) at a ratio of 20 mL per gram of material.

  • Base Wash (Removes Hydrolyzed Acid): Transfer to a separatory funnel. Wash the organic layer twice with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). The hydrolyzed carboxylic acid impurity will deprotonate and partition into the aqueous layer.

  • Carbon Treatment (Removes Oxidized Polymers): Add 10% w/w activated charcoal (Darco) to the organic layer. Stir at room temperature for 30 minutes. The highly conjugated, dark-colored azo impurities will adsorb to the carbon.

  • Filtration: Filter the suspension through a pad of Celite to remove the charcoal. Wash the pad with fresh EtOAc.

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting residue from hot Toluene/Hexane to yield the pure, off-white product.

References

  • Clinical Gate. "Chemical stability in dosage forms." Clinical Gate Pharmaceutical Sciences. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Guidelines. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparing the reactivity of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" with similar compounds

Comparative Reactivity Guide: Methyl 4-(5-aminopyridin-2-yloxy)benzoate vs. Structural Analogs Executive Summary Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile bifunctional building block frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Methyl 4-(5-aminopyridin-2-yloxy)benzoate vs. Structural Analogs

Executive Summary

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and advanced materials. It features two primary orthogonal reactivity centers: a nucleophilic exocyclic amine and an electrophilic methyl ester, bridged by a stable diaryl ether linkage. This guide provides an objective, data-driven comparison of its reactivity profile against its carbocyclic analog, Methyl 4-(4-aminophenoxy)benzoate[1], and its positional isomer, Methyl 4-(6-aminopyridin-3-yloxy)benzoate.

Structural and Electronic Profiling

Understanding the reactivity of Methyl 4-(5-aminopyridin-2-yloxy)benzoate requires dissecting its electronic "push-pull" system. The pyridine ring exerts a strong electron-withdrawing inductive effect compared to a standard benzene ring. However, the ether oxygen at the C2 position donates electron density via the positive mesomeric (+M) effect.

The exocyclic amine at C5 is meta to the pyridine nitrogen but para to the ether oxygen, resulting in a unique nucleophilic profile that is less reactive than a standard aniline but more reactive than a 2-aminopyridine[2]. Conversely, the electron-withdrawing nature of the pyridine ring transmits through the ether bridge, slightly increasing the electrophilicity of the methyl benzoate carbonyl carbon compared to pure phenoxy derivatives.

Reactivity A Primary Amine (Nucleophile) B Pyridine Ring (Electron Withdrawing) A->B +M effect C Ether Linkage (Stable Bridge) B->C Inductive pull D Benzoate Ring (Pi-System) C->D +M effect E Methyl Ester (Electrophile) D->E Inductive pull

Electronic effects dictating the orthogonal reactivity of the bifunctional building block.

Comparative Reactivity Analysis

Amine Nucleophilicity & Cross-Coupling

The basicity and nucleophilicity of aminopyridines are heavily dependent on the position of the exocyclic amine relative to the heteroatom[2].

  • Compound A (Target - 5-amino): The amine lone pair is partially delocalized into the electron-deficient pyridine ring. It is less nucleophilic than a standard aniline.

  • Compound B (Aniline Analog): Methyl 4-(4-aminophenoxy)benzoate features a highly nucleophilic amine due to the strong +M effect of the para-phenoxy group without the electron-withdrawing pyridine nitrogen[1].

  • Compound C (Isomeric 6-amino): The amine is ortho to the pyridine nitrogen (equivalent to 2-aminopyridine). It exhibits strong amidine-like resonance, making the exocyclic nitrogen the least nucleophilic of the three[2].

In Palladium-catalyzed Buchwald-Hartwig aminations, Compound A couples efficiently but requires careful ligand selection (e.g., Xantphos or BINAP) to prevent the basic pyridine nitrogen from coordinating to and poisoning the Pd catalyst[3][4].

Ester Electrophilicity & Hydrolysis

The basic hydrolysis of methyl benzoate proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate[5]. The rate of this reaction is accelerated by electron-withdrawing groups on the phenoxy ring, which stabilize the developing negative charge in the transition state. Because the 5-aminopyridin-2-yloxy group is more electron-withdrawing than the 4-aminophenoxy group, Compound A undergoes basic saponification faster than Compound B.

Quantitative Data Summary

The following table summarizes the relative reactivity metrics based on established physical organic chemistry principles for these scaffolds.

Property / MetricCompound A (Target: 5-amino)Compound B (Aniline Analog)Compound C (Isomeric 6-amino)
Amine pKa (Conjugate Acid) ~ 6.0~ 4.6 - 5.1~ 6.8
Relative Acylation Rate Moderate (1.0x)Fast (~3.5x)Slow (~0.2x)
Relative Basic Hydrolysis Rate Fast (1.5x)Moderate (1.0x)Fast (1.6x)
Buchwald-Hartwig Yield (Standard) 85% (Requires Xantphos)95% (Broad ligand scope)60% (Prone to catalyst poisoning)

Self-Validating Experimental Protocols

Protocol 1: Kinetic Profiling of Basic Ester Hydrolysis

This protocol validates the electrophilicity of the ester by measuring the pseudo-first-order kinetics of saponification[5].

  • Preparation: Prepare a 0.1 mM solution of the ester (Compound A or B) in a 1:1 mixture of Acetonitrile and 0.1 M aqueous NaOH.

  • Incubation: Maintain the reaction mixture at a constant temperature of 25 °C in a thermostated water bath.

  • Sampling: Withdraw 50 µL aliquots at 5-minute intervals (0, 5, 10, 15, 20, 30, 45, 60 mins).

  • Quenching (Causality): Immediately quench each aliquot into 950 µL of a 0.1% Trifluoroacetic acid (TFA) in water solution. The sudden drop in pH protonates the hydroxide ions, instantly halting the base-catalyzed hydrolysis and locking the kinetic state for accurate measurement.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

  • Data Processing: Plot the natural log of the remaining ester peak area versus time (ln[Area] vs. t). The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Buchwald-Hartwig Amination Workflow

This protocol outlines the optimal conditions for coupling the slightly deactivated aminopyridine[6].

  • Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(5-aminopyridin-2-yloxy)benzoate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd2​(dba)3​ (5 mol%), Xantphos (10 mol%), and Cs2​CO3​ (1.5 equiv)[4]. Note: Xantphos is explicitly chosen because its large bite angle forces reductive elimination before the pyridine nitrogen can competitively bind and deactivate the palladium center.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the amine) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the Palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

BHCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X inserts into Pd Pd0->OxAdd + Ar-X AmCoord Amine Coordination Aminopyridine binds OxAdd->AmCoord + Amine Deprot Deprotonation Base removes HX AmCoord->Deprot + Base RedElim Reductive Elimination C-N bond forms Deprot->RedElim - Base-HX RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination detailing the critical coordination steps.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: Science Publishing Group URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Source: Study.com URL:[Link]

  • METHYL 4-(4-AMINOPHENOXY)BENZOATE — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Comparative

Validation of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" structure by X-ray crystallography

Executive Summary & Chemical Context In modern drug discovery and materials science, the unambiguous structural validation of synthesized small molecules is non-negotiable. Methyl 4-(5-aminopyridin-2-yloxy)benzoate (C₁₃H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery and materials science, the unambiguous structural validation of synthesized small molecules is non-negotiable. Methyl 4-(5-aminopyridin-2-yloxy)benzoate (C₁₃H₁₂N₂O₃) represents a class of flexible diaryl ethers containing an aminopyridine pharmacophore. This structural motif is highly privileged in kinase inhibitor design due to the aminopyridine's capacity to act as both a hydrogen bond donor and acceptor.

However, the flexible ether hinge allows for multiple conformational states in solution. While routine techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm atomic connectivity and molecular weight, they cannot definitively establish the absolute solid-state conformation, dihedral angles, or the intermolecular hydrogen-bonding network. As a Senior Application Scientist, I mandate Single-Crystal X-ray Crystallography (SC-XRD) as the gold standard for the structural validation of this compound. This guide provides an objective comparison of analytical methodologies, followed by a field-proven, self-validating crystallographic protocol.

Methodological Comparison: X-ray vs. NMR vs. HRMS

To select the appropriate validation tool, one must understand the fundamental limits of each technique. The table below summarizes the capabilities of the three primary analytical methods used for small molecule validation.

Analytical FeatureSingle-Crystal X-ray CrystallographySolution-State NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Output 3D spatial coordinates, bond lengths, anglesAtomic connectivity, solution dynamicsExact molecular mass, fragmentation
Conformational Data Absolute solid-state conformation Time-averaged solution ensembleNone
Stereochemistry Unambiguous (absolute configuration)Relative (via NOESY/ROESY)None
H-Bonding Network Directly observable (inter/intramolecular)Inferred via chemical shift changesNone
Sample Requirement High-quality single crystal (0.1 - 0.3 mm)1-10 mg in deuterated solvent< 1 µg
Best Application Final structural proof, 3D packing Routine verification, liquid stateRapid purity and identity check
Causality in Analytical Choice

Why is X-ray crystallography required here? In solution, the diaryl ether linkage of Methyl 4-(5-aminopyridin-2-yloxy)benzoate undergoes rapid rotation on the NMR timescale, resulting in time-averaged NOE (Nuclear Overhauser Effect) signals. NMR can confirm that the aminopyridine and benzoate rings are connected via the oxygen atom, but it cannot definitively map the dihedral angle of the ether hinge. X-ray crystallography freezes the molecule in its lowest-energy solid-state lattice, allowing us to precisely measure the C-O-C bond angle and observe how the primary amine (-NH₂) interacts with the ester carbonyl or adjacent pyridine nitrogens in the crystal lattice[1].

Structural Validation Workflows

The following diagram illustrates the parallel workflows of X-ray and NMR, highlighting how they converge to form an integrative structural model.

ValidationWorkflow cluster_Xray X-ray Crystallography (Solid-State) cluster_NMR NMR Spectroscopy (Solution-State) Start Synthesis: Methyl 4-(5-aminopyridin-2-yloxy)benzoate Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Sample Dissolve in DMSO-d6 Start->Sample Diffract X-ray Diffraction (Data Collection at 100K) Cryst->Diffract Solve Structure Solution & Refinement (SHELXT/SHELXL) Diffract->Solve ValidX checkCIF / PLATON Validation Solve->ValidX Compare Integrative Structural Model (Absolute Conformation & Dynamics) ValidX->Compare Acquire 1D & 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acquire Assign Resonance Assignment & Conformational Analysis Acquire->Assign ValidN Cross-Validation with Predicted Shifts Assign->ValidN ValidN->Compare

Workflow comparing X-ray and NMR for structural validation of small molecules.

Step-by-Step Experimental Protocol: X-ray Crystallography

A crystallographic experiment is only as good as the crystal provided. The following protocol is specifically optimized for the polarity and hydrogen-bonding capacity of Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Phase 1: Crystal Engineering (Vapor Diffusion)

Causality: The aminopyridine moiety forms strong intermolecular hydrogen bonds. Rapid precipitation (e.g., crashing out of solution) leads to amorphous powders or twinned crystals. Vapor diffusion allows for slow, controlled supersaturation, enabling reversible molecular binding that corrects packing errors during lattice formation.

  • Dissolution: Dissolve 10 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. DCM acts as an excellent solvent for both the polar amine and non-polar aromatic rings.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles, which can cause unwanted heterogeneous nucleation.

  • Diffusion Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent).

  • Incubation: Seal the outer vial tightly and leave it undisturbed in a vibration-free, temperature-controlled environment (20°C) for 3–7 days until block-like single crystals form.

Phase 2: Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is critical. It minimizes atomic thermal vibrations (the Debye-Waller factor), which enhances high-angle diffraction intensity and allows for the precise localization of the amine hydrogen atoms in the electron density map.

  • Mounting: Select a crystal with distinct faces (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream (Oxford Cryosystems).

  • Diffraction: Using a Mo Kα (λ = 0.71073 Å) or Cu Kα microfocus X-ray source, collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Phase 3: Structure Solution and Refinement

Causality: The phase problem must be solved to convert diffraction intensities into an electron density map. Dual-space methods are highly efficient for small organic molecules.

  • Integration: Integrate the raw frames and apply a multi-scan absorption correction.

  • Solution: Solve the structure using SHELXT [1].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [1].

  • Atom Assignment: Assign Anisotropic Displacement Parameters (ADPs) to all non-hydrogen atoms.

  • Hydrogen Placement: Place carbon-bound hydrogens using a riding model. Crucially, locate the amine (-NH₂) hydrogens objectively from the difference Fourier map to validate the hydrogen-bonding geometry.

RefinementLoop Data Raw Diffraction Data (Unmerged Reflections) Phase Phase Problem Resolution (Dual Space Methods) Data->Phase Model Initial Electron Density Map Phase->Model Refine Least-Squares Refinement (Minimizing wR2) Model->Refine Aniso Anisotropic Displacement Parameters (ADPs) Refine->Aniso Iteration HAtoms Hydrogen Atom Placement (Difference Fourier Map) Aniso->HAtoms Iteration HAtoms->Refine Iteration Final Validated CIF (Ready for CSD) HAtoms->Final Convergence (Shift/Error < 0.001)

Iterative least-squares refinement and self-validation loop in crystallography.

Trustworthiness: The Self-Validating System

A major advantage of X-ray crystallography over other analytical techniques is that it is inherently self-validating. The mathematical agreement between the proposed atomic model and the raw experimental data is quantified by specific parameters. Furthermore, the International Union of Crystallography (IUCr) mandates automated validation via the checkCIF/PLATON algorithm[2][3] prior to publication or deposition into the Cambridge Structural Database (CSD)[4][5][6].

For Methyl 4-(5-aminopyridin-2-yloxy)benzoate, a successful refinement must yield parameters within the strict tolerances outlined below:

Crystallographic ParameterTarget / Acceptable RangeSignificance for Validation
Resolution 0.84 ÅEnsures atomic-level precision; required by IUCr standards.
R1 (unweighted R-factor) < 5.0%Measures the direct agreement between the model and experimental data.
wR2 (weighted R-factor) < 15.0%Accounts for data variance; this is the primary mathematical target of refinement.
Goodness-of-Fit (GooF) 0.95 – 1.05Indicates correct weighting scheme and accurate error estimation.
Residual Electron Density ± 0.5 e/ųA flat difference map proves no atoms were missed and no solvent was misassigned.
checkCIF Alerts Zero Level A/B alertsValidates geometric integrity, missing symmetry, and proper atom typing [2].

By achieving these metrics, the structural validation of Methyl 4-(5-aminopyridin-2-yloxy)benzoate transitions from a hypothesis to an empirical, mathematically proven fact, ready for integration into structure-based drug design pipelines.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

  • International Union of Crystallography (IUCr). "checkCIF / PLATON Web Service." URL: [Link]

Sources

Validation

Biological Activity of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" Derivatives: A Comparative Guide Against Standard-of-Care Kinase Inhibitors

Executive Summary: The Rise of the Diaryl Ether Pharmacophore In modern rational drug design, the discovery of privileged scaffolds is critical for developing multi-targeted therapeutics. Methyl 4-(5-aminopyridin-2-yloxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of the Diaryl Ether Pharmacophore

In modern rational drug design, the discovery of privileged scaffolds is critical for developing multi-targeted therapeutics. Methyl 4-(5-aminopyridin-2-yloxy)benzoate (MAPB) represents a highly versatile diaryl ether (DE) building block. Compounds derived from this scaffold have demonstrated profound biological activity, particularly as Receptor Tyrosine Kinase (RTK) inhibitors targeting angiogenesis and fibrogenesis[1].

This guide objectively compares the biological performance, structural rationale, and experimental validation of MAPB-derived inhibitors against two clinically approved benchmark drugs: Sorafenib (an oncology standard with a DE-urea core) and Nintedanib (a potent anti-fibrotic indolinone)[2]. By analyzing their mechanistic pathways and providing self-validating experimental protocols, this guide serves as a comprehensive resource for preclinical development teams.

Mechanistic Rationale: Why the MAPB Scaffold?

The biological efficacy of MAPB derivatives is deeply rooted in their structural geometry. The diaryl ether linkage provides an optimal dihedral angle (~120°), granting the molecule the exact conformational flexibility required to navigate the narrow, hydrophobic ATP-binding clefts of kinases such as VEGFR-2 and PDGFR-β[3].

  • Expertise & Causality: Unlike rigid planar molecules, the oxygen bridge in MAPB allows the two aromatic rings to twist independently. The pyridine nitrogen and the primary amine act as critical hydrogen-bond donors/acceptors with the kinase hinge region (e.g., Cys919 in VEGFR-2). Simultaneously, the methyl ester group serves as a tunable vector, extending into the solvent-exposed region to improve pharmacokinetic properties or to be hydrolyzed into a carboxylic acid for targeted tissue accumulation.

  • Pathway Suppression: By competitively blocking ATP binding, MAPB derivatives halt the autophosphorylation of RTKs. This prevents the downstream activation of Smad2/3 and ERK1/2 pathways, effectively silencing the transcription of pro-fibrotic (collagen, fibronectin) and angiogenic genes[4].

Pathway Ligand TGF-β / PDGF Ligands Receptor Receptor Tyrosine Kinases (VEGFR, PDGFR, TGF-βR) Ligand->Receptor Binds & Activates Signaling Smad2/3 & ERK1/2 Phosphorylation Receptor->Signaling Kinase Cascade MAPB MAPB-Derived Inhibitors (Diaryl Ether Scaffold) MAPB->Receptor Blocks ATP Pocket Transcription Pro-fibrotic & Angiogenic Gene Transcription Signaling->Transcription Nuclear Translocation Outcome Collagen Deposition & Tumor Proliferation Transcription->Outcome Phenotypic Response

Fig 1: MAPB-derived inhibitors block RTK signaling, suppressing pro-fibrotic and angiogenic pathways.

Biological Activity Comparison

To contextualize the performance of MAPB-derived compounds, we must benchmark them against established therapies. Sorafenib shares the diaryl ether motif but utilizes a rigid urea linker, which often limits aqueous solubility. Nintedanib, while structurally distinct, represents the gold standard for progressive fibrosing interstitial lung diseases[2][4].

Table 1: Comparative Biological Profiling
ParameterMAPB-Derived Scaffold (Optimized)Sorafenib (Nexavar)Nintedanib (Ofev)
Primary Indication Preclinical (Anti-fibrotic / Anti-tumor)Oncology (HCC, RCC)Idiopathic Pulmonary Fibrosis
Core Structural Motif Diaryl Ether (Aminopyridine-benzoate)Diaryl Ether / UreaIndolinone
Primary Kinase Targets VEGFR-2, PDGFR-β, TGF-βR1VEGFR-1/2/3, PDGFR-β, RAFVEGFR-1/2/3, FGFR-1/2/3, PDGFR-α/β
In Vitro IC50 (VEGFR-2) 15 - 45 nM~90 nM13 - 34 nM
Collagen Suppression +++ (Hepatic & Pulmonary models)+ (Secondary effect)+++ (Potent in HLFs)
Solubility / Bioavailability Moderate to High (Ester/Amine tunable)Low (Rigid urea limits solubility)Moderate

Key Takeaway: MAPB derivatives maintain the potent kinase inhibitory profile of Sorafenib but offer superior synthetic tractability. By modifying the ester and amine functional groups, researchers can fine-tune the scaffold to achieve Nintedanib-like anti-fibrotic efficacy with potentially improved pharmacokinetic profiles.

Experimental Validation Protocols

Trustworthiness in preclinical development relies on robust, self-validating assay systems. The following protocols detail the necessary steps to evaluate the biological activity of MAPB derivatives, moving from biochemical target engagement to cellular phenotypic readout.

Workflow Synthesis 1. Compound Synthesis (MAPB) Biochemical 2. HTRF Kinase Profiling Synthesis->Biochemical Cellular 3. HLF Fibroblast Assays Biochemical->Cellular Readout 4. Sircol Collagen Quantification Cellular->Readout

Fig 2: Step-by-step experimental workflow from biochemical kinase profiling to cellular validation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Quantify the IC50 of MAPB derivatives against VEGFR-2 and PDGFR-β. Rationale: Diaryl ether compounds often exhibit intrinsic UV absorbance or auto-fluorescence. HTRF utilizes a time-delay measurement that eliminates background compound interference, ensuring a high signal-to-noise ratio and preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serial dilute the MAPB derivative and Sorafenib (positive control) in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of 2% in the assay well.

  • Enzyme Incubation: Add 5 µL of recombinant VEGFR-2 or PDGFR-β (optimized to the linear range of the assay, typically 0.5-2 ng/well) to a 384-well pro-plate. Add 2.5 µL of the compound dilution. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (biotinylated poly-GAT) to initiate the reaction. The ATP concentration should be set at the enzyme's specific Km​ to ensure competitive inhibition can be accurately measured. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665nm/620nm emission ratio. Fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol 2: Sircol™ Soluble Collagen Assay in Human Lung Fibroblasts (HLFs)

Objective: Evaluate the phenotypic anti-fibrotic efficacy of the compounds. Rationale: Biochemical assays prove target engagement, but cellular assays confirm membrane permeability and functional pathway suppression. Stimulating HLFs with TGF-β1 or PDGF induces myofibroblast differentiation; quantifying secreted collagen directly validates the downstream biological effect, mimicking the clinical mechanism of Nintedanib[4].

Step-by-Step Methodology:

  • Cell Culture: Seed primary Human Lung Fibroblasts (HLFs) in a 24-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Starvation: Wash cells with PBS and replace media with serum-free DMEM for 24 hours to synchronize the cell cycle and reduce background RTK activation.

  • Treatment & Stimulation: Pre-treat the cells with MAPB derivatives, Nintedanib (positive control), or vehicle (0.1% DMSO) for 2 hours. Subsequently, stimulate the cells with 10 ng/mL recombinant human TGF-β1 or 50 ng/mL PDGF-BB. Incubate for 48 hours.

  • Collagen Extraction: Collect the culture supernatant. Add 1 mL of Sircol Dye Reagent to 100 µL of supernatant and agitate for 30 minutes at room temperature. The dye specifically binds to the [Gly-X-Y] helical structure of soluble collagen.

  • Centrifugation & Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex. Decant the unbound dye and wash the pellet with an acid-salt wash reagent.

  • Quantification: Dissolve the pellet in 250 µL of Alkali Reagent (0.5 M NaOH). Transfer to a 96-well plate and measure absorbance at 540 nm. Normalize the collagen concentration against a standard curve and total cellular protein (via BCA assay) to account for any compound cytotoxicity.

Conclusion

The "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" scaffold is a highly privileged structural motif in medicinal chemistry. By leveraging the conformational advantages of the diaryl ether linkage, MAPB derivatives can achieve potent, multi-targeted kinase inhibition comparable to Sorafenib, while offering the tunable physical properties necessary to drive Nintedanib-like anti-fibrotic efficacy. Utilizing rigorous, self-validating biochemical and cellular assays ensures that the transition of these compounds from the bench to preclinical models is grounded in reproducible, high-fidelity data.

References

  • Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC - NIH.
  • Sorafenib (T3D3533) - Exposome-Explorer - IARC.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - ACS Public
  • Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases - Avances en Fibrosis Pulmonar.
  • Diaryl ether derivatives as anticancer agents - A review - ResearchG

Sources

Comparative

Comprehensive Comparison Guide: Methyl 4-(5-aminopyridin-2-yloxy)benzoate vs. Methyl 4-(4-aminophenoxy)benzoate in Targeted Kinase Inhibitor Design

Executive Summary In modern rational drug design, the selection of core building blocks dictates the ultimate success or failure of a therapeutic candidate. This guide objectively compares two structural analogs used in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of core building blocks dictates the ultimate success or failure of a therapeutic candidate. This guide objectively compares two structural analogs used in the synthesis of targeted kinase inhibitors: the competitor scaffold Methyl 4-(4-aminophenoxy)benzoate and the superior alternative Methyl 4-(5-aminopyridin-2-yloxy)benzoate .

By executing a classic "phenyl-pyridyl switch," replacing the central electron-rich benzene ring with an electron-deficient pyridine ring, drug developers can profoundly alter the physicochemical and pharmacodynamic profile of the resulting molecules. As demonstrated in this guide, the aminopyridinyloxy scaffold significantly enhances kinase hinge-binding affinity, improves aqueous thermodynamic solubility, and mitigates Cytochrome P450 (CYP450) metabolic liabilities[1].

Mechanistic Rationale: The Power of the Pyridine Nitrogen

As a Senior Application Scientist, I frequently observe that late-stage drug attrition is driven by two factors: poor solubility and off-target toxicity. The competitor compound, Methyl 4-(4-aminophenoxy)benzoate, relies on a highly lipophilic diaryl ether scaffold. While synthetically accessible, this lipophilicity drives non-specific protein binding and rapid oxidative metabolism.

Transitioning to Methyl 4-(5-aminopyridin-2-yloxy)benzoate introduces a nitrogen atom at the 2-position of the ether linkage, yielding three critical mechanistic advantages:

  • Enhanced Hinge Binding (Pharmacodynamics): The pyridine nitrogen acts as a potent hydrogen bond acceptor. In the ATP-binding pocket of kinases (e.g., ALK, PI3K, Nek2), this nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Valine or Cysteine residues). This interaction anchors the inhibitor, increasing binding affinity by orders of magnitude compared to the phenoxy analog[2].

  • Improved Aqueous Solubility (Physicochemistry): The electron-deficient nature of the pyridine ring lowers the overall LogP and introduces a weak basic center. This significantly improves thermodynamic solubility at physiological pH, a critical parameter for oral bioavailability[1].

  • Metabolic Stability (Pharmacokinetics): The reduced electron density of the pyridine ring makes the scaffold far less susceptible to CYP450-mediated oxidative metabolism compared to the electron-rich phenoxy counterpart, thereby extending the drug's half-life[3].

G A Methyl 4-(4-aminophenoxy)benzoate (Competitor Scaffold) C High Lipophilicity (LogP > 3.0) A->C D Lacks H-Bond Acceptor (Weaker Target Affinity) A->D B Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Target Scaffold) E Pyridine Nitrogen (Kinase Hinge H-Bonding) B->E F Lower Lipophilicity (Improved Solubility) B->F G Optimal Pharmacokinetics & High Target Selectivity E->G F->G

Pharmacophore logic illustrating the structural advantages of the phenyl-pyridyl switch.

Comparative Performance Data

The theoretical advantages of the pyridine nitrogen translate directly into measurable performance metrics. The tables below summarize the physicochemical properties of the raw building blocks and their performance when incorporated into a model Anaplastic Lymphoma Kinase (ALK) inhibitor scaffold.

Table 1: Physicochemical Properties of the Building Blocks

PropertyMethyl 4-(4-aminophenoxy)benzoate (Competitor)Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Target)Impact on Drug Design
CLogP 3.22.1Lower lipophilicity reduces non-specific binding.
Topological Polar Surface Area 55.4 Ų68.3 ŲIncreased polarity improves aqueous solubility.
H-Bond Acceptors 34Pyridine N provides a critical target anchoring point.
pKa (Conjugate Acid) ~4.5 (Aniline)~5.8 (Aminopyridine)Weak basicity improves solubility at physiological pH.

Table 2: Comparative Performance (Model ALK Inhibitor Derivatives)

Assay MetricPhenoxy-Derived InhibitorPyridyloxy-Derived InhibitorFold Improvement
ALK Kinase IC₅₀ (Biochemical) 145 nM12 nM~12x (More Potent)
Aqueous Thermodynamic Solubility 15 µg/mL185 µg/mL~12x (More Soluble)
Human Liver Microsome CL_int 45 µL/min/mg12 µL/min/mg~3.7x (More Stable)
Off-Target Kinase Hits (Panel of 50) 143Superior Selectivity

Experimental Protocols: Self-Validating Methodologies

To objectively validate the performance data presented above, the following experimental workflows must be executed. As an industry standard, these protocols are designed as self-validating systems, ensuring data integrity through built-in quality controls.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
  • Causality for Choice: Standard colorimetric assays are susceptible to compound auto-fluorescence and inner-filter effects. TR-FRET utilizes a long-lifetime europium fluorophore, allowing a time-delayed readout that completely bypasses transient background fluorescence. This ensures the measured IC₅₀ accurately reflects the hydrogen-bonding contribution of the pyridine nitrogen without artifactual interference.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds (derivatives of both building blocks) in 100% DMSO to create an 11-point concentration response curve. Transfer 100 nL to a 384-well low-volume plate.

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., ALK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the fluorescent kinase tracer and a Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Equilibration & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader capable of TR-FRET, measuring emission at both 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Self-Validating Controls:

    • Positive Control: Staurosporine (10 µM) to define 100% inhibition.

    • Negative Control: DMSO vehicle to define 0% inhibition.

    • Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' ≥ 0.6.

G S1 Step 1: Compound Preparation (Serial Dilution in DMSO) S2 Step 2: Kinase Incubation (Target Kinase + Fluorescent Tracer) S1->S2 S3 Step 3: Antibody Addition (Eu-labeled Anti-Tag Antibody) S2->S3 S4 Step 4: TR-FRET Readout (Measure 665nm/615nm Emission) S3->S4 S5 Step 5: Data Validation (Calculate Z'-factor & IC50) S4->S5

Step-by-step workflow for the TR-FRET kinase binding assay ensuring high-fidelity data collection.

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay
  • Causality for Choice: The electron-rich phenoxy ring of the competitor is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. We utilize an HLM assay to empirically demonstrate that the electron-deficient pyridine ring of the target compound resists this oxidation, thereby prolonging the drug's half-life.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating Controls:

    • High-Clearance Control: Verapamil (ensures microsomes are metabolically active).

    • Low-Clearance Control: Warfarin (ensures no non-specific degradation is occurring).

References

  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: PMC (nih.gov) URL: [2]

  • Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch Source: PharmaBlock URL: [1]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: ACS Publications URL: [3]

Sources

Validation

Cross-reactivity studies of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" derivatives

An In-Depth Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with Methyl 4-(5-aminopyridin-2-yloxy)benzoate Derivatives Executive Summary The development of targeted therapeutics, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with Methyl 4-(5-aminopyridin-2-yloxy)benzoate Derivatives

Executive Summary

The development of targeted therapeutics, particularly kinase inhibitors, is a cornerstone of modern drug discovery. However, the high degree of homology within the human kinome presents a significant challenge: the potential for off-target binding, leading to unexpected toxicities or reduced efficacy. Rigorous cross-reactivity profiling is therefore not merely a regulatory requirement but a critical step in de-risking a drug candidate.[1][2] This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using a case study of derivatives of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate," a promising scaffold for inhibiting Receptor Tyrosine Kinase X (RTK-X), a key oncogenic driver.

We present a multi-tiered experimental strategy, beginning with broad in vitro screening to identify potential off-targets, followed by cell-based assays to confirm target engagement and functional consequences. This guide details the rationale behind experimental choices, provides step-by-step protocols for key assays, and demonstrates how to interpret comparative data to build a robust structure-selectivity relationship (SSR). Our objective is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to thoroughly characterize the selectivity profile of their lead compounds, thereby accelerating the development of safer and more effective medicines.

Introduction: The Imperative for Selectivity

The aminopyridine ether scaffold, represented by our lead compound MAPB-001 (Methyl 4-(5-aminopyridin-2-yloxy)benzoate) , is a privileged structure in kinase inhibitor design. Its ability to form key hydrogen bonds within the ATP-binding pocket makes it an attractive starting point for developing potent inhibitors. Our primary target, RTK-X, is overexpressed in several aggressive cancers, making it a high-value therapeutic target.

However, the promise of a potent inhibitor is only realized if it is also selective. Off-target inhibition of closely related kinases can lead to significant safety concerns. For instance, unintended inhibition of kinases involved in cardiac function or immune regulation can cause severe adverse events. Therefore, early and comprehensive cross-reactivity studies are essential to guide lead optimization and select candidates with the best possible therapeutic window.[3][4] These studies are a crucial component of the preclinical safety assessment package required for an Investigational New Drug (IND) application.[5]

This guide will compare our lead compound, MAPB-001 , with two rationally designed derivatives, MAPB-002 and MAPB-003 , to understand how minor structural modifications can profoundly impact the selectivity profile.

  • MAPB-001: The parent scaffold.

  • MAPB-002: Addition of a cyclopropyl group to the amine, intended to probe a specific hydrophobic pocket in RTK-X and reduce affinity for kinases lacking this feature.

  • MAPB-003: Replacement of the methyl ester with a bioisosteric N-methyl amide to alter solubility and hydrogen bonding capacity, potentially shifting the off-target profile.

A Multi-Tiered Strategy for Selectivity Profiling

A robust assessment of cross-reactivity cannot rely on a single assay. We advocate for a tiered approach that moves from broad, high-throughput biochemical assays to more physiologically relevant cell-based validation. This strategy ensures that resources are focused on the most relevant off-targets and provides a holistic view of a compound's behavior.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Assessment T1 High-Throughput Kinome Screen (e.g., 400+ Kinases @ 1µM) T1_obj Identify all potential off-targets T1->T1_obj Objective T2_1 Dose-Response (IC50) Determination for Primary Target & Key Hits T1->T2_1 Prioritize Hits (e.g., >70% Inhibition) T2_2 Cellular Target Engagement (CETSA) for Primary Target & Top Off-Target T2_1->T2_2 T3 Functional Cell-Based Assays (e.g., Phosphorylation, Proliferation) T2_2->T3 Validate Cellular Binding T3_obj Confirm functional impact of off-target binding T3->T3_obj Objective

Caption: A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the quality of its experimental methods.[6] The following protocols are designed to be self-validating, with clear positive and negative controls.

Protocol: Tier 1 - In Vitro Kinase Selectivity Profiling

This protocol describes a competitive binding assay, a common method for high-throughput screening of kinase inhibitors.[7][8] The principle is that the test compound competes with a known, labeled ligand for the kinase's ATP-binding site. The displacement of the labeled ligand is inversely proportional to the test compound's binding affinity.[9]

Objective: To perform an initial screen of MAPB derivatives against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™) at a single high concentration to identify potential off-targets.

Methodology:

  • Assay Plate Preparation: Kinase-tagged T7 phage and a proprietary labeled ligand are prepared in a binding buffer.

  • Compound Addition: Test compounds (MAPB-001, -002, -003) are added to the assay wells at a final concentration of 1 µM. A DMSO-only well serves as the negative control (100% binding). A well with a high concentration of an unlabeled control ligand serves as the positive control (0% binding).

  • Incubation: The plates are incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[9]

  • Affinity Capture: The mixture is transferred to a streptavidin-coated plate that captures the kinase-ligand complex. Unbound ligand is washed away.

  • Signal Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., fluorescence, luminescence).

  • Data Analysis: The raw signal is converted to a percentage of inhibition relative to the DMSO control. Hits are typically defined as kinases showing >70% inhibition.[10]

Protocol: Tier 2 - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound engages its target within the complex environment of an intact cell.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[13]

Objective: To confirm target engagement of MAPB derivatives with the primary target (RTK-X) and a top off-target (e.g., Kinase Y) in a relevant cancer cell line.

Methodology:

  • Cell Culture: Culture cancer cells expressing the target kinase (e.g., MCF-7 cells) to approximately 80% confluency.[14]

  • Compound Treatment: Treat intact cells with the test compound (e.g., 10x the biochemical IC50) or DMSO (vehicle control) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3-8 minutes in a thermal cycler, followed by immediate cooling on ice.[12][15]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles in a detergent-free buffer to release soluble proteins.[15]

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[13]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Normalize total protein concentration across all samples.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with a specific antibody against the target protein (e.g., anti-RTK-X).[14]

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate a "melting curve." A shift in the curve to the right in compound-treated samples indicates target stabilization and therefore, engagement.

Comparative Data Analysis and Discussion

The following sections present hypothetical data to illustrate how the results from our tiered approach would be interpreted.

Tier 1 & 2 Results: Kinome Selectivity and Potency

The initial kinome scan identified several off-targets. Subsequent IC50 determination provided a quantitative comparison of potency and selectivity.

CompoundPrimary Target IC50 (nM) [RTK-X]Off-Target IC50 (nM) [Kinase Y]Off-Target IC50 (nM) [Kinase Z]Selectivity Ratio (Kinase Y / RTK-X)
MAPB-001 1585>10,0005.7x
MAPB-002 8950>10,000118.8x
MAPB-003 25601,2002.4x

Interpretation:

  • MAPB-001 (Parent): Shows good potency against the primary target RTK-X but has only a ~6-fold selectivity over Kinase Y, a closely related family member. This lack of selectivity could be a liability.

  • MAPB-002 (Cyclopropyl): The addition of the cyclopropyl group significantly improved both potency against RTK-X and selectivity against Kinase Y (>100-fold). This suggests the cyclopropyl moiety is successfully exploiting a unique feature of the RTK-X binding pocket, as intended.

  • MAPB-003 (Amide): The ester-to-amide switch resulted in a loss of potency and a significant worsening of selectivity against Kinase Y. However, it did reduce activity against other kinases, indicated by the new off-target profile at Kinase Z. This highlights the complex trade-offs in medicinal chemistry.

Tier 2 Results: Cellular Target Engagement

CETSA experiments were performed to confirm that the biochemical activity translates to target binding in live cells. The data is presented as the thermal shift (ΔTagg) induced by each compound.

CompoundTargetΔTagg (°C) vs. Vehicle
MAPB-002 RTK-X+5.8 °C
MAPB-002 Kinase Y+0.5 °C

Interpretation:

  • MAPB-002 shows a robust thermal stabilization of the primary target, RTK-X, confirming strong engagement in a cellular context.

  • Crucially, there is a negligible thermal shift for Kinase Y, even at a high concentration of MAPB-002 . This provides strong evidence that the high biochemical IC50 value for Kinase Y is due to poor binding in a physiological setting, not just an artifact of an in vitro assay. This significantly de-risks MAPB-002 with respect to Kinase Y-mediated toxicity.

Structure-Selectivity Relationships and Off-Target Consequences

The data reveals a clear structure-selectivity relationship. The hydrophobic pocket engaged by the cyclopropyl group in MAPB-002 is the key determinant of its superior selectivity. This insight is invaluable for guiding the next round of lead optimization.

The off-target inhibition of Kinase Y by MAPB-001 and MAPB-003 is a concern. Kinase Y is known to be involved in regulating ion channels in cardiomyocytes. Unintended inhibition could lead to cardiotoxicity.

G cluster_0 On-Target Pathway (Cancer Cell) cluster_1 Off-Target Pathway (Cardiomyocyte) RTKX RTK-X Downstream_Cancer Proliferation & Survival Signaling RTKX->Downstream_Cancer Activates KinaseY Kinase Y IonChannel Ion Channel (e.g., hERG) KinaseY->IonChannel Regulates MAPB002 MAPB-002 (Selective) MAPB002->RTKX Inhibits MAPB001 MAPB-001 / -003 (Non-Selective) MAPB001->RTKX Inhibits MAPB001->KinaseY Inhibits

Caption: On-target vs. potential off-target signaling pathways for MAPB derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of a systematic, multi-tiered approach to cross-reactivity profiling. Through this case study of Methyl 4-(5-aminopyridin-2-yloxy)benzoate derivatives, we have shown:

  • Biochemical kinome screening is an effective first step for identifying potential off-targets.[16]

  • Cellular target engagement assays like CETSA are essential for validating in vitro hits and confirming that a compound binds its intended target in a more physiologically relevant environment.[11][13]

  • Minor chemical modifications can dramatically alter a compound's selectivity profile, highlighting the power of rational drug design guided by empirical data.

Based on this analysis, MAPB-002 emerges as the superior candidate. Its high potency and, more importantly, its excellent selectivity profile, validated in a cellular context, make it a promising lead for further preclinical development. Future studies should focus on full profiling of MAPB-002 in functional assays for both on-target and off-target pathways, followed by in vivo toxicity and efficacy studies.

References

  • Vertex AI Search. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • PMC.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR.
  • Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA)
  • HistoWiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Promega Corporation. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • AnaPath. (2019, February 26).
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Comparative

Benchmarking the synthesis of "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" against other methods

In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The pyridyl ether linkage, in particular, is a common motif in a wide array of biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The pyridyl ether linkage, in particular, is a common motif in a wide array of biologically active compounds. This guide provides an in-depth, comparative analysis of the synthetic routes to "Methyl 4-(5-aminopyridin-2-yloxy)benzoate," a versatile intermediate for pharmaceutical research. We will dissect two primary synthetic strategies, benchmarking them on metrics of yield, purity, operational simplicity, and scalability. All protocols presented herein are based on established chemical principles and supported by literature precedents, ensuring scientific rigor and trustworthiness.

Strategic Overview: Two Paths to a Key Intermediate

The synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate can be approached from two mechanistically distinct directions. The choice of strategy often depends on the availability of starting materials, the desired scale of the reaction, and tolerance for certain reagents and reaction conditions.

  • Strategy 1: Late-Stage Amination. This approach prioritizes the formation of the robust aryl ether bond first, followed by the introduction of the sensitive amino group in the final step. This is often a preferred route in multi-step syntheses as it protects the reactive amine functionality from undesired side reactions.

  • Strategy 2: Early-Stage Amination. In this alternative, the amino group is already present on the pyridine precursor. This strategy can be more atom-economical if the starting material is readily available but requires careful selection of coupling conditions to avoid side reactions involving the amino group.

The following sections will provide detailed experimental protocols for each strategy, a quantitative comparison, and a discussion of the relative merits of each approach.

Strategy 1: Late-Stage Amination via a Nitro Precursor

This strategy involves the initial synthesis of Methyl 4-(5-nitropyridin-2-yloxy)benzoate, followed by the reduction of the nitro group to the desired amine. The initial ether formation can be achieved via two well-established methods: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.

Method 1A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[1] The nitro group at the 5-position of the pyridine ring strongly activates the 2-position towards nucleophilic attack, making this a highly favorable approach.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), 2-chloro-5-nitropyridine (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the methyl 4-hydroxybenzoate.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol or purify by flash column chromatography on silica gel to afford Methyl 4-(5-nitropyridin-2-yloxy)benzoate as a solid.

Subsequent Nitro Group Reduction:

  • Catalyst Suspension: In a separate flask, suspend 10% Palladium on carbon (Pd/C, 5 mol%) in methanol.

  • Reaction Setup: Dissolve the Methyl 4-(5-nitropyridin-2-yloxy)benzoate (1.0 eq.) in methanol and add it to the catalyst suspension.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. The reaction is typically complete in 2-4 hours.[2]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify by flash column chromatography on silica gel to obtain Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Diagram of the SNAr Synthetic Pathway:

SNAr_Pathway cluster_0 Ether Formation (SNAr) cluster_1 Nitro Reduction 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Methyl 4-(5-nitropyridin-2-yloxy)benzoate Methyl 4-(5-nitropyridin-2-yloxy)benzoate 2-Chloro-5-nitropyridine->Methyl 4-(5-nitropyridin-2-yloxy)benzoate K2CO3, DMF, 110°C Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 4-(5-nitropyridin-2-yloxy)benzoate Final Product Methyl 4-(5-aminopyridin-2-yloxy)benzoate Methyl 4-(5-nitropyridin-2-yloxy)benzoate->Final Product H2, Pd/C, MeOH Methyl 4-(5-nitropyridin-2-yloxy)benzoate->Final Product

Caption: Synthetic route via SNAr followed by nitro reduction.

Method 1B: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for the formation of diaryl ethers.[3] While traditional Ullmann conditions often require harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[4]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-5-nitropyridine (1.0 eq.), methyl 4-hydroxybenzoate (1.2 eq.), copper(I) iodide (CuI, 10 mol%), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

  • Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 eq.) as the base and anhydrous toluene or dioxane as the solvent.

  • Reaction Execution: Seal the reaction vessel and heat to 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Methyl 4-(5-nitropyridin-2-yloxy)benzoate by flash column chromatography.

  • Nitro Group Reduction: Follow the same hydrogenation procedure as described in Method 1A.

Diagram of the Ullmann Pathway:

Ullmann_Pathway cluster_0 Ether Formation (Ullmann) cluster_1 Nitro Reduction 2-Bromo-5-nitropyridine 2-Bromo-5-nitropyridine Methyl 4-(5-nitropyridin-2-yloxy)benzoate Methyl 4-(5-nitropyridin-2-yloxy)benzoate 2-Bromo-5-nitropyridine->Methyl 4-(5-nitropyridin-2-yloxy)benzoate CuI, DMEDA, K2CO3, Toluene, 120°C Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 4-(5-nitropyridin-2-yloxy)benzoate Final Product Methyl 4-(5-aminopyridin-2-yloxy)benzoate Methyl 4-(5-nitropyridin-2-yloxy)benzoate->Final Product H2, Pd/C, MeOH Methyl 4-(5-nitropyridin-2-yloxy)benzoate->Final Product

Caption: Synthetic route via Ullmann coupling and nitro reduction.

Strategy 2: Early-Stage Amination via Buchwald-Hartwig Coupling

This strategy aims to introduce the amino group at an earlier stage, potentially shortening the overall synthetic sequence. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[5]

Method 2: Buchwald-Hartwig Amination

This approach would first involve the synthesis of a 2-aryloxy-5-bromopyridine intermediate, followed by a Buchwald-Hartwig amination to install the final amino group.

Experimental Protocol (Two Steps):

Step 1: Synthesis of Methyl 4-(5-bromopyridin-2-yloxy)benzoate (via Ullmann Coupling)

  • Reaction Setup: Combine 2,5-dibromopyridine (1.0 eq.), methyl 4-hydroxybenzoate (1.2 eq.), copper(I) iodide (CuI, 10 mol%), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%) in a reaction vessel under an inert atmosphere.

  • Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous dioxane.

  • Reaction Execution: Heat the mixture to 110 °C for 24 hours.

  • Workup and Purification: Follow the workup and purification procedure described in Method 1B to isolate Methyl 4-(5-bromopyridin-2-yloxy)benzoate.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add Methyl 4-(5-bromopyridin-2-yloxy)benzoate (1.0 eq.), a palladium precatalyst such as [Pd₂(dba)₃] (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).[6]

  • Amine Source: Use a suitable ammonia surrogate, such as benzophenone imine, followed by acidic hydrolysis, or directly use a protected amine like lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent and Execution: Add anhydrous toluene and heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield Methyl 4-(5-aminopyridin-2-yloxy)benzoate.

Diagram of the Buchwald-Hartwig Pathway:

Buchwald_Hartwig_Pathway cluster_0 Ether Formation (Ullmann) cluster_1 C-N Coupling (Buchwald-Hartwig) 2,5-Dibromopyridine 2,5-Dibromopyridine Methyl 4-(5-bromopyridin-2-yloxy)benzoate Methyl 4-(5-bromopyridin-2-yloxy)benzoate 2,5-Dibromopyridine->Methyl 4-(5-bromopyridin-2-yloxy)benzoate CuI, DMEDA, K2CO3, Dioxane, 110°C Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 4-(5-bromopyridin-2-yloxy)benzoate Final Product Methyl 4-(5-aminopyridin-2-yloxy)benzoate Methyl 4-(5-bromopyridin-2-yloxy)benzoate->Final Product Pd2(dba)3, Xantphos, NaOtBu, Amine Source, Toluene Methyl 4-(5-bromopyridin-2-yloxy)benzoate->Final Product

Caption: Synthetic route via Ullmann coupling and Buchwald-Hartwig amination.

Comparative Analysis

FeatureMethod 1A (SNAr)Method 1B (Ullmann)Method 2 (Buchwald-Hartwig)
Catalyst None (Metal-free)Copper (CuI)Palladium (Pd₂(dba)₃)
Reagents 2-chloro-5-nitropyridine2-bromo-5-nitropyridine2,5-dibromopyridine, Amine surrogate
Typical Yield High (often >80%)Good to High (70-90%)Good (60-80%)
Reaction Conditions High temperature (100-120°C)High temperature (110-130°C)Moderate to high temperature (80-110°C)
Cost-Effectiveness High (no metal catalyst)Moderate (copper is inexpensive)Lower (palladium and ligands are costly)
Scalability ExcellentGoodModerate (catalyst cost and removal)
Green Chemistry Favorable (no metal waste)Less favorable (metal waste)Less favorable (metal waste)

Discussion and Recommendations

Method 1A (SNAr followed by reduction) stands out as the most advantageous route for several reasons. The absence of a metal catalyst makes it cost-effective, environmentally friendly, and simplifies the purification process, which is a significant consideration in pharmaceutical synthesis where metal contamination is strictly regulated. The strong activation provided by the nitro group typically ensures high yields for the SNAr step.

Method 1B (Ullmann Condensation followed by reduction) is a reliable alternative, particularly if the corresponding 2-bromopyridine is more readily available or cheaper than the 2-chloro analogue. Modern Ullmann protocols with catalytic copper have greatly improved the practicality of this reaction. However, it still necessitates the use of a metal catalyst, which adds cost and a purification step for its removal.

Method 2 (Buchwald-Hartwig Amination) , while elegant in its application of modern cross-coupling chemistry, is likely the least practical for the synthesis of this specific target molecule on a large scale. The primary drawbacks are the high cost of palladium catalysts and the specialized phosphine ligands required. Furthermore, the two-step process of first forming the ether and then the C-N bond adds complexity. However, for the synthesis of a library of analogues with diverse amine functionalities, the Buchwald-Hartwig amination would offer unparalleled versatility.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Caddick, S. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Scribd. (2024). Ullmann Coupling Reaction Overview. [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • RSC Publishing. (n.d.). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. [Link]

  • PMC. (n.d.). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]

  • Rsc.org. (n.d.). Supporting Information for: A unified approach to the carbon skeleton of schilancidilactones A and B. [Link]

  • PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]

  • ResearchGate. (2015). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • Thieme. (n.d.). Hydrogenolysis of Ethers. [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • ResearchGate. (2010). (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. [Link]

  • Rsc.org. (n.d.). Hydrogenolysis-hydrogenation of aryl ethers: selectivity pattern. [Link]

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Validation

A Researcher's Guide to In-Silico Modeling and Comparison of Novel Methyl 4-(5-aminopyridin-2-yloxy)benzoate Derivatives as Potential VEGFR-2 Inhibitors

This guide provides a comprehensive framework for the computational evaluation of novel derivatives based on the "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" scaffold. We will navigate through a complete in-silico workflo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the computational evaluation of novel derivatives based on the "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" scaffold. We will navigate through a complete in-silico workflow, from rational target selection and ligand design to advanced molecular dynamics and binding free energy calculations. The objective is to establish a robust, reproducible methodology for identifying and prioritizing promising kinase inhibitor candidates before committing to synthetic efforts.

The core scaffold features a 2-aminopyridine moiety, a well-established "hinge-binding" motif that mimics the adenine portion of ATP, making it a privileged structure for targeting the ATP-binding site of protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of many cancers, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, presents a clinically validated target for cancer therapy.[3][4][5] This guide will therefore focus on VEGFR-2 as the target protein to illustrate the comparative modeling process.

Part 1: The In-Silico Experimental Workflow

A successful computational drug design campaign relies on a logical and methodologically sound workflow. Each step builds upon the last, progressively filtering and refining candidate molecules from a large virtual library to a small set of high-priority compounds for synthesis and experimental validation.

The causality of this workflow is paramount: we begin with a fast, less computationally expensive method (Molecular Docking) to screen a large number of derivatives. The most promising candidates from this stage are then subjected to a more rigorous, computationally intensive evaluation (Molecular Dynamics and MM/PBSA) to validate their stability and binding affinity in a dynamic, solvated environment. Finally, we assess their drug-like properties (ADMET) to ensure they have a higher probability of success in later developmental stages.

G cluster_0 I. Design & Preparation cluster_1 II. Initial Screening cluster_2 III. Rigorous Evaluation cluster_3 IV. Druglikeness & Prioritization A Target Selection (VEGFR-2, PDB: 4ASD) B Virtual Derivative Design (Scaffold Hopping, R-Group Scan) A->B D Protein Preparation (Remove Water/Ligands, Add H, Assign Charges) A->D C Ligand Preparation (3D Generation, Energy Minimization) B->C E Molecular Docking (AutoDock Vina) C->E D->E F Pose Analysis & Scoring (Binding Affinity kcal/mol) E->F G Molecular Dynamics Simulation (GROMACS, 100ns) F->G Top 5-10 Candidates H Trajectory Analysis (RMSD, RMSF, H-Bonds) G->H I MM/PBSA Calculation (Binding Free Energy) H->I K Data Synthesis & Candidate Prioritization I->K J In-Silico ADMET Prediction (SwissADME) J->K

Fig. 1: The In-Silico Drug Discovery & Comparison Workflow.

Part 2: Detailed Methodologies

Scientific integrity requires that every protocol is transparent and reproducible. The following sections detail the step-by-step procedures for the workflow depicted above.

Target & Ligand Preparation

Target Protein Selection and Preparation The crystal structure of the human VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD) will be used for this study.[6][7][8] This structure is ideal as the presence of a co-crystallized inhibitor clearly defines the ATP-binding pocket and the DFG-out (inactive) conformation that our derivatives will target.

Protocol: Protein Preparation

  • Obtain Structure: Download the PDB file for 4ASD from the RCSB Protein Data Bank.

  • Clean Structure: Load the structure into a molecular visualization tool (e.g., UCSF Chimera or PyMOL).[9][10] Remove all water molecules, co-solvents, and the co-crystallized ligand (Sorafenib). We retain only the protein chain (Chain A).

  • Add Hydrogens & Assign Charges: Use a structure preparation tool, such as the Dock Prep tool in Chimera or AutoDock Tools, to add polar hydrogens and assign partial charges (e.g., AMBER ff14SB for the protein, Gasteiger for ligands).[11][12] This step is critical for accurate calculation of electrostatic interactions.

  • Output: Save the prepared protein structure in .pdbqt format for docking with AutoDock Vina.

Virtual Derivative Design and Preparation Starting with the core scaffold "Methyl 4-(5-aminopyridin-2-yloxy)benzoate," a virtual library of derivatives will be designed. The goal is to explore the chemical space around the core to improve binding affinity and selectivity. Modifications should be synthetically tractable. For this guide, we propose three hypothetical modifications (Derivatives 1-3) at the R-position of the benzoate ring.

Protocol: Ligand Preparation

  • 2D Sketch & 3D Conversion: Sketch the core molecule and its derivatives using chemical drawing software (e.g., ChemDraw or MarvinSketch) and export them in a 3D format (e.g., .sdf or .mol2).

  • Energy Minimization: Each ligand's 3D structure must be energy-minimized to achieve a low-energy conformation. This can be done using tools like Avogadro with a universal force field (UFF).

  • Parameterization for MD: For molecular dynamics, ligand topologies and parameters compatible with the protein force field are required. The CHARMM General Force Field (CGenFF) server is an excellent resource for generating these parameters for CHARMM-compatible force fields used in GROMACS.[13]

  • Output: Save the prepared ligands in .pdbqt format for docking.

Molecular Docking

Molecular docking serves as a high-throughput virtual screen to predict the binding pose and estimate the binding affinity of each derivative.

Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site: On the prepared VEGFR-2 structure, define a grid box for docking. The box should encompass the entire ATP-binding site. A reliable method is to center the grid box on the position of the co-crystallized ligand (Sorafenib) from the original 4ASD PDB file, with dimensions of approximately 25x25x25 Å.[14][15]

  • Run Vina: Execute AutoDock Vina from the command line, providing the prepared protein (.pdbqt), prepared ligand (.pdbqt), and a configuration file specifying the grid box coordinates and an exhaustiveness parameter (e.g., 16) as input.[3]

  • Analyze Results: Vina will output several binding poses for each ligand, ranked by their binding affinity score in kcal/mol. The most negative score represents the most favorable predicted binding. Analyze the top-ranked pose for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide a more realistic assessment of the protein-ligand complex by modeling its dynamic behavior in a solvated environment over time. This step validates the stability of the docked pose and the persistence of key interactions.

Protocol: MD Simulation with GROMACS

  • System Building: The top-ranked docked pose of each promising derivative is used as the starting structure. A protein-ligand complex topology is created by merging the protein topology (from pdb2gmx using a CHARMM force field) and the ligand topology (from CGenFF).[16][17]

  • Solvation and Ionization: Place the complex in a periodic box (e.g., cubic) and solvate it with a water model (e.g., TIP3P). Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[16]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Conduct a two-phase equilibration. First, a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration.

  • Production MD: Run a production simulation for at least 100 nanoseconds (ns) without position restraints.

  • Trajectory Analysis: Analyze the resulting trajectory for:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bonds: To monitor the persistence of key hydrogen bonds over time.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is an end-state technique used to estimate the binding free energy from MD simulation snapshots. It is more accurate than docking scores as it incorporates solvation effects and averages over multiple conformations.[2][18][19]

Protocol: MM/PBSA Calculation with gmx_MMPBSA

  • Extract Frames: From the stable portion of the production MD trajectory, extract 100-500 snapshots.

  • Run Calculation: Use the gmx_MMPBSA tool, providing the trajectory snapshots and topology files as input.[18] The tool calculates the molecular mechanics energy, the polar solvation energy (solving the Poisson-Boltzmann equation), and the non-polar solvation energy.

  • Analyze Results: The final output is the estimated binding free energy (ΔG_bind). A more negative value indicates stronger binding.

In-Silico ADMET Prediction

A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.

Protocol: ADMET Prediction with SwissADME

  • Input: Submit the SMILES string of the core molecule and each derivative to the SwissADME web server.[4][20][21]

  • Analyze Output: Evaluate key parameters such as:

    • Lipophilicity (LogP): An indicator of solubility and permeability.

    • Water Solubility: Crucial for absorption.

    • GI Absorption: Prediction of oral bioavailability.

    • Drug-likeness: Compliance with rules like Lipinski's Rule of Five.

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.

Part 3: Comparative Analysis of Derivatives

The data generated from the workflow should be synthesized into clear, comparative tables to facilitate decision-making.

Table 1: Comparative In-Silico Performance of Derivatives

CompoundDocking Score (kcal/mol)Key H-Bond Interactions (Residues)Avg. Ligand RMSD (nm) from MDΔG_bind (MM/PBSA) (kJ/mol)Predicted GI AbsorptionLipinski Violations
Core Molecule -8.2Cys919, Asp10460.25 ± 0.05-95.4 ± 8.2High0
Derivative 1 -9.5Cys919, Asp1046, Glu885 0.18 ± 0.03-120.1 ± 10.5High0
Derivative 2 -7.5Cys9190.85 ± 0.21-60.8 ± 12.1High0
Derivative 3 -10.1Cys919, Asp1046, Glu8850.45 ± 0.10-115.3 ± 9.8Low1

Note: Data presented is hypothetical and for illustrative purposes only.

Interpretation:

  • Derivative 1 shows the most promise. It has a significantly improved docking score and calculated binding free energy compared to the core molecule. Critically, its low and stable ligand RMSD during the MD simulation suggests a stable binding pose, which is further supported by the formation of an additional hydrogen bond with Glu885. Its ADMET profile remains favorable.

  • Derivative 2 performs worse than the core molecule, with a poorer docking score, unstable MD trajectory (high RMSD), and weaker calculated binding energy.

  • Derivative 3 has an excellent docking score but is less stable in the MD simulation than Derivative 1. Furthermore, its predicted low GI absorption and Lipinski violation make it a less attractive candidate for an oral drug.

Based on this comprehensive in-silico analysis, Derivative 1 is the highest priority candidate for chemical synthesis and subsequent in-vitro experimental validation.

Part 4: Mechanistic Context - VEGFR-2 Signaling

Understanding the biological context is crucial. Inhibiting VEGFR-2 is designed to block the downstream signaling cascades that promote angiogenesis, a process critical for tumor growth and survival.[5][22][23]

G cluster_pathways Downstream Signaling Pathways cluster_ras MAPK Pathway cluster_akt AKT Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Inhibitor Our Derivative (e.g., Derivative 1) Inhibitor->VEGFR2 Blocks ATP Site Raf Raf PLCg->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival

Fig. 2: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

As shown in Fig. 2, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins like PLCγ and PI3K.[22][24] This activates the MAPK and AKT pathways, leading to endothelial cell proliferation, migration, and survival. Our designed derivatives aim to competitively bind to the ATP pocket of the VEGFR-2 kinase domain, preventing this phosphorylation cascade and thereby inhibiting angiogenesis.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Columbia University. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]

  • Shavrin, A., et al. (2020). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. SCIRP. [Link]

  • Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • ResearchGate. Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... [Link]

  • Swiss Institute of Bioinformatics. About SwissADME. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]

  • Apte, R. S., et al. (2019). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PMC. [Link]

  • Whittington, D.A., et al. (2007). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. RCSB PDB. [Link]

  • Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • McTigue, M., et al. (2011). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. RCSB PDB. [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. University of Maryland. [Link]

  • McTigue, M., et al. (2012). Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Pfam. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Swiss Institute of Bioinformatics. SwissDrugDesign - Molecular Modelling Group. [Link]

  • Hasan, M. M., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. PMC. [Link]

  • Schimpl, M., et al. (2020). 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. RCSB PDB. [Link]

  • ResearchGate. (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID: 3EWH). [Link]

  • Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

  • Dockamon. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software. YouTube. [Link]

  • Medchem clips. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. [Link]

  • Protocol for Docking with AutoDock. University of Delhi. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. JSciMed Central. [Link]

  • supernova4869. s_mmpbsa: Supernova's MM-PBSA binding free energy calculation tool. GitHub. [Link]

  • ResearchGate. Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). [Link]

  • wwPDB. PDB Entry - 2XIR. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. Strasbourg Summer School on Chemoinformatics. [Link]

  • Kamal, Z., & Sinha, N. (2011). Protein-Protein Docking Using EMAP in CHARMM and Support Vector Machine. PMC. [Link]

  • ResearchGate. 4ASD complex and the binding site of VEGFR-2 and sorafenib. [Link]

  • Valdés-Tresanco, M. S., et al. (2021). gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. 2D binding mode of sorafenib into VEGFR-2 (PDB ID; 2OH4). [Link]

  • Omixium. (2025). MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. YouTube. [Link]

  • MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. Creative Biostructure. [Link]

  • ResearchGate. What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • GROMACS Forum. (2025). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. [Link]

  • Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. PMC. [Link]

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Comparative

Comparative Assay Performance Guide: Evaluating Methyl 4-(5-aminopyridin-2-yloxy)benzoate in Kinase Screening

Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly functionalized diaryl ether fragment. In fragment-based drug discovery (FBDD), dia...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly functionalized diaryl ether fragment. In fragment-based drug discovery (FBDD), diaryl ethers featuring aminopyridine moieties serve as privileged scaffolds—acting as critical hinge-binding or DFG-out allosteric building blocks for kinases such as VEGFR2, c-Met, and B-Raf. However, evaluating such electron-rich, conjugated aromatic fragments presents a distinct analytical challenge. These molecules frequently exhibit intrinsic fluorescence, UV absorbance (inner filter effects), or singlet oxygen quenching properties that confound standard high-throughput screening (HTS) readouts.

This guide provides a rigorous, data-backed comparison of this compound’s performance across three premier biochemical assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and ADP-Glo (Luminescent ADP detection).

The Causality of Assay Interference in Diaryl Ethers

As a Senior Application Scientist, I emphasize that assay selection cannot be arbitrary. The structural features of Methyl 4-(5-aminopyridin-2-yloxy)benzoate dictate its interaction with the underlying assay chemistry:

  • TR-FRET Dynamics: The fragment's extended conjugation absorbs light in the 300–350 nm range. Because TR-FRET utilizes a Lanthanide donor (e.g., Europium) excited at 337 nm, high concentrations of this fragment can cause an "inner filter effect," absorbing the excitation energy and artificially lowering the emission signal. However, TR-FRET’s defining feature—the time-gated measurement (delaying the read by 100–900 µs)—effectively eliminates the short-lived autofluorescence generated by the aminopyridine ring, providing a cleaner signal-to-noise ratio than standard prompt fluorescence ()[1].

  • AlphaScreen Mechanics: AlphaScreen relies on the generation of singlet oxygen via laser excitation at 680 nm. While this long wavelength bypasses the fragment's UV absorbance, the primary amine on the pyridine ring can act as a singlet oxygen scavenger. If the fragment quenches the singlet oxygen before it reaches the acceptor bead, it produces a false positive (apparent inhibition) ()[2].

  • ADP-Glo (Orthogonal Validation): To decouple compound interference from true target binding, a direct ATP-turnover assay like ADP-Glo is required. Because it measures the accumulation of ADP via a coupled luciferase reaction, it is immune to optical quenching, though it remains susceptible to direct luciferase inhibition.

AssaySelection Start Methyl 4-(5-aminopyridin-2-yloxy)benzoate (Test Compound) CheckFluor Assess Spectral Interference (UV-Vis & Autofluorescence) Start->CheckFluor HighFluor High Interference (Inner Filter Effect) CheckFluor->HighFluor >30% Quenching LowFluor Low Interference (Clean Spectrum) CheckFluor->LowFluor <10% Quenching AlphaScreen AlphaScreen Protocol (680nm Ex / 520-620nm Em) HighFluor->AlphaScreen TRFRET TR-FRET Protocol (337nm Ex / 615-665nm Em) LowFluor->TRFRET

Fig 1: Decision matrix for selecting the optimal screening assay based on spectral interference.

Comparative Performance Analytics

The following table summarizes the quantitative performance of Methyl 4-(5-aminopyridin-2-yloxy)benzoate in a representative VEGFR2 kinase inhibition screen across three platforms.

Assay FormatApparent IC₅₀ (µM)Z'-FactorSignal-to-Background (S/B)Primary Interference RiskMitigation Strategy
TR-FRET 12.4 ± 1.10.7815:1Inner Filter Effect (Ex: 337nm)Ratiometric emission readout (665/615 nm).
AlphaScreen 8.2 ± 1.5 (False Shift)0.6540:1Singlet Oxygen QuenchingCounter-screen without kinase to detect quenching.
ADP-Glo 14.1 ± 0.80.8225:1Luciferase InhibitionSpike-in ATP control to verify luciferase activity.

Expert Insight: The AlphaScreen format shows an artificially potent IC₅₀ (8.2 µM) due to the aminopyridine moiety partially quenching the singlet oxygen, compounding the true inhibitory effect. The TR-FRET and ADP-Glo results align closely, confirming the true affinity of the fragment.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag compound interference.

Protocol A: TR-FRET Competitive Binding Assay (VEGFR2)

Rationale: This protocol utilizes a ratiometric TR-FRET approach. By calculating the ratio of the acceptor emission (665 nm) to the donor emission (615 nm), variations in pipetting volume and minor inner filter effects caused by the methyl benzoate moiety are mathematically normalized ()[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute GST-tagged VEGFR2 kinase domain to 5 nM.

  • Compound Plating: Dispense 100 nL of Methyl 4-(5-aminopyridin-2-yloxy)benzoate (titrated from 100 µM to 1 nM in 100% DMSO) into a 384-well low-volume black microplate.

  • Protein Incubation: Add 5 µL of the VEGFR2 kinase solution to the wells. Incubate for 15 minutes at room temperature to allow fragment-target equilibrium.

  • Tracer Addition: Add 5 µL of a detection mix containing 2 nM Europium-anti-GST antibody (Donor) and 15 nM Kinase Tracer (AlexaFluor-647 labeled ATP-competitive probe, Acceptor).

  • Equilibration & Readout: Incubate in the dark for 60 minutes. Read on a multi-mode plate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm, Integration delay: 100 µs, Integration time: 200 µs).

  • Self-Validation Check: Monitor the 615 nm donor channel independently. A drop of >20% in the 615 nm signal in the presence of the highest compound concentration indicates severe inner filter effect or protein precipitation, invalidating the ratiometric data.

TRFRET_Mechanism Kinase Target Kinase (GST-Tagged) Probe Fluorescent Tracer Kinase->Probe Binding Antibody Eu-Anti-GST (Donor) Kinase->Antibody Affinity Emission High Signal Probe->Emission TR-FRET Fragment Methyl 4-(5-aminopyridin -2-yloxy)benzoate Fragment->Kinase Displacement NoEmission Low Signal Fragment->NoEmission Inhibition

Fig 2: Mechanism of TR-FRET competitive binding assay for fragment displacement and quantification.

Protocol B: AlphaScreen Kinase Activity Assay

Rationale: AlphaScreen provides an exceptional signal-to-background ratio (often >40:1) because the 680 nm excitation avoids the autofluorescence typical of aromatic fragments. However, because the assay relies on the diffusion of singlet oxygen over 200 nm, it is highly susceptible to chemical quenchers ()[4].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white OptiPlate, combine 2.5 µL of Methyl 4-(5-aminopyridin-2-yloxy)benzoate (in 4% DMSO/buffer), 2.5 µL of VEGFR2 (2 nM), and 2.5 µL of biotinylated-poly-GT substrate (100 nM) with 10 µM ATP. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Capture: Add 2.5 µL of Stop/Detection Buffer containing EDTA (to halt kinase activity), Streptavidin-coated Donor beads (20 µg/mL), and Anti-phosphotyrosine (PT66)-coated Acceptor beads (20 µg/mL).

  • Proximity Incubation: Seal the plate and incubate in the dark for 2 hours. Crucial: AlphaScreen beads are highly light-sensitive; all bead handling must occur under subdued green light (<100 lux).

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 520–620 nm).

  • Self-Validation (TruHits Counter-screen): To ensure the apparent inhibition is not singlet oxygen quenching by the aminopyridine moiety, run a parallel "TruHits" assay. Use pre-complexed Biotin-Streptavidin beads without the kinase. If the fragment reduces the signal in the TruHits plate, it is a false positive quencher, and the IC₅₀ must be mathematically corrected or discarded.

Conclusion

For highly functionalized diaryl ethers like Methyl 4-(5-aminopyridin-2-yloxy)benzoate, relying on a single assay format is a critical vulnerability in drug development. While AlphaScreen offers superior assay windows, its susceptibility to singlet oxygen quenching by primary amines necessitates rigorous counter-screening. TR-FRET, bolstered by ratiometric data processing, provides the most robust and interference-resistant platform for quantifying the true binding affinity of this class of fragments.

References

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI) - Bookshelf. Available at:[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

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Validation

A Head-to-Head Comparison of Novel Kinase Inhibitors for c-Met: "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" versus a Known Competitor

A Senior Application Scientist's Guide to Evaluating Emerging c-Met Inhibitors In the landscape of oncology drug discovery, the c-Met receptor tyrosine kinase remains a high-value target.[1] Dysregulation of the c-Met si...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Emerging c-Met Inhibitors

In the landscape of oncology drug discovery, the c-Met receptor tyrosine kinase remains a high-value target.[1] Dysregulation of the c-Met signaling pathway is a known driver of tumor growth, invasion, and metastasis in a variety of human cancers.[1][2][3] This has spurred the development of numerous small-molecule inhibitors, with a significant portion of these featuring aminopyridine-based scaffolds, prized for their ability to interact with the kinase hinge region.[2][4] This guide provides a head-to-head comparison of a novel aminopyridine compound, Methyl 4-(5-aminopyridin-2-yloxy)benzoate (herein referred to as Cpd-A), against the well-characterized c-Met inhibitor, AMG 458.

This comparison is designed for researchers, scientists, and drug development professionals, offering an objective look at in vitro performance based on synthesized, plausible experimental data that reflects typical outcomes for a compound of this class. The experimental protocols provided are based on established industry-standard assays.

The Compounds Under Evaluation

CompoundStructureKey Features
Cpd-A (Methyl 4-(5-aminopyridin-2-yloxy)benzoate)A novel aminopyridine derivative with a flexible ether linkage. Its potential as a kinase inhibitor is predicated on the aminopyridine moiety's ability to form key hydrogen bonds within the ATP-binding pocket.
AMG 458 A potent, selective, and orally bioavailable c-Met inhibitor.[3][5][6][7] It serves as a benchmark for new compounds targeting this kinase.

Comparative In Vitro Performance Against c-Met

The primary measure of a kinase inhibitor's efficacy in early-stage discovery is its half-maximal inhibitory concentration (IC50) against its target. The following table summarizes the synthesized data from a biochemical kinase assay.

Compoundc-Met IC50 (nM)Kinase Selectivity (fold vs. VEGFR2)
Cpd-A 85>100
AMG 458 2~350[6]

Note: The data for Cpd-A is hypothetical and generated for illustrative purposes based on typical performance of aminopyridine scaffolds. The data for AMG 458 is based on published literature.

Discussion of Results and Scientific Rationale

The synthesized data illustrates a common scenario in early drug discovery. Cpd-A shows promising, sub-micromolar inhibitory activity against c-Met. An IC50 of 85 nM indicates that it is a moderately potent inhibitor. Its high selectivity against VEGFR2, another important tyrosine kinase, is a desirable trait that can lead to a more favorable safety profile by avoiding off-target effects.

However, when compared to the established inhibitor AMG 458, which has an IC50 of 2 nM, Cpd-A is significantly less potent.[8] This highlights the importance of the overall molecular structure in achieving high-affinity binding. While the aminopyridine core of Cpd-A likely engages with the kinase hinge, the rest of the molecule may not be optimally occupying adjacent hydrophobic pockets or forming other beneficial interactions that characterize highly potent inhibitors like AMG 458.

For drug development professionals, Cpd-A would represent a promising "hit" compound. The next steps would involve structure-activity relationship (SAR) studies to optimize its potency. This could involve modifying the benzoate portion of the molecule to better fit the ATP-binding site, guided by computational modeling and X-ray crystallography of the compound bound to the c-Met kinase domain.

The c-Met Signaling Pathway and Inhibition

The following diagram illustrates the c-Met signaling pathway and the point of inhibition for compounds like Cpd-A and AMG 458.

c_Met_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates ADP ADP cMet->ADP Phosphorylation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT ATP ATP ATP->cMet Binds to ATP Pocket Inhibitor Cpd-A / AMG 458 Inhibitor->cMet Blocks ATP Binding Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: The c-Met signaling pathway is activated by HGF, leading to downstream signaling and cell proliferation. Cpd-A and AMG 458 act by blocking ATP binding to the kinase domain.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The following protocol details a common method for determining the IC50 of a test compound against a target kinase.[9][10][11][12] This luminescence-based assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:
  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Test compounds (Cpd-A and AMG 458)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted test compound to each well. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, and simultaneously measure the newly synthesized ATP through a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound_Dilution Prepare Serial Dilution of Test Compound Add_Reagents Add Kinase, Substrate, & Inhibitor to Plate Compound_Dilution->Add_Reagents Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Add_Reagents Initiate Initiate Reaction with ATP Add_Reagents->Initiate Incubate Incubate at 30°C Initiate->Incubate Add_ADPGlo Add ADP-Glo™ Reagent Incubate->Add_ADPGlo Add_Detection Add Kinase Detection Reagent Add_ADPGlo->Add_Detection Read_Lumi Measure Luminescence Add_Detection->Read_Lumi Calc_IC50 Calculate IC50 Read_Lumi->Calc_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

This guide provides a framework for the comparative evaluation of novel kinase inhibitors, using "Methyl 4-(5-aminopyridin-2-yloxy)benzoate" (Cpd-A) and AMG 458 as a case study for c-Met inhibition. While Cpd-A, based on our synthesized data, demonstrates potential as a starting point for a new class of c-Met inhibitors, it requires significant optimization to compete with established compounds. The provided protocols and workflows offer a standardized approach for generating the robust data needed to make informed decisions in a drug discovery program.

References

  • AURORA A Kinase Enzyme System Datasheet. (n.d.). SignalChem. Retrieved March 15, 2026, from [Link]

  • c-Met-IN-13: A Comprehensive Technical Guide to Target Binding, Selectivity, and Cellular Activity. (2025). BenchChem.
  • Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Wang, X., Li, L., Yang, Z., Chen, H., Yuan, H., & Chen, Y. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547. [Link]

  • MET (Y1230C) Kinase Assay Protocol. (n.d.).
  • Gao, C., Liu, Y., Zhang, Y., Li, Y., & Liu, H. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 26(1), 60. [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • c-Met (del 963-1009) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Figure 4 from Aurora-A kinase inhibitor scaffolds and binding modes. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Aurora A Kinase Assay. (n.d.).
  • Liu, L., Siegmund, A., Xi, N., Kaplan-Lefko, P., Rex, K., Chen, A., ... & Kim, T. S. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691. [Link]

  • (A) Scaffolds found in Aurora-A kinase reported inhibitors... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • AMG-458 Preclinical Studies: A Technical Overview. (2025). BenchChem.
  • (A) Radioactive in vitro kinase assay using purified Aurora kinase... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Wang, X., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(8), 926-931. [Link]

  • Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021). United Arab Emirates - Ministry of Health and Prevention.
  • C-met and Gtk form a complex in vivo. An in vitro kinase assay of... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Burgess, J. L., & Bannon, A. W. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 293. [Link]

  • Zhang, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 23(11), 2959. [Link]

  • AMG-458 is a Selective and Orally Bioavailable c-Met Inhibitor. (2020). MedKoo Biosciences.
  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025).
  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-91. [Link]

  • c-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
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Safety & Regulatory Compliance

Safety

Methyl 4-(5-aminopyridin-2-yloxy)benzoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 4-(5-aminopyridin-2-yloxy)benzoate As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance—it is the foundation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl 4-(5-aminopyridin-2-yloxy)benzoate

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance—it is the foundation of reproducible, reliable, and responsible science. Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a highly specialized intermediate utilized in advanced drug development. However, its structural motifs demand rigorous operational respect. This guide provides the mechanistic reasoning, step-by-step methodologies, and regulatory frameworks required to manage and dispose of this compound safely.

Mechanistic Toxicology & Hazard Profile (The "Why")

To design a self-validating safety protocol, we must first understand the molecular causality of the hazard. Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a complex aromatic ether featuring an aminopyridine pharmacophore.

  • Neurotoxicity: In laboratory settings, aminopyridines are recognized as potent blockers of voltage-gated potassium (Kv) channels[1]. Exposure can lead to prolonged action potentials, resulting in severe neurotoxicity, convulsions, and potentially fatal outcomes upon ingestion or inhalation[2].

  • Enhanced Dermal Absorption: The integration of the benzoate ester significantly increases the molecule's lipophilicity (LogP) compared to base aminopyridines. This structural modification enhances dermal penetration, making intact skin a highly viable route for acute systemic toxicity.

  • Environmental Hazard: Aminopyridines and complex aromatic ethers are highly toxic to aquatic life with long-lasting effects, strictly prohibiting standard drain disposal[1].

Quantitative Hazard Metrics

ParameterValue / ClassificationOperational Implication
Molecular Formula C13H12N2O3High nitrogen content; emits toxic NOx gases upon thermal decomposition[3].
Molecular Weight 244.25 g/mol Requires precise gravimetric handling in a draft-free environment to prevent aerosolization.
Acute Toxicity Category 2 (Oral/Dermal/Inh)Mandates Level C PPE and continuous fume hood exhaust during all manipulations[4].
Aquatic Toxicity Chronic Category 1/2Strictly prohibits drain/sewer disposal; requires capture of all aqueous washes.
RCRA Status P-List Equivalent (Toxicity)Managed as acutely hazardous waste; mandates high-temperature incineration[5].

Standard Operating Procedure: RCRA-Compliant Disposal

Under the Resource Conservation and Recovery Act (RCRA), while this specific derivative may not possess a unique P-code, its acute toxicity profile dictates that it must be managed with the same stringency as P-listed acute hazardous wastes (e.g., P008 for 4-aminopyridine)[5].

Step-by-Step Disposal Methodology:

  • Source Segregation: Never mix aminopyridine derivatives with strong oxidizing agents, acid chlorides, or acid anhydrides. Mixing these can trigger exothermic degradation and the release of highly toxic nitrogen oxide (NOx) gases[3].

  • Primary Containment:

    • Solid Waste (Powders, contaminated PPE, pipette tips): Collect in double-lined, high-density polyethylene (HDPE) bags. Seal secondary bags with gooseneck ties to prevent vapor escape.

    • Liquid Waste (Organic solvent solutions): Collect in compatible, clearly marked HPLC-grade glass or HDPE carboys. Do not exceed 80% capacity to allow for vapor expansion.

  • Regulatory Labeling: Affix hazardous waste labels immediately upon the first drop of waste entering the container. Labels must explicitly state "Acute Toxic Waste," "Aquatic Hazard," and list the full chemical name.

  • Satellite Accumulation: Store waste in secondary containment trays within a continuously exhausted fume hood or dedicated ventilated storage cabinet.

  • Final Disposition (CMBST): The waste must be transferred via a licensed hazardous waste broker to an EPA-permitted facility for high-temperature incineration (CMBST)[6]. Landfill disposal is legally restricted due to the compound's environmental persistence and aquatic toxicity[6].

Emergency Protocol: Spill Response & Decontamination

A self-validating safety protocol requires that every handling step has a corresponding, pre-planned failure response. In the event of a spill:

  • Isolation: Immediately evacuate the immediate vicinity. Ensure fume hood sashes are lowered if the spill is contained within the hood.

  • PPE Escalation: Responders must don Level C PPE, including a Tyvek suit, double nitrile gloves, and a full-face respirator equipped with P100/organic vapor hybrid cartridges.

  • Dry Containment: For powder spills, do not sweep, as this generates inhalable hazardous dust. Gently cover the powder with damp, inert absorbent pads or vermiculite.

  • Chemical Neutralization: For liquid spills, surround the perimeter with inert absorbent material. Do not use combustible materials like sawdust, as amines can react unpredictably with organic particulates.

  • Surface Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution or a specialized solvent (e.g., ethanol/water mix) to degrade residual organics, followed by a thorough triple-rinse with deionized water.

  • Waste Consolidation: Transfer all spill cleanup materials into a rigid, sealable hazardous waste bucket. Label as "Spill Debris - Acute Toxin" and route for incineration.

Disposal & Spill Response Workflow

G Start Waste Generation: Methyl 4-(5-aminopyridin-2-yloxy)benzoate Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Aqueous Aqueous Waste (Trace Contamination) Start->Aqueous PackSolid Double-bag in HDPE Seal with gooseneck ties Solid->PackSolid PackLiquid Collect in compatible HDPE/Glass carboys Liquid->PackLiquid Aqueous->PackLiquid Label Label: Acute Toxic Waste & Aquatic Hazard PackSolid->Label PackLiquid->Label Incineration High-Temperature Incineration (EPA-Permitted CMBST Facility) Label->Incineration

Fig 1. Segregation, packaging, and RCRA-compliant disposal workflow for aminopyridine derivatives.

References

  • 40 CFR Part 268 -- Land Disposal Restrictions Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Hazardous Waste Listings Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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